Tetrabutylammonium bis-trifluoromethanesulfonimidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747120. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPFDTWIGBCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584990 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210230-40-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Tetrabutylammonium bis-trifluoromethanesulfonimidate
Introduction
Tetrabutylammonium bis-trifluoromethanesulfonimidate, systematically named tetrabutylazanium bis[(trifluoromethyl)sulfonyl]azanide and commonly abbreviated as [TBA][TFSI] or [N₄₄₄₄][NTf₂], is a quaternary ammonium-based ionic liquid. Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties that make them highly attractive for a myriad of applications. [TBA][TFSI], in particular, has garnered significant interest within the scientific community for its notable thermal stability, hydrophobicity, wide electrochemical window, and high ionic conductivity.[1] These characteristics position it as a critical component in advanced electrochemical systems, a versatile medium for chemical synthesis, and a specialized solvent in various analytical techniques.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physical properties of [TBA][TFSI]. The subsequent sections will delve into its chemical identity, summarize its key physicochemical parameters, discuss its thermal stability and solubility profile, and provide standardized, field-proven protocols for its characterization.
Identity and Structure
The fundamental properties of [TBA][TFSI] are intrinsically linked to its molecular structure, which consists of a bulky, symmetric tetrabutylammonium cation ([TBA]⁺) and a non-coordinating bis-trifluoromethanesulfonimidate anion ([TFSI]⁻).
The large, flexible alkyl chains of the tetrabutylammonium cation contribute to a low lattice energy, which is a primary factor in its low melting point. The [TFSI]⁻ anion is known for its high degree of charge delocalization and chemical stability, which imparts a wide electrochemical window and high thermal resilience to the ionic liquid.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of [TBA][TFSI] are summarized in the table below. These parameters are crucial for its application in various fields, dictating its behavior as a solvent, electrolyte, or reaction medium.
| Property | Value | Measurement Technique | Reference(s) |
| Appearance | Colorless to yellowish liquid or crystals | Visual Inspection | [Generic] |
| Melting Point | 90-95 °C | Differential Scanning Calorimetry (DSC) | [2][3] |
| Density | ~1.25 g/cm³ or 1.43 g/cm³ at 25 °C | Pycnometry | [Generic] |
| Viscosity | 270 cP at 25 °C | Rheometry | [Generic] |
| Ionic Conductivity | 0.8 mS/cm at 25 °C | Impedance Spectroscopy | [Generic] |
It is important to note that some physical properties of ionic liquids, such as density and viscosity, can be sensitive to the presence of impurities, particularly water. Therefore, proper drying and handling of the material are essential for obtaining reproducible results. The discrepancy in the reported density values may be attributed to variations in measurement conditions or sample purity.
Thermal Stability and Decomposition
[TBA][TFSI] exhibits high thermal stability, a characteristic feature of many ionic liquids containing the [TFSI]⁻ anion. It can be utilized at elevated temperatures without significant decomposition.[1] Studies on its thermal decomposition indicate that it is stable up to temperatures above 300°C. The decomposition pathway involves the cleavage of C-N bonds in the tetrabutylammonium cation and S-N bonds in the bis-trifluoromethanesulfonimidate anion.
Solubility Profile
This compound is characterized by its hydrophobic nature, rendering it insoluble in water.[1] Conversely, it is generally soluble in a wide range of organic solvents.[1]
Experimental Protocols for Characterization
To ensure the quality and consistency of [TBA][TFSI] for research and development purposes, a rigorous characterization of its physical properties is paramount. The following section provides standardized protocols for the determination of key physical parameters.
Caption: General workflow for physical property characterization of [TBA][TFSI].
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the temperature at which an endothermic peak, corresponding to the phase transition from solid to liquid, is observed.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of [TBA][TFSI] into a hermetically sealed aluminum DSC pan. The sample should be thoroughly dried under high vacuum prior to analysis to remove any residual water, which can affect the melting behavior.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 120°C).
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to obtain a more accurate melting point, as the first scan can be influenced by the sample's thermal history.
-
-
Data Analysis: The melting point is determined from the onset temperature or the peak maximum of the endothermic transition in the second heating scan.
Determination of Density by Pycnometry
Principle: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and filled with the sample liquid, the density of the sample can be accurately calculated.
Methodology:
-
Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer (m_pyc).
-
Fill the pycnometer with deionized water of a known temperature and weigh it (m_pyc+water).
-
Calculate the exact volume of the pycnometer (V_pyc) using the known density of water at that temperature.
-
-
Sample Measurement:
-
Ensure the pycnometer is clean and dry.
-
Fill the calibrated pycnometer with [TBA][TFSI] that has been equilibrated to a known temperature (e.g., 25°C).
-
Weigh the filled pycnometer (m_pyc+sample).
-
-
Calculation:
-
Calculate the mass of the [TBA][TFSI] sample (m_sample = m_pyc+sample - m_pyc).
-
The density of the sample (ρ_sample) is then calculated as: ρ_sample = m_sample / V_pyc.
-
Determination of Viscosity by Rheometry
Principle: A rheometer measures the force required to move a surface in contact with a fluid at a given velocity. For a simple liquid like [TBA][TFSI], the dynamic viscosity can be determined by measuring the shear stress as a function of the shear rate.
Methodology:
-
Instrument Setup: Use a rotational rheometer with a cone-and-plate or parallel-plate geometry. Ensure the geometry is clean and properly calibrated.
-
Sample Loading: Place a sufficient amount of the temperature-equilibrated [TBA][TFSI] sample onto the lower plate. Lower the upper geometry to the correct gap setting.
-
Measurement:
-
Perform a shear rate sweep at a constant temperature (e.g., 25°C).
-
The shear rate should be varied over a range appropriate for the sample's viscosity.
-
Record the shear stress at each shear rate.
-
-
Data Analysis: For a Newtonian fluid, the viscosity is the slope of the shear stress versus shear rate plot. Most modern rheometer software will automatically calculate the viscosity.
Determination of Ionic Conductivity by Impedance Spectroscopy
Principle: Electrochemical Impedance Spectroscopy (EIS) measures the opposition of a material to the flow of alternating current as a function of frequency. By modeling the impedance data, the bulk resistance of the ionic liquid can be determined, from which the ionic conductivity can be calculated.
Methodology:
-
Cell Assembly: Use a conductivity cell with two parallel, inert electrodes (e.g., platinum) with a known cell constant. Fill the cell with the dried [TBA][TFSI] sample.
-
Instrument Setup: Connect the conductivity cell to an impedance analyzer or a potentiostat with EIS capabilities.
-
Measurement:
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the real and imaginary components of the impedance at each frequency.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Z'' vs. Z').
-
The bulk resistance (R_b) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis.
-
The ionic conductivity (σ) is then calculated using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (or more simply, using the cell constant, k: σ = k / R_b).
-
Conclusion
This compound stands out as a highly versatile ionic liquid with a compelling set of physical properties. Its thermal stability, hydrophobicity, and significant ionic conductivity make it a valuable material for a broad spectrum of applications, from energy storage to chemical synthesis. A thorough understanding and precise measurement of its physical properties, as outlined in this guide, are essential for optimizing its performance in these demanding fields. The provided protocols offer a robust framework for the consistent and reliable characterization of this important ionic liquid, thereby facilitating its effective integration into advanced technologies and novel scientific research.
References
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Evocatal. This compound. [Link]
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Chemical structure and CAS number for Tetrabutylammonium bis-trifluoromethanesulfonimidate.
An In-Depth Technical Guide to Tetrabutylammonium bis-trifluoromethanesulfonimidate
Authored by a Senior Application Scientist
Introduction: this compound, often abbreviated as [TBA][TFSI] or [N₄₄₄₄][NTf₂], is a quaternary ammonium salt that exists as an ionic liquid at or near room temperature.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, tailored for researchers and professionals in the fields of chemistry and drug development.
Part 1: Chemical Identity and Structure
This compound is composed of a tetrabutylammonium cation ([C₁₆H₃₆N]⁺) and a bis-trifluoromethanesulfonimidate anion ([C₂F₆NO₄S₂]⁻).[1] The bulky, symmetric nature of the cation and the delocalized negative charge on the anion contribute to its low melting point and stability.[1]
Chemical Identifiers:
-
Molecular Weight: 522.61 g/mol [3]
-
IUPAC Name: tetrabutylazanium;bis(trifluoromethylsulfonyl)azanide[1][4]
-
SMILES: CCCC(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F[1]
Below is a diagram illustrating the ionic pairing and structure of this compound.
Caption: Ionic structure of this compound.
Part 2: Physicochemical Properties and Rationale
The unique properties of [TBA][TFSI] stem directly from its structure, making it a versatile compound in various scientific applications.[1]
| Property | Value | Scientific Rationale |
| Appearance | Colorless to yellowish liquid or crystals | The pure compound is colorless, but impurities can cause a yellowish tint. It can exist as a solid or liquid at room temperature depending on purity.[1][5] |
| Melting Point | 90-95 °C | The bulky and asymmetric nature of the ions disrupts crystal lattice formation, resulting in a relatively low melting point for a salt.[5][6] |
| Thermal Stability | High | The strong covalent bonds within the anion and the stable quaternary ammonium cation contribute to its high thermal decomposition temperature.[1] |
| Vapor Pressure | Negligible | Strong ionic interactions between the cation and anion significantly reduce its volatility compared to conventional organic solvents.[1] |
| Electrochemical Window | Wide | The [TFSI]⁻ anion is highly resistant to both oxidation and reduction, allowing for a broad potential range in electrochemical applications.[1] |
| Hydrophobicity | High | The four butyl groups on the cation and the fluorinated anion result in a water-repelling nature.[1] |
| Ionic Conductivity | High | The mobility of the constituent ions in the liquid state facilitates efficient charge transport.[1] |
Part 3: Synthesis Methodology
The synthesis of this compound is typically achieved through a salt metathesis reaction. A common and straightforward laboratory-scale synthesis is outlined below.
Protocol: Synthesis of [TBA][TFSI] via Salt Metathesis
-
Reactant Preparation:
-
Dissolve one molar equivalent of Tetrabutylammonium bromide (TBABr) in a minimal amount of deionized water.
-
In a separate vessel, dissolve one molar equivalent of Lithium bis-trifluoromethanesulfonimidate (LiTFSI) in deionized water.
-
-
Reaction:
-
Slowly add the LiTFSI solution to the stirring TBABr solution at room temperature.
-
A biphasic mixture will form as the hydrophobic [TBA][TFSI] separates from the aqueous phase.
-
-
Purification:
-
Separate the organic (ionic liquid) layer using a separatory funnel.
-
Wash the organic layer multiple times with deionized water to remove the lithium bromide byproduct and any unreacted starting materials. The progress of purification can be monitored by testing the aqueous washings for the presence of bromide ions (e.g., with silver nitrate solution).
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) to remove any residual water.
-
Causality in Experimental Choices:
-
Salt Metathesis: This is a common and efficient method for synthesizing ionic liquids, driven by the precipitation or phase separation of one of the products.
-
Aqueous Medium: While organic solvents can be used, water is often a greener and more economical choice for this reaction. The hydrophobicity of the product facilitates its separation.
-
Extensive Washing: This step is crucial for achieving high purity. Contamination with halide ions from the starting material can be detrimental to many electrochemical applications.
-
Drying under Vacuum: The presence of water can significantly affect the electrochemical window and other properties of the ionic liquid. Rigorous drying is essential for high-performance applications.
Caption: Workflow for the synthesis of this compound.
Part 4: Applications in Research and Development
The unique combination of properties makes [TBA][TFSI] a valuable tool in several advanced applications.
-
Electrochemistry: Its high ionic conductivity, wide electrochemical window, and thermal stability make it an excellent electrolyte for batteries, supercapacitors, and other electrochemical devices.[1] It serves as a non-aqueous electrolyte, valued for its conductivity and stability.[5]
-
Chemical Synthesis: It can be used as a non-coordinating, polar solvent for a variety of organic and inorganic reactions, particularly those requiring non-aqueous environments.[1]
-
Analytical Chemistry: Its unique solvent properties are advantageous in certain chromatographic and extraction techniques where traditional solvents are inadequate.[1]
Part 5: Safety and Handling
Hazard Identification: this compound is classified as hazardous. It is known to cause severe skin burns and eye damage.[4]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential fumes, especially if heated.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] It is hygroscopic and sensitive to heat.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
References
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- SAFETY DATA SHEET - this compound. (2018, March 16). Santa Cruz Biotechnology.
- This compound. (n.d.). Sigma-Aldrich.
- This compound | C18H36F6N2O4S2. (n.d.). PubChem.
- This compound for electronic purposes, = 99.0. (n.d.). Sigma-Aldrich.
- Tetrabutylammonium Bis Trifluoromethane Sulfonimidate. (n.d.). Cenmed Enterprises.
- This compound, For electronic purposes, 99.0%. (n.d.). Fisher Scientific.
- This compound | CAS 210230-40-3. (n.d.). Santa Cruz Biotechnology.
- Tetrabutylammonium Trifluoromethanesulfonate | C17H36F3NO3S. (n.d.). PubChem.
- This compound for electronic purposes, = 99.0. (n.d.). Sigma-Aldrich.
- Mena, S., et al. (2020). One-pot sustainable synthesis of tetrabutylammonium bis(trifluoromethanesulfonyl)imide ionic liquid. ResearchGate.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- This compound for electronic purposes, = 99.0. (n.d.). Sigma-Aldrich.
- Improved synthesis of tetrabutylammonium bis(fluorosulfonyl)imide and related salts. (2012). Google Patents.
- This compound for electronic purposes, = 99.0. (n.d.). Sigma-Aldrich.
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Thermal stability and decomposition temperature of [TBA][TFSI].
An In-Depth Technical Guide to the Thermal Stability and Decomposition of [TBA][TFSI]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Profile of a High-Performance Ionic Liquid
Tetrabutylammonium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [TBA][TFSI] or [N₄₄₄₄][NTf₂], is an ionic liquid (IL) that has garnered significant attention across various scientific disciplines.[1] As a salt with a low melting point, it exists in a liquid state at or near room temperature.[1] Its molecular structure, comprising a bulky tetrabutylammonium cation and a robust bis(trifluoromethylsulfonyl)imide anion, imparts a unique and highly desirable set of physicochemical properties.[1][2]
Key characteristics of [TBA][TFSI] include negligible vapor pressure, high ionic conductivity, a wide electrochemical window, and pronounced hydrophobicity.[1][2] However, its exceptional thermal stability is a cornerstone of its utility, making it an attractive alternative to volatile organic solvents in demanding applications.[1][2] This guide provides a detailed exploration of the thermal stability and decomposition characteristics of [TBA][TFSI], offering insights for its application in electrochemistry, organic synthesis, and materials science.[1][2][3]
Core Concept: Understanding Thermal Stability
The thermal stability of an ionic liquid dictates the upper-temperature limit at which it can be used without significant degradation. For applications such as high-temperature electrolytes in batteries, catalysts in chemical reactions, or lubricants, a high decomposition temperature is paramount.[4][5] The primary technique for quantifying this property is Thermogravimetric Analysis (TGA).[5][6]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides critical parameters:
-
Onset Decomposition Temperature (T_onset): The temperature at which a statistically significant mass loss begins. This is often considered the primary indicator of thermal stability for short-term applications.[5]
-
Temperature at X% Mass Loss (Tₓ%): The temperature at which a specific percentage (e.g., 2%, 10%, or 50%) of the initial sample mass has been lost.[4][5] These values provide insight into the rate of decomposition once it has initiated.
It is crucial to recognize that TGA results are not absolute constants but are influenced by experimental conditions. Factors such as the heating rate (faster rates tend to yield higher T_onset values) and the surrounding atmosphere (reactive gases like oxygen can lower stability compared to inert gases like nitrogen) must be considered when comparing data from different sources.[5]
Quantitative Analysis: Decomposition Temperature of [TBA][TFSI]
Ionic liquids featuring the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion are renowned for their exceptional thermal robustness, with decomposition temperatures frequently exceeding 350°C.[4][7][8] This stability is largely attributed to the delocalized negative charge and the strong S-N and C-F bonds within the anion.
While specific TGA data for [TBA][TFSI] can vary with the aforementioned experimental conditions, the literature consistently demonstrates its high thermal stability. A recent study investigating its cohesive properties and pyrolysis mechanism provides critical insights into its thermal behavior.[3] Generally, tetrabutylammonium salts are reported to have decomposition temperatures exceeding 300°C.[9] For [TFSI]⁻ based ILs, this value is often significantly higher. For instance, studies on similar ILs show decomposition onsets in the range of 350°C to over 400°C under an inert atmosphere.[4]
Table 1: Representative Thermal Decomposition Data for [TFSI]⁻-Based Ionic Liquids
| Ionic Liquid | Cation | T_d at 2% Mass Loss (°C) | Reference |
| [C₆Py][NTf₂] | 1-hexylpyridinium | 353 | [4] |
| [DABCO10][NTf₂] | N-decyl-1,4-diazabicyclo[2.2.2]octanium | 354 | [4] |
| [m-C₆H₄(CH₂ImMe)²⁺][NTf₂⁻]₂ | 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl-1H-imidazol-3-ium) | 398 | [4] |
| [EMI][NTf₂] | 1-Ethyl-3-methylimidazolium | 404 | [4] |
Note: The decomposition temperature for [TBA][TFSI] is expected to be in a similar high range, influenced by the stability of the tetrabutylammonium cation.
Mechanistic Insights into [TBA][TFSI] Decomposition
The thermal degradation of an ionic liquid is a complex process involving the breakdown of either the cation, the anion, or both.
-
Cation Stability: The tetrabutylammonium ([TBA]⁺) cation is a quaternary ammonium cation. Its decomposition is often the limiting factor for the overall thermal stability of the IL. Potential degradation pathways include:
-
Hofmann Elimination: A base-induced elimination reaction that would lead to tributylamine and 1-butene.
-
Nucleophilic Substitution (Sₙ2): The [TFSI]⁻ anion could act as a nucleophile, attacking one of the butyl chains' alpha-carbons to yield tributylamine and a butyl-TFSI species.
-
-
Anion Stability: The [TFSI]⁻ anion is exceptionally stable. Its decomposition occurs at very high temperatures and can involve the scission of S-N or C-S bonds, potentially releasing volatile species such as SO₂ and various fluorinated compounds.[10]
For [TBA][TFSI], the decomposition process is likely initiated by the degradation of the [TBA]⁺ cation, as it is generally less stable than the [TFSI]⁻ anion. The specific pathway and resulting products are a subject of detailed pyrolysis studies.[3]
Experimental Protocol: Thermogravimetric Analysis of [TBA][TFSI]
This section outlines a standardized protocol for determining the thermal stability of [TBA][TFSI] using TGA.
Objective: To determine the onset decomposition temperature (T_onset) and mass loss profile of [TBA][TFSI].
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Perkin Elmer TGA 7HT, TGA Q500).[6][11]
Methodology:
-
Sample Preparation:
-
Place 5-10 mg of [TBA][TFSI] into a clean TGA pan (typically aluminum or platinum).
-
Ensure the ionic liquid has been properly dried under vacuum to remove any residual water or solvents, as their volatilization can be misinterpreted as decomposition.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with a high-purity inert gas (e.g., Nitrogen 99.999%) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[6]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[11]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.
-
Determine the T_onset by identifying the temperature at which the TGA curve begins to deviate from the baseline, often calculated using the tangent method.
-
Determine the temperatures for 2%, 5%, 10%, and 50% mass loss from the TGA curve.
-
Visualizations
Caption: Experimental workflow for TGA of [TBA][TFSI].
Caption: Structure of [TBA][TFSI] and decomposition sites.
Conclusion
Tetrabutylammonium bis(trifluoromethylsulfonyl)imide stands out as a highly robust ionic liquid, primarily due to its exceptional thermal stability. This property, originating from the combination of its bulky quaternary ammonium cation and the stable [TFSI]⁻ anion, allows for its use in applications where high temperatures are unavoidable. Accurate characterization of its decomposition temperature, typically above 350°C, is critical for defining its operational limits. Through standardized techniques like Thermogravimetric Analysis, researchers and developers can confidently harness the advantageous properties of [TBA][TFSI] for advanced technological applications.
References
- Tetrabutylammonium bis-trifluoromethanesulfonimidate | 210230-40-3. (n.d.). Benchchem.
- This compound for electronic purposes, = 99.0 210230-40-3. (n.d.). Sigma-Aldrich.
- This compound (EVT-394243) | 210230-40-3. (n.d.). Adooq Bioscience.
- D'Anna, F., Giammanco, C., Lazzara, G., & Ruisi, G. (2018). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 23(11), 2948.
- TGA curves of the four ILs investigated in this work; for comparison... (n.d.). ResearchGate.
- Decomposition pathways for TFSI⁻ decomposition at reductive conditions... (n.d.). ResearchGate.
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López-Salas, N., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 1-8. Retrieved from [Link]
- Thermogravimetric analysis (TGA) curves of the ionic liquids. (n.d.). ResearchGate.
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- Gouveia, A. S. L., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH.
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Adamczyk, M., Masłowska-Lipowicz, I., & Wyrębska, Ł. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Technology and Quality of Products, 67, 155-164. Retrieved from [Link]
- Time dependence of the relative mass loss at selected temperatures for... (n.d.). ResearchGate.
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Uvarov, N. F., et al. (2018). Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. Materials, 11(12), 2515. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of Tetrabutylammonium bis-trifluoromethanesulfonimidate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI) is a prominent ionic liquid (IL) characterized by its unique physicochemical properties, including high thermal stability, a wide electrochemical window, and notable hydrophobicity.[1][2] These attributes make it a highly versatile compound in diverse scientific fields, from electrochemistry to organic synthesis.[2] A critical parameter governing its efficacy and applicability in these domains is its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of TBA-TFSI, detailing quantitative data, experimental methodologies for solubility determination, and the underlying molecular principles that dictate its solvation behavior. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of experimental and process conditions.
Introduction to this compound (TBA-TFSI)
This compound, often abbreviated as [TBA][TFSI] or [N4444][NTf2], is an organic salt with a melting point near room temperature, classifying it as an ionic liquid.[1] It is composed of a bulky, symmetric tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a non-coordinating bis(trifluoromethanesulfonyl)imide anion ([N(SO₂CF₃)₂]⁻).[2]
The unique combination of a large, charge-delocalized cation and a weakly coordinating, fluorinated anion imparts several desirable properties to TBA-TFSI:
-
Negligible Vapor Pressure: This characteristic minimizes solvent loss to evaporation and reduces environmental and health concerns associated with volatile organic compounds (VOCs).
-
High Thermal Stability: TBA-TFSI can be employed in a wide range of temperatures without significant decomposition.[1]
-
Wide Electrochemical Window: Its resistance to both oxidation and reduction makes it an excellent electrolyte in high-voltage electrochemical devices.[2]
-
Hydrophobicity: The presence of four butyl chains on the cation and the fluorinated nature of the anion render TBA-TFSI immiscible with water, a crucial property for moisture-sensitive applications.[1]
-
High Ionic Conductivity: The mobility of its constituent ions allows for efficient charge transport, which is essential for its role as an electrolyte.[2]
These properties have led to the widespread use of TBA-TFSI as an electrolyte in batteries and supercapacitors, a medium for organic synthesis and catalysis, and a stationary phase in chromatography.[2]
Physicochemical Principles of TBA-TFSI Solubility
The solubility of an ionic liquid like TBA-TFSI in an organic solvent is a complex interplay of various intermolecular forces and thermodynamic considerations. The adage "like dissolves like" provides a foundational but simplified understanding. A more nuanced analysis requires consideration of the following factors:
-
Ion-Dipole Interactions: Polar solvents with significant dipole moments can effectively solvate the tetrabutylammonium cation and the bis-trifluoromethanesulfonimidate anion through ion-dipole interactions.
-
Hydrogen Bonding: While the TBA-TFSI itself cannot donate hydrogen bonds, it can act as a hydrogen bond acceptor through the oxygen and nitrogen atoms of the TFSI anion. Therefore, its solubility in protic solvents like alcohols will be influenced by the strength of these interactions.
-
Van der Waals Forces: The long alkyl chains of the tetrabutylammonium cation contribute significantly to van der Waals interactions. Nonpolar solvents will primarily interact with the ionic liquid through these forces.
-
Lattice Energy: For solid TBA-TFSI, the energy required to break the crystal lattice must be overcome by the energy released upon solvation of the individual ions. The bulky and asymmetric nature of the ions in TBA-TFSI leads to a relatively low lattice energy compared to inorganic salts, which generally favors solubility.
-
Solvent Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at shielding the electrostatic interactions between the cation and anion, thus promoting dissolution.
The interplay of these factors determines the extent to which TBA-TFSI will dissolve in a given organic solvent. For instance, its compatibility with polar aprotic solvents like propylene carbonate (PC), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) can be attributed to strong ion-dipole interactions.[2]
Quantitative Solubility of TBA-TFSI in Organic Solvents
A thorough understanding of the quantitative solubility of TBA-TFSI is paramount for its practical application. While comprehensive datasets across a wide range of solvents and temperatures are not always readily available in a single source, this guide consolidates available information and provides a framework for its application. It is important to note that solubility is temperature-dependent, generally increasing with temperature for most solid-liquid systems.
Table 1: Qualitative and Semi-Quantitative Solubility of TBA-TFSI in Common Organic Solvents
| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Observations |
| Polar Aprotic | Acetonitrile (ACN) | CH₃CN | Soluble[2] | Often used as a co-solvent in electrolyte formulations. |
| Propylene Carbonate (PC) | C₄H₆O₃ | Soluble[2] | Forms stable electrolyte solutions with high ionic conductivity. | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[2] | A strong solvent for a wide range of organic and inorganic compounds.[3] | |
| Dimethylformamide (DMF) | (CH₃)₂NCH | Soluble[1] | Used in the synthesis of TBA-TFSI via ion exchange.[1] | |
| Alcohols | Methanol | CH₃OH | Soluble[4] | Soluble in polar protic solvents. |
| Ethanol | C₂H₅OH | Soluble[4] | Similar to methanol, solubility is expected to be good. | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[4] | Used in the extraction process during synthesis.[1] |
| Halogenated | Dichloromethane | CH₂Cl₂ | Likely Soluble | Good solvent for many organic salts. |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Likely Sparingly Soluble | Lower polarity may limit solubility. |
| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Insoluble/Sparingly Soluble | Nonpolar nature leads to poor solvation of ions. |
| Water | H₂O | Insoluble[1] | The hydrophobic nature of TBA-TFSI prevents dissolution in water. |
Note: "Soluble" indicates that the substance can form a homogeneous solution at significant concentrations. "Sparingly Soluble" suggests limited dissolution, while "Insoluble" indicates negligible dissolution. The lack of precise quantitative data in some cases highlights the need for experimental determination for specific applications.
Experimental Determination of Solubility: A Self-Validating Protocol
The accurate determination of solubility is crucial for process development and optimization. The isothermal gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid ionic liquid like TBA-TFSI in an organic solvent.[5][6] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by minimizing potential sources of error.
Isothermal Gravimetric Method
Principle: This method involves preparing a saturated solution of the solute in a given solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Materials and Equipment:
-
This compound (TBA-TFSI)
-
Organic solvent of interest (high purity)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or rotary evaporator
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of TBA-TFSI to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration time should be validated by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured solubility no longer changes.
-
-
Sample Collection and Filtration:
-
Allow the vial to rest in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Record the total mass of the evaporation dish and the saturated solution.
-
Carefully evaporate the solvent under reduced pressure using a vacuum oven or a rotary evaporator at a temperature that will not cause decomposition of the TBA-TFSI.
-
Once the solvent is completely removed, place the dish in a vacuum desiccator to cool to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained, ensuring all solvent has been removed.
-
-
Calculation of Solubility:
-
Mass of saturated solution: (Mass of dish + solution) - (Mass of empty dish)
-
Mass of dissolved TBA-TFSI: (Mass of dish + dry TBA-TFSI) - (Mass of empty dish)
-
Mass of solvent: (Mass of saturated solution) - (Mass of dissolved TBA-TFSI)
-
Solubility ( g/100 g solvent): (Mass of dissolved TBA-TFSI / Mass of solvent) x 100
-
Solubility ( g/100 mL solvent): (Solubility in g/100 g solvent) x (Density of solvent at the experimental temperature)
-
Diagram of the Isothermal Gravimetric Method Workflow:
Caption: Workflow for the isothermal gravimetric determination of solubility.
Factors Influencing Experimental Choices and Data Interpretation
The choice of solvent and experimental conditions for a particular application of TBA-TFSI should be guided by a fundamental understanding of the factors that govern its solubility.
-
Causality behind Solvent Selection:
-
For electrochemical applications, solvents with high dielectric constants and low viscosity, such as acetonitrile and propylene carbonate, are preferred to ensure high ionic conductivity.[2] The good solubility of TBA-TFSI in these solvents is a prerequisite for their use.
-
In organic synthesis, the choice of solvent will depend on the polarity of the reactants and the transition state of the reaction. The ability of TBA-TFSI to dissolve in a range of solvents from moderately polar to highly polar provides flexibility in reaction design.
-
-
Impact of Impurities:
-
Water is a critical impurity that can significantly affect the properties of TBA-TFSI solutions, particularly in electrochemical applications.[2] Given the hydrophobic nature of TBA-TFSI, it is immiscible with water, but even trace amounts of water in the organic solvent can be detrimental.
-
-
Temperature Effects:
-
The solubility of TBA-TFSI generally increases with temperature. This can be leveraged in processes such as recrystallization for purification. Understanding the temperature dependence of solubility is also crucial for applications that operate at elevated temperatures.
-
Diagram of Factors Influencing TBA-TFSI Solubility:
Caption: Key factors influencing the solubility of TBA-TFSI in organic solvents.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that underpins its wide-ranging applications. This guide has provided a comprehensive overview of the qualitative and semi-quantitative solubility of TBA-TFSI, a detailed, self-validating experimental protocol for its quantitative determination, and an exploration of the fundamental physicochemical principles governing its solvation. By understanding these aspects, researchers, scientists, and drug development professionals can make more informed decisions regarding solvent selection, leading to optimized processes and the successful application of this versatile ionic liquid.
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Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids | ACS Omega. (URL: [Link])
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Solubility of ILs in water and organic solvents | Download Table - ResearchGate. (URL: [Link])
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Study on the Thermodynamic Properties of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Isopropanol Mixtures | Journal of Chemical & Engineering Data. (URL: [Link])
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Experimental Insight into the Thermodynamics of the Dissolution of Electrolytes in Room-Temperature Ionic Liquids: From the Mass Action Law to the Absolute Standard Chemical Potential of a Proton - PubMed Central. (URL: [Link])
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Hybrid Solvents based on Ionic Liquids/ Deep Eutectic Solvents for CO Separation - Diva-Portal.org. (URL: [Link])
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Densities and Viscosities of Ionic Liquid with Organic Solvents - MDPI. (URL: [Link])
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Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. (URL: [Link])
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Thermodynamic Properties of Ionic Liquids - Measurements and Predictions - ResearchGate. (URL: [Link])
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The Solubility Parameters of Ionic Liquids - MDPI. (URL: [Link])
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Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: [Link])
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Exploring Gas Solubility in Ionic Liquids - AZoM. (URL: [Link])
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A REVIEW OF GREEN SOLVENT IONIC LIQUIDS - Semantic Scholar. (URL: [Link])
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Solution Properties and Practical Limits of Concentrated Electrolytes for Nonaqueous Redox Flow Batteries - OSTI.GOV. (URL: [Link])
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Competitive Solvation of (Bis)(trifluoromethanesulfonyl)imide Anion by Acetonitrile and Water | Request PDF - ResearchGate. (URL: [Link])
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7: Gravimetric Analysis (Experiment) - Chemistry LibreTexts. (URL: [Link])
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Gravimetric Analysis | PDF | Solubility | Precipitation (Chemistry) - Scribd. (URL: [Link])
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Gas Solubility (and Related High-Pressure Phenomena) in Systems with Ionic Liquid - American Chemical Society. (URL: [Link])
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tetrabutylammonium trifluoromethanesulfonate - ChemBK. (URL: [Link])
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Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed. (URL: [Link])
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The solubility of cellulose in DMSO/TEACl and DMSO/TBAF under various conditions. (URL: [Link])
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Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - PMC - NIH. (URL: [Link])
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Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])
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(PDF) Physicochemical Properties of Lithium Bis(trifluoromethanesulfonyl)imide Solutions in Sulfolane - ResearchGate. (URL: [Link])
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Electrical Conductances and Viscosities of Tetrabutylammonium Thiocyanate in Acetonitrile in the Temperature Range 25–45 °C | Request PDF - ResearchGate. (URL: [Link])
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Reported in[7] solubility parameters for each short chain alcohol. - ResearchGate. (URL: [Link])
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Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])
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Electrolyte Solvation and Ionic Association: V. Acetonitrile-Lithium Bis(fluorosulfonyl)imide (LiFSI) Mixtures - ResearchGate. (URL: [Link])
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tert-Butyl alcohol - Wikipedia. (URL: [Link])
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Density, Viscosity, and Conductivity of [VAIM][TFSI] in Mixtures for Lithium-Ion Battery Electrolytes - DTU Research Database. (URL: [Link])
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Bis(trifluoromethane)sulfonimide | C2HF6NO4S2 | CID 157857 - PubChem - NIH. (URL: [Link])
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Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. (URL: [Link])
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Is Tetrabutylammonium bis-trifluoromethanesulfonimidate hydrophobic?
<Tetrabutylammonium bis-trifluoromethanesulfonimidate: An In-depth Technical Guide to its Hydrophobic Nature
For Immediate Release
[City, State] – this compound, a prominent member of the ionic liquid family, is definitively characterized by its hydrophobic (water-repelling) nature. This essential property, dictated by the molecular structure of its constituent ions, is a critical determinant of its broad utility in advanced applications ranging from electrochemical systems to innovative drug delivery platforms. This guide provides a comprehensive technical analysis of its hydrophobicity for researchers, scientists, and professionals in drug development.
The Molecular Basis of Hydrophobicity
This compound, often abbreviated as [N4444][NTf2] or [TBA][TFSI], is an organic salt that exists as a liquid at or near room temperature.[1] Its pronounced hydrophobicity is not an incidental characteristic but a direct consequence of the chemical nature of its cation and anion.
-
The Tetrabutylammonium ([N4444]+) Cation: This cation features a central nitrogen atom bonded to four long butyl (C4H9) chains. These alkyl chains are nonpolar and voluminous, leading to a strong tendency to repel water, a highly polar molecule. The [N4444]+ cation preferentially adsorbs at oil-water interfaces, a clear indication of its hydrophobic character.[2][3]
-
The Bis-trifluoromethanesulfonimidate ([NTf2]− or TFSI) Anion: The [NTf2]− anion is known for its significant contribution to the hydrophobicity of ionic liquids.[1] This is due to the presence of multiple fluorine atoms, which create a diffuse negative charge and limit the anion's ability to form strong hydrogen bonds with water.
The synergistic effect of the bulky, nonpolar cation and the weakly coordinating, fluorinated anion results in an ionic liquid that is insoluble in water and soluble in organic solvents.[1]
Caption: Molecular components contributing to the hydrophobicity of [N4444][NTf2].
Quantitative Assessment of Hydrophobicity
The hydrophobic nature of an ionic liquid is quantified through several key experimental parameters.
| Property | Description | Typical Value for [N4444][NTf2] | Implication |
| Water Solubility | The extent to which the ionic liquid dissolves in water. | Insoluble[1] | Indicates strong water-repelling characteristics. |
| Octanol-Water Partition Coefficient (Log P) | A measure of a compound's differential solubility in a two-phase system of octanol (a nonpolar solvent mimicking lipids) and water. A positive value indicates a preference for the nonpolar phase.[4][5] | Positive (Specific values vary with experimental conditions) | Confirms the compound is more soluble in nonpolar environments than in water, a hallmark of hydrophobicity. |
| Contact Angle | The angle a liquid droplet makes with a solid surface. On a hydrophobic surface, water will have a high contact angle. Conversely, a hydrophobic liquid like [N4444][NTf2] would readily wet a nonpolar surface. | Varies by surface | Demonstrates the affinity for nonpolar surfaces over polar ones. |
Experimental Protocol: Determining the Octanol-Water Partition Coefficient (Log P)
The determination of Log P is a cornerstone for quantifying hydrophobicity and is crucial in drug development for predicting a drug's distribution in the body.[6] The shake-flask method is a standard approach.
Objective: To determine the partition coefficient (P) of [N4444][NTf2] between n-octanol and water.
Materials:
-
This compound ([N4444][NTf2])
-
n-Octanol (reagent grade, pre-saturated with water)
-
Deionized water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC
-
Volumetric flasks and pipettes
-
Mechanical shaker
Methodology:
-
Preparation of Saturated Phases:
-
Mix equal volumes of n-octanol and deionized water in a large vessel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. The top layer is water-saturated octanol, and the bottom is octanol-saturated water.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of [N4444][NTf2] and dissolve it in water-saturated n-octanol to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Partitioning Experiment:
-
Add a precise volume of the [N4444][NTf2] stock solution to a separatory funnel.
-
Add an equal volume of octanol-saturated water.
-
Seal the funnel and shake it gently for 1-2 hours at a constant temperature to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that can cause emulsification.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two phases have clearly separated.
-
-
Analysis:
-
Carefully collect a sample from the n-octanol phase.
-
Measure the concentration of [N4444][NTf2] in the octanol phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry, after generating a calibration curve).
-
The concentration in the aqueous phase can be determined by mass balance: C_water = (Initial C_octanol * V_octanol - Final C_octanol * V_octanol) / V_water.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = C_octanol / C_water.
-
The Log P is the base-10 logarithm of P: Log P = log10(P).
-
Caption: Workflow for the experimental determination of the Log P value.
Field Applications Driven by Hydrophobicity
The water-repelling nature of [N4444][NTf2] is not a limitation but a key feature that enables its use in specialized applications where water exclusion is paramount.
-
Electrochemistry: In high-performance batteries and supercapacitors, the presence of water can severely limit the electrochemical window and lead to detrimental side reactions. The hydrophobicity of [N4444][NTf2] makes it an excellent electrolyte, ensuring high ionic conductivity and stability in non-aqueous environments.[1]
-
Chemical Separations: Its immiscibility with water allows it to be used as a solvent in liquid-liquid extraction processes to remove organic compounds from aqueous streams.
-
Drug Development and Delivery: For active pharmaceutical ingredients (APIs) that have poor water solubility, formulating them in a hydrophobic ionic liquid can be a viable delivery strategy.[7][8] Ionic liquid-based microemulsions can enhance the bioavailability and permeation of such drugs.[8] The hydrophobic IL can act as a carrier, facilitating the transport of a nonpolar drug through biological membranes.[9][10]
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A Comprehensive Guide to the Safe Handling of Tetrabutylammonium bis-trifluoromethanesulfonimidate ([TBA][TFSI])
Introduction: The Dual Nature of a Promising Ionic Liquid
Tetrabutylammonium bis-trifluoromethanesulfonimidate, an ionic liquid often abbreviated as [TBA][TFSI] or [N4444][NTf2], has emerged as a significant compound in modern research and development.[1] Comprised of a tetrabutylammonium cation and a bis-trifluoromethanesulfonimidate anion, it exists as a salt that is liquid at or near room temperature.[1] Its unique properties, including high ionic conductivity, a wide electrochemical window, thermal stability, and negligible vapor pressure, make it a compelling alternative to traditional volatile organic solvents.[1] These characteristics have led to its extensive use as an electrolyte in electrochemical devices like batteries and supercapacitors, and as a solvent in chemical synthesis and analytical techniques.[1][2]
However, the very chemical stability and properties that make [TBA][TFSI] valuable in experimental settings necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of [TBA][TFSI], grounded in established safety protocols and an understanding of its chemical nature. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks and foster a secure laboratory environment.
Hazard Identification and Risk Assessment
The cornerstone of safe handling is a complete understanding of the material's intrinsic hazards. [TBA][TFSI] is classified as a hazardous chemical and requires careful management.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), [TBA][TFSI] presents significant hazards, primarily related to its corrosive nature.[3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4] | |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage. | (Same as above) |
The signal word associated with these classifications is "Danger" .[3] It is crucial to recognize that contact with this substance can cause immediate and severe damage to skin and eyes.
Physicochemical Properties and Associated Risks
Understanding the physical properties of [TBA][TFSI] is essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Implication for Safety |
| Molecular Formula | C₁₈H₃₆F₆N₂O₄S₂[1][3] | Indicates the presence of fluorine, nitrogen, and sulfur, which can lead to hazardous decomposition products in a fire. |
| Molecular Weight | ~522.6 g/mol [1][3] | N/A |
| Appearance | Crystals[2] | Spills of solid material require procedures that avoid creating dust.[5] |
| Melting Point | 90-95 °C[2] | While solid at room temperature, it can become liquid with moderate heating. |
| Stability | Stable under recommended storage conditions. | Avoid extremes of temperature and direct sunlight. |
| Incompatible Materials | Strong oxidizing agents. | Segregate from incompatible chemicals to prevent hazardous reactions. |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride, Nitrogen oxides (NOx), Hydrogen sulfide. | Fire or thermal decomposition will produce highly toxic and corrosive gases. |
While ionic liquids are noted for their low vapor pressure, this does not eliminate risk.[1] Aerosolization or heating can still lead to inhalation exposure, and direct contact remains the primary hazard.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling [TBA][TFSI].
Engineering Controls
The first line of defense is to minimize exposure through proper laboratory design and equipment.
-
Ventilation: Always handle [TBA][TFSI] in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate dust or aerosols (e.g., weighing, transferring, heating).[5][6]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
PPE is not a substitute for good engineering controls but is essential for protecting the user from direct contact.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] | Protects against splashes that can cause irreversible eye damage. The corrosive nature of the material necessitates a full seal around the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene, Nitrile). Gloves must be inspected for integrity before use and disposed of after handling.[8][9] | Prevents direct skin contact, which causes severe chemical burns. Proper glove removal technique is critical to avoid contaminating the hands.[8] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or tasks with a high splash potential, an impervious or chemical-resistant apron and HAZ-MAT boots should be used.[7][9] | Protects underlying clothing and skin from accidental contact. |
| Respiratory Protection | Not typically required if handled within a fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P3) should be worn. | Protects against inhalation of dust or aerosols, which can cause respiratory irritation. |
Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is critical for routine handling of [TBA][TFSI].
Preparation and Weighing
-
Designate Area: Cordon off a specific area within the chemical fume hood for handling [TBA][TFSI].
-
Assemble Equipment: Ensure all necessary glassware, utensils, and spill cleanup materials are inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as specified in the table above, ensuring gloves are pulled over the cuffs of the lab coat.
-
Weighing: If weighing the solid, do so within the fume hood or on a balance in an enclosure to prevent dust from escaping. Use a disposable weighing boat. Taring the container before adding the chemical minimizes handling time.
Dissolving and Transferring
-
Containment: Always perform transfers and dilutions inside the fume hood over a secondary containment tray to catch any potential spills.
-
Solvent Addition: When dissolving, add the solvent to the [TBA][TFSI] slowly to avoid splashing.
-
Avoid Incompatibilities: Ensure the solvent and reaction mixture are compatible and do not contain strong oxidizing agents.
Post-Handling and Decontamination
-
Clean Up: Decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, if appropriate.
-
Waste Segregation: All disposable items contaminated with [TBA][TFSI] (gloves, weighing boats, paper towels) must be placed in a designated, sealed hazardous waste container.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination, removing gloves first.
-
Personal Hygiene: Wash hands thoroughly with soap and water after work is complete.[8]
Storage and Disposal Protocols
Proper storage and waste management are vital components of the chemical's lifecycle in the lab.
Storage Conditions
-
Container: Keep the container tightly closed to prevent absorption of moisture.[8]
-
Location: Store in a dry, cool, and well-ventilated place.[8] The designated storage class is 8A - Combustible corrosive hazardous materials.[2]
-
Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and warnings.
Waste Disposal
-
Regulatory Compliance: Dispose of [TBA][TFSI] and any contaminated materials as hazardous waste. This must be done in accordance with all local, state, and federal regulations. Never discharge to sewer systems.[4]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[10]
Emergency Procedures: A Self-Validating Response System
In the event of an emergency, a calm, prepared, and systematic response is critical to minimizing harm.
Spills and Leaks
The response protocol depends on the size and nature of the spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11]
-
Assess: From a safe distance, assess the extent of the spill. For a small, contained spill inside a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the lab, close the doors, and call emergency personnel.[11][12]
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup Protocol (Trained Personnel Only):
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels directly on a large liquid spill.
-
For a powder spill, cover it with a plastic sheet to minimize dust, then gently sweep it up.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Personnel Exposure
Immediate action is required following any direct contact.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[13]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Fire Response
-
Extinguishing Media: Use extinguishing measures appropriate for the surrounding fire. Suitable media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazards: Be aware that combustion produces highly toxic and corrosive gases, including hydrogen fluoride, nitrogen oxides, and sulfur oxides. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][13]
Conclusion
This compound is a powerful tool for scientific advancement, but its utility is matched by its potential hazards. As a corrosive material capable of causing severe skin burns and eye damage, it demands respect and meticulous handling. By integrating robust engineering controls, mandating the correct use of personal protective equipment, adhering to strict operational protocols, and being prepared for emergencies, researchers can confidently and safely harness the benefits of this ionic liquid. Safety is not a procedural checklist but a foundational aspect of scientific integrity and excellence.
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Key applications of Tetrabutylammonium bis-trifluoromethanesulfonimidate in scientific research.
An In-depth Technical Guide to the Core Applications of Tetrabutylammonium bis-trifluoromethanesulfonimidate
Authored by: A Senior Application Scientist
Abstract
This compound, commonly abbreviated as [TBA][TFSI] or [N₄₄₄₄][NTf₂], is an organic salt that has emerged as a pivotal compound in the class of ionic liquids (ILs).[1] Its unique combination of properties—including negligible vapor pressure, high thermal stability, a wide electrochemical window, and significant ionic conductivity—positions it as a superior alternative to conventional organic solvents in numerous scientific domains.[1][2] This guide provides an in-depth exploration of the core applications of [TBA][TFSI], focusing on its instrumental role in electrochemistry, organic synthesis, and materials science. We will delve into the mechanistic principles behind its utility, present field-proven experimental protocols, and offer visual aids to elucidate complex processes, thereby equipping researchers and drug development professionals with actionable insights.
Fundamental Physicochemical Properties
The efficacy of [TBA][TFSI] in diverse applications is rooted in its distinct molecular structure, comprising a bulky, symmetric tetrabutylammonium (TBA⁺) cation and a large, charge-delocalized bis-trifluoromethanesulfonimidate (TFSI⁻) anion.[1] This architecture imparts a unique set of physicochemical characteristics that are critical for its function.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₈H₃₆F₆N₂O₄S₂ | [3] |
| Molecular Weight | 522.61 g/mol | |
| CAS Number | 210230-40-3 | [3] |
| Appearance | White crystals | |
| Melting Point | 90-95 °C | |
| Key Features | - High Ionic Conductivity- Wide Electrochemical Window- High Thermal Stability- Hydrophobicity (Water-repelling)- Negligible Vapor Pressure | [1][2][4][5] |
Core Application I: Advancements in Electrochemistry
The electrochemical stability and high conductivity of [TBA][TFSI] make it a premier choice for non-aqueous electrochemical systems. It serves not merely as a passive charge carrier but as an active component that can define the performance and longevity of electrochemical devices.
Role as a High-Performance Supporting Electrolyte
In electrochemical analysis, the supporting electrolyte is crucial for minimizing solution resistance and ensuring that the analyte is the primary species undergoing reaction at the electrode. The wide electrochemical window of [TBA][TFSI] is its most significant asset in this context.[1] It allows researchers to study a broad spectrum of redox events at both high and low potentials without the interference of electrolyte decomposition, a common limitation of traditional solvents and salts.
Enhancing Next-Generation Batteries
Lithium Metal Batteries: The Achilles' heel of lithium metal anodes is the formation of dendrites during cycling, which can lead to short circuits and thermal runaway. Research has shown that using [TBA][TFSI] as an additive in standard LiTFSI-based electrolytes can dramatically mitigate this issue.[6]
-
Causality: The TBA⁺ cation is preferentially adsorbed onto the lithium metal surface. During cycling, it contributes to the formation of a robust and stable solid electrolyte interphase (SEI) film.[6] Spectroscopic analysis reveals this SEI is rich in lithium fluoride (LiF) and lithium nitride (Li₃N), which effectively suppresses lithium dendrite growth and enhances the coulombic efficiency of the cell.[6]
Magnesium Batteries: The development of rechargeable magnesium batteries has been hampered by the corrosive nature of chloride-containing electrolytes, which are typically required to prevent passivation of the magnesium anode.[7] A novel approach involves designing chloride-free electrolytes using [TBA][TFSI]'s triflate analogue, tetrabutylammonium triflate (TBAOTf), as a key additive.[7][8] This strategy improves the dissolution of magnesium salts and promotes the formation of a stable, MgF₂-rich SEI, widening the anodic stability window to an impressive 4.43 V.[7]
Electrolytes for Electrical Double-Layer Capacitors (Supercapacitors)
[TBA][TFSI] is also utilized as a novel electrolyte in supercapacitors.[9] Its high ionic conductivity, thermal resilience, and wide potential window are directly correlated with the key performance metrics of a supercapacitor: high power density, energy density, and long-term cycling stability.[10]
Experimental Protocol: Determination of Electrochemical Window via Cyclic Voltammetry
This protocol describes a self-validating system to determine the operational voltage range of a [TBA][TFSI]-based electrolyte.
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, dissolve [TBA][TFSI] (≥99.0% purity) in a dry, non-aqueous solvent (e.g., acetonitrile or propylene carbonate) to a concentration of 0.1 M to 1.0 M.
-
Stir the solution overnight at room temperature to ensure complete dissolution. The low water content is critical to prevent side reactions that would artificially narrow the measured window.
-
-
Electrochemical Cell Assembly:
-
Use a three-electrode setup.
-
Working Electrode: A freshly polished glassy carbon or platinum disk electrode. Polishing removes surface contaminants that could catalyze electrolyte decomposition.
-
Counter Electrode: A platinum wire or mesh with a surface area significantly larger than the working electrode to ensure the working electrode is the limiting factor.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ reference electrode (e.g., 0.01 M AgNO₃ in the same electrolyte).
-
-
Data Acquisition:
-
Perform cyclic voltammetry (CV) using a potentiostat.
-
Begin by scanning from the open-circuit potential towards either the anodic or cathodic limit at a scan rate of ~50-100 mV/s.
-
Gradually expand the potential window with each subsequent cycle until a sharp, non-reversible increase in current is observed at the extremes. This current signifies the onset of electrolyte decomposition.
-
-
Analysis:
-
The electrochemical stability window is defined as the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) decomposition currents. A current density cutoff (e.g., 0.1 mA/cm²) is typically used to define these limits consistently.
-
Caption: Role of [TBA][TFSI] in forming a protective SEI on a lithium anode.
Core Application II: Innovations in Organic Synthesis
[TBA][TFSI] offers a unique reaction environment that can enhance reaction rates, improve selectivity, and simplify product purification, aligning with the principles of green chemistry.
A Green Reaction Medium
As an ionic liquid, [TBA][TFSI] has virtually no vapor pressure, making it a non-volatile and safer alternative to many traditional organic solvents.[1][2] Its high thermal stability allows for reactions to be conducted at elevated temperatures without solvent loss or degradation. It provides a polar, non-aqueous medium suitable for a variety of organic transformations.[1]
Phase-Transfer Catalysis (PTC)
The tetrabutylammonium (TBA⁺) cation is a quintessential phase-transfer catalyst.[11] In a biphasic system (e.g., aqueous/organic), many reactions fail because the nucleophile is soluble only in the aqueous phase while the organic substrate is soluble only in the organic phase. A phase-transfer catalyst overcomes this barrier.
-
Mechanism of Action: The large, lipophilic TBA⁺ cation can pair with an anion (e.g., a nucleophile like CN⁻ or OH⁻) from the aqueous phase. This newly formed ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary.[12][13] Once in the organic phase, the "naked" anion is highly reactive and readily reacts with the organic substrate. The TBA⁺ cation then returns to the aqueous phase to repeat the cycle.[12] While salts like tetrabutylammonium bromide (TBAB) are more common for this purpose, the principle is inherent to the TBA⁺ cation.[14][15]
Experimental Protocol: Phase-Transfer Catalyzed O-Alkylation of 4-Nitrophenol
This protocol demonstrates the efficacy of the TBA⁺ cation in facilitating a reaction between two immiscible phases.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and [TBA][TFSI] (0.1 eq) as the phase-transfer catalyst.
-
Add toluene as the organic solvent and a minimal amount of water to dissolve the base and form the phenoxide in situ.
-
Add 1-bromobutane (1.2 eq) as the alkylating agent.
-
-
Reaction Execution:
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring. Vigorous stirring is essential to maximize the interfacial area where the phase transfer occurs.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the organic layer. Wash the organic layer sequentially with dilute NaOH solution (to remove any unreacted phenol) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 4-butoxy-1-nitrobenzene.
-
Caption: General mechanism of Phase-Transfer Catalysis (PTC) via the TBA⁺ cation.
Core Application III: Materials Science and Development
The unique properties of [TBA][TFSI] are also leveraged in the synthesis and formulation of advanced materials.
-
Luminescent Materials: Compounds containing the tetrabutylammonium cation have been shown to exhibit excellent luminescent properties.[16] [TBA][TFSI] can be used as a medium or a counter-ion source in the synthesis of novel metal complexes, where the large, non-coordinating nature of the ions can influence the final structure and photophysical properties of the material.
-
Thermal Energy Storage: The thermal stability and heat capacity of [TBA][TFSI] and related ionic liquids make them candidates for thermal energy storage (TES) materials and heat transfer fluids.[16] Their ability to remain liquid over a wide temperature range is a significant advantage in these applications.[17]
Synthesis and Purification Insights
A trustworthy protocol requires high-purity starting materials. [TBA][TFSI] is typically synthesized via one of two primary routes:
-
Metathesis Reaction: This common method involves the reaction of tetrabutylammonium bromide (TBABr) or a similar halide salt with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in an aqueous or organic medium.[1]
-
Neutralization: A direct reaction between tetrabutylammonium hydroxide and bis(trifluoromethanesulfonyl)imide.[1][4]
Trustworthiness through Purity: A critical consideration in the metathesis route is the potential for contamination of the final product with precursor salts like LiTFSI or TBABr.[1] These impurities can significantly impact electrochemical performance. Therefore, rigorous purification, often involving multiple water washings (to remove hydrophilic salts) and recrystallization, is a self-validating step to ensure the material's fitness for its intended high-performance application.[1]
Conclusion
This compound is far more than a simple organic salt; it is a versatile and powerful tool in the arsenal of modern scientists. Its unique combination of high ionic conductivity, exceptional thermal and electrochemical stability, and utility as a phase-transfer agent enables significant advancements across multiple disciplines. From creating safer, more efficient batteries and supercapacitors to developing greener, more effective synthetic routes and novel materials, [TBA][TFSI] continues to be a cornerstone of innovative research and development. This guide has illuminated its core applications and the fundamental principles that drive its performance, providing a solid, authoritative grounding for researchers seeking to leverage its remarkable properties.
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- Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. NIH.
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One-Pot Sustainable Synthesis of [N4444][NTf2]: A Technical Guide for Researchers
Introduction
The ionic liquid tetrabutylammonium bis(trifluoromethylsulfonyl)imide, [N4444][NTf2] or [TBA][TFSI], has emerged as a significant material in various scientific and industrial applications, including as an electrolyte in energy storage devices and as a versatile solvent in organic synthesis and catalysis.[1] Its desirable properties, such as high thermal stability, a wide electrochemical window, and tunable solvency, have driven the demand for efficient and environmentally benign synthetic routes.[1][2] Traditionally, the synthesis of such ionic liquids involves multi-step processes that often utilize hazardous solvents and produce significant waste. This guide details a one-pot, sustainable synthesis of [N4444][NTf2] that addresses these challenges, offering a more streamlined, cost-effective, and greener alternative.[3] This approach is particularly relevant for researchers, scientists, and drug development professionals seeking to incorporate sustainable practices into their work without compromising on product quality. The principles of green chemistry, such as atom economy and the reduction of hazardous substances, are central to the methodology presented herein.[4]
Core Principles of the One-Pot Synthesis
The sustainable synthesis of [N4444][NTf2] is achieved through a one-pot metathesis reaction.[5] This process relies on the exchange of ions between two salt precursors in a suitable solvent, leading to the formation of the desired ionic liquid and a byproduct that can be easily separated.[6][7]
Mechanistic Pathway
The reaction proceeds by dissolving tetrabutylammonium tetrafluoroborate ([N4444][BF4]) and a bis(trifluoromethylsulfonyl)imide-based salt (in this case, an organic-based imide salt like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [EMIM][NTf2]) in a polar aprotic solvent such as dimethylformamide (DMF).[3] The driving force for the reaction is the favorable formation of the more hydrophobic [N4444][NTf2] and the more hydrophilic byproduct, in this case, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]).
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Methodological & Application
Application Notes and Protocols for the Preparation of High-Purity Electrolyte Solutions with Tetrabutylammonium bis-trifluoromethanesulfonimidate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-purity electrolyte solutions using Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBATFSI). As an ionic liquid, TBATFSI offers a unique set of properties, including a wide electrochemical window, high thermal stability, and good ionic conductivity, making it an excellent supporting electrolyte for a variety of non-aqueous electrochemical applications.[1] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each procedural choice to ensure the preparation of reliable and high-performance electrolyte solutions. Protocols for material handling, drying, solution preparation, and quality control are detailed, underpinned by authoritative references and practical insights.
Introduction: The Critical Role of Electrolyte Purity
The performance of any electrochemical system is intrinsically linked to the purity of its components, with the electrolyte solution being of paramount importance. Impurities, particularly water and oxygen, can introduce parasitic reactions, narrow the effective electrochemical window, and lead to the degradation of electrode materials.[2][3] this compound, a hydrophobic ionic liquid, is favored in many research applications for its electrochemical stability.[1] However, its hygroscopic nature necessitates meticulous handling and preparation to harness its full potential. This guide provides the foundational knowledge and detailed protocols to mitigate these challenges and produce high-quality TBATFSI-based electrolytes.
Material Properties and Solvent Selection
Physicochemical Properties of TBATFSI
This compound is an organic salt with the following key characteristics:
| Property | Value/Description | Source(s) |
| Chemical Formula | C₁₈H₃₆F₆N₂O₄S₂ | |
| Molar Mass | 522.61 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90-95 °C | |
| Nature | Ionic Liquid, Hydrophobic | [1] |
The large tetrabutylammonium cation and the bulky bis-trifluoromethanesulfonimidate anion contribute to a low lattice energy, resulting in a relatively low melting point for a salt. Its hydrophobic character means it is poorly soluble in water but generally exhibits good solubility in a range of organic solvents.[1]
Solvent Selection Rationale
The choice of solvent is critical and depends on the specific electrochemical application. Key solvent properties to consider are:
-
Dielectric Constant: A higher dielectric constant facilitates the dissociation of the ionic liquid into its constituent ions, leading to higher ionic conductivity.
-
Viscosity: A lower viscosity promotes greater ion mobility, which also enhances ionic conductivity.
-
Electrochemical Stability: The solvent must possess a wide electrochemical window that does not limit the performance of the TBATFSI electrolyte.
-
Boiling Point: A sufficiently high boiling point is necessary for applications that may involve elevated temperatures.
Commonly used aprotic polar solvents for preparing TBATFSI electrolytes include:
-
Acetonitrile (ACN): Widely used due to its high dielectric constant, low viscosity, and wide electrochemical window.[4]
-
Propylene Carbonate (PC): Offers a very wide liquid range and a high dielectric constant, though it is more viscous than acetonitrile.[5]
-
Dimethyl Carbonate (DMC): Often used in combination with other carbonates in battery applications due to its low viscosity.[6]
Pre-Preparation: The Imperative of an Inert Atmosphere
Given the hygroscopic nature of TBATFSI and the sensitivity of non-aqueous electrochemical systems to moisture and oxygen, all handling and preparation steps must be performed in a controlled inert atmosphere. A glovebox with an argon or nitrogen atmosphere, maintained at water and oxygen levels below 1 ppm, is essential.
Caption: Essential components within a glovebox for electrolyte preparation.
Detailed Protocols
Protocol 1: Drying of TBATFSI Salt and Solvents
Achieving a low water content in the final electrolyte is critically dependent on the dryness of the starting materials.
4.1.1. Drying this compound (TBATFSI)
-
Rationale: Although hydrophobic, TBATFSI is hygroscopic and will absorb atmospheric moisture. Vacuum drying at elevated temperatures is an effective method to remove adsorbed water without decomposing the salt.
-
Procedure:
-
Place the required amount of TBATFSI in a clean, dry Schlenk flask or a vacuum-compatible glass container.
-
Transfer the container to a vacuum oven.
-
Heat the oven to 80-100°C.
-
Apply a dynamic vacuum (pressure < 1 mbar) for at least 24 hours.
-
After drying, allow the container to cool to room temperature under vacuum before transferring it directly into an inert atmosphere glovebox.
-
4.1.2. Drying Acetonitrile (ACN)
-
Rationale: Acetonitrile is notoriously difficult to dry completely. A multi-step process involving pre-drying with molecular sieves followed by distillation over a strong drying agent is recommended for achieving the highest purity.[7][8]
-
Procedure:
-
Pre-drying: Add activated 3Å molecular sieves (approximately 10% v/v) to HPLC-grade acetonitrile in a sealed container and let it stand for at least 48 hours in a desiccator.[7]
-
Distillation: Decant the pre-dried acetonitrile into a distillation flask containing calcium hydride (CaH₂). Add CaH₂ until the effervescence ceases, then add a small excess.
-
Reflux the acetonitrile under an inert atmosphere (argon or nitrogen) for several hours.
-
Distill the acetonitrile, discarding the first and last 10% of the distillate.
-
Collect the dry acetonitrile in a sealed flask containing freshly activated 3Å molecular sieves and transfer it to the glovebox.
-
4.1.3. Drying Propylene Carbonate (PC)
-
Rationale: Propylene carbonate has a high boiling point, making distillation challenging. Drying with molecular sieves is a common and effective method.
-
Procedure:
-
Obtain battery-grade or low-water content propylene carbonate.
-
Add freshly activated 4Å molecular sieves (approximately 10% v/v) to the solvent.
-
Allow the solvent to stand for at least 48 hours in a sealed container inside a glovebox before use. For higher purity, vacuum distillation can be employed.[9]
-
Protocol 2: Preparation of a 1 M TBATFSI in Acetonitrile Electrolyte
This protocol details the preparation of 100 mL of a 1 M TBATFSI in acetonitrile solution, a common concentration for supercapacitor and other electrochemical studies.[10] All steps must be performed inside an inert atmosphere glovebox.
Caption: Workflow for preparing a 1 M TBATFSI in acetonitrile electrolyte.
-
Materials and Equipment:
-
Dried TBATFSI (52.26 g)
-
Dried acetonitrile
-
100 mL volumetric flask (Class A, oven-dried)
-
Magnetic stirrer and stir bar
-
Analytical balance (inside glovebox)
-
Spatula and weighing paper
-
Pipettes
-
0.2 µm PTFE syringe filter
-
Clean, dry, and sealable storage bottle
-
-
Procedure:
-
Weighing: On the analytical balance inside the glovebox, accurately weigh 52.26 g of the pre-dried TBATFSI.
-
Initial Dissolution: Transfer the weighed TBATFSI into the 100 mL volumetric flask. Add approximately 80 mL of dried acetonitrile to the flask.
-
Stirring: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution until all the TBATFSI has completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary.
-
Final Volume Adjustment: Once the salt is fully dissolved and the solution has returned to ambient temperature, carefully add more dried acetonitrile to bring the total volume to the 100 mL mark on the volumetric flask.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Filtration: For high-purity applications, it is advisable to filter the electrolyte solution through a 0.2 µm PTFE syringe filter to remove any particulate matter. Filter the solution directly into the final storage bottle.
-
Storage: Tightly seal the storage bottle and label it clearly with the contents, concentration, and date of preparation. Store the electrolyte inside the glovebox to protect it from atmospheric contamination.
-
Quality Control: Ensuring the Integrity of Your Electrolyte
After preparation, it is crucial to verify the quality of the electrolyte solution. The following are key analytical techniques for this purpose.
Water Content Determination by Karl Fischer Titration
-
Causality: Water is a common and detrimental impurity in non-aqueous electrolytes. Karl Fischer titration is the gold standard for accurately quantifying trace amounts of water.[11] Coulometric Karl Fischer titration is particularly suited for the low water content (ppm level) expected in high-purity electrolytes.
-
Protocol Summary:
-
Use a coulometric Karl Fischer titrator located in a dry environment or within a glovebox.
-
Inject a known volume or weight of the prepared electrolyte solution into the titration cell.
-
The instrument will automatically titrate the water present and provide a reading, typically in parts per million (ppm).
-
For high-purity electrolytes, the water content should ideally be below 20 ppm.
-
Electrochemical Window Determination by Cyclic Voltammetry
-
Causality: The electrochemical window defines the potential range within which the electrolyte is stable. Cyclic voltammetry (CV) is a standard technique to measure this by scanning the potential and observing the onset of oxidative and reductive currents from the electrolyte decomposition.[12]
-
Protocol Summary:
-
Assemble a three-electrode electrochemical cell inside the glovebox using the prepared electrolyte.
-
Use an inert working electrode (e.g., glassy carbon or platinum), a reference electrode suitable for non-aqueous systems (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
Run a cyclic voltammogram over a wide potential range at a slow scan rate (e.g., 10-50 mV/s).
-
The electrochemical window is defined by the potential limits where a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte.
-
Ionic Conductivity Measurement by Electrochemical Impedance Spectroscopy
-
Causality: Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a critical performance metric. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to determine the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.
-
Protocol Summary:
-
Use a two-electrode conductivity cell with a known cell constant.
-
Fill the cell with the prepared electrolyte inside the glovebox.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
From the resulting Nyquist plot, determine the bulk resistance (R) of the electrolyte (the high-frequency intercept on the real axis).
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or use the cell constant).
-
Applications and Typical Concentrations
TBATFSI-based electrolytes are versatile and find use in a range of electrochemical energy storage and conversion devices.
-
Supercapacitors: In electric double-layer capacitors (EDLCs), high salt concentrations are often used to maximize capacitance and energy density. A common concentration is 1 M in acetonitrile or propylene carbonate.[10]
-
Lithium-ion Batteries: While not a primary salt, TBATFSI can be used as an additive or as the main electrolyte in certain research-grade lithium-ion battery configurations, particularly those exploring ionic liquid-based electrolytes. Concentrations can vary widely, from 0.1 M to over 1 M , depending on the specific system and desired properties.[13][14]
-
Sodium-ion and Zinc-ion Batteries: The TFSI⁻ anion is also utilized in electrolytes for emerging battery technologies like sodium-ion and zinc-ion batteries.[11][15][16] TBATFSI can serve as a supporting electrolyte or a component of a mixed ionic liquid electrolyte in these systems.[17][18]
Safety Precautions
-
Always handle this compound and the organic solvents in a well-ventilated area, preferably within a fume hood or a glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Consult the Safety Data Sheet (SDS) for TBATFSI and the chosen solvents for detailed hazard information and handling procedures.
-
Be aware of the flammability of the organic solvents and take appropriate precautions to avoid ignition sources.
References
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A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. (n.d.). SciELO México. Retrieved from [Link]
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ResearchGate. (2012). Does anyone know what is the best method to dry acetonitrile for electrochemical applications?. Retrieved from [Link]
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MTI Corporation. (n.d.). Zinc trifluoromethanesulfonate, Zn(OTf)₂ Zinc Ion Battery Electrolyte. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
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MTI Corporation. (n.d.). NaTFSI (Sodium Trifluoromethanesulfonimide) Powder for Sodium-Ion Battery Electrolyte. Retrieved from [Link]
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RSC Publishing. (n.d.). Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based single-ion conducting polymer electrolyte incorporating molecular transporters for quasi-solid-state sodium batteries. Retrieved from [Link]
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ResearchGate. (2015). Electrorefining of Sodium in Sodium Bis(trifluoromethane)sulfonylimide and Tetrabutylammonium Bis(trifluoromethane)sulfonylimide Mixture Ionic Liquids for Metallic Sodium Recycling. Retrieved from [Link]
- University of Illinois. (n.d.). The following sections will discuss some concerns about solvents, electrolytes and reference electrodes.
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ResearchGate. (2023). Boosting Zinc‐Ion Batteries with Innovative Ternary Electrolyte for Enhanced Interfacial Electrochemistry and Temperature‐Resilient Performance. Retrieved from [Link]
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PubMed Central. (2023). Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium‐Ion Battery Cathode Manufacturing. Retrieved from [Link]
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Evatran. (n.d.). Buy this compound (EVT-394243) | 210230-40-3. Retrieved from [Link]
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SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]
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PubMed. (2022). Advanced Buffering Acidic Aqueous Electrolytes for Ultra-Long Life Aqueous Zinc-Ion Batteries. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Tetrabutylammonium Tetrafluoroborate (TBATFB) as an Electrolyte for Supercapacitors and Batteries.
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ResearchGate. (2023). Tetraethylammonium Perfluorobutanesulfonate as an Alternative Salt for Electric Double Layer Capacitors. Retrieved from [Link]
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ResearchGate. (2022). An Efficient Electrolyte Additive of Tetramethylammonium Sulfate Hydrate for Dendritic-Free Zinc Anode for Aqueous Zinc-ion Batteries. Retrieved from [Link]
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ResearchGate. (2009). Electrical Conductances and Viscosities of Tetrabutylammonium Thiocyanate in Acetonitrile in the Temperature Range 25–45 °C. Retrieved from [Link]
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PubMed. (2019). Effects of Solvent Concentration on the Performance of Ionic-Liquid/Carbon Supercapacitors. Retrieved from [Link]
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PubMed. (2004). Comparison of the conductivity properties of the tetrabutylammonium salt of tetrakis(pentafluorophenyl)borate anion with those of traditional supporting electrolyte anions in nonaqueous solvents. Retrieved from [Link]
-
ResearchGate. (2015). Electrical Conductances of Tetrabutylammonium and Decamethylferrocenium Hexafluorophosphate in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (2021). Effects of BTA and TBAB electrolyte additives on the properties of zinc electrodes in zinc–air batteries. Retrieved from [Link]
-
PubMed. (2024). 4.6 V Moisture-Tolerant Electrolytes for Lithium-Ion Batteries. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl carbonate. Retrieved from [Link]
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ResearchGate. (2019). What is the potential window for acetonitrile solvent for Cyclic Voltametry measurement?. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2013). Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-Ion Batteries. Retrieved from [Link]
- CDN. (2024). 4.6 V Moisture‐Tolerant Electrolytes for Lithium‐Ion Batteries.
- E-KEM Sciences. (n.d.). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery.
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PubMed. (2022). Supramolecular-induced 2.40 V 130 °C working-temperature-range supercapacitor aqueous electrolyte of lithium bis(trifluoromethanesulfonyl) imide in dimethyl sulfoxide-water. Retrieved from [Link]
- National Synchrotron Radiation Research Center. (n.d.). Electrolytes Affect the Life-Time of Lithium Batteries.
- Emerson. (n.d.). Conductivity of Electrolytes.
- ResearchGate. (2023). Rejuvenating Propylene Carbonate-based Electrolytes by Regulating the Coordinated Structure toward All-Climate Potassium-Ion Batteries.
-
Yethiraj Research Group. (2021). Electrolytes for Lithium Battery Applications. Retrieved from [Link]
- ScienceDirect. (n.d.). Solid electrolyte interphase formation by propylene carbonate reduction for lithium anode.
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ResearchGate. (2021). Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review. Retrieved from [Link]
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MDPI. (2021). A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temperature Range. Retrieved from [Link]
- Umcs. (n.d.). Conductivity of Electrolytes.
- RSC Publishing. (n.d.). Rejuvenating propylene carbonate-based electrolytes by regulating the coordinated structure toward all-climate potassium-ion batteries.
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PubChem. (n.d.). Dimethyl Carbonate. Retrieved from [Link]
-
PubMed. (2005). Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations. Retrieved from [Link]
-
ResearchGate. (2003). Solubilities of Nonpolar Gases in Dimethyl Carbonate and Diethyl Carbonate. Retrieved from [Link]
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Using Tetrabutylammonium bis-trifluoromethanesulfonimidate as a supporting electrolyte in cyclic voltammetry.
An Application Guide to Employing Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBATFSI) as a Supporting Electrolyte in Cyclic Voltammetry
Authored by: A Senior Application Scientist
Introduction: The Critical Role of the Supporting Electrolyte
Cyclic Voltammetry (CV) is a cornerstone electroanalytical technique for investigating the redox behavior of chemical species.[1][2][3] The experiment involves measuring the current that develops in an electrochemical cell as the potential is varied.[4][5] A typical three-electrode setup includes a working electrode, a counter electrode, and a reference electrode.[6][7] For the measurement to be accurate, the solution must be sufficiently conductive to minimize the uncompensated solution resistance (iR drop), which can distort the resulting voltammogram.[8][9] This is achieved by adding a high concentration of a supporting electrolyte, an electrochemically inert salt that increases the ionic conductivity of the solution but does not participate in the electrode reactions within the potential window of interest.[9][10][11]
The choice of supporting electrolyte is paramount, especially in non-aqueous electrochemistry. The ideal candidate must possess high solubility in the chosen organic solvent, a wide electrochemical stability window (ESW), and chemical inertness towards the analyte and solvent.[6][8] this compound, often abbreviated as TBATFSI or [NBu₄][NTf₂], has emerged as a superior choice for a wide range of applications due to its unique combination of properties.[12][13] This guide provides a comprehensive overview, comparative analysis, and detailed protocols for its effective use.
TBATFSI: A Profile of Excellence
This compound is an ionic liquid and organic salt composed of a large, bulky tetrabutylammonium (TBA⁺) cation and a weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻ or NTf₂⁻) anion.[12][13] This specific ionic pairing is the source of its advantageous properties.
-
Exceptional Electrochemical Stability : The TFSI⁻ anion is highly resistant to oxidation, and the TBA⁺ cation is highly resistant to reduction. This combination results in a very wide electrochemical window, often exceeding 5 V, which allows for the study of analytes with highly positive or negative redox potentials without interference from the electrolyte itself.[12][14][15]
-
High Thermal Stability : TBATFSI exhibits high thermal stability, with decomposition temperatures often greater than 300°C.[12][13] This makes it suitable for variable-temperature electrochemical studies.
-
Excellent Solubility & Ionic Conductivity : It is highly soluble in a wide array of polar aprotic solvents, such as acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF). Its solutions provide high ionic conductivity, effectively minimizing iR drop.[12][16]
-
Chemical Inertness and Low Coordinating Ability : The TFSI⁻ anion is exceptionally non-coordinating. This is a critical feature as it minimizes ion-pairing interactions with the analyte, ensuring that the measured redox potentials are intrinsic to the species under investigation and not perturbed by the electrolyte.
Comparative Analysis: TBATFSI vs. TBAPF₆
To appreciate the advantages of TBATFSI, it is useful to compare it to another widely used supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF₆).
| Property | This compound (TBATFSI) | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Rationale & Causality |
| Molecular Formula | C₁₈H₃₆F₆N₂O₄S₂ | C₁₆H₃₆F₆NP | - |
| Molecular Weight | 522.61 g/mol | 387.43 g/mol | - |
| Electrochemical Window | Very Wide (>5 V)[12] | Wide (~5.7 V in ACN)[9] | The delocalized negative charge on the large TFSI⁻ anion makes it less susceptible to oxidation than the PF₆⁻ anion. |
| Ionic Conductivity | High (~3.5 mS/cm in PC)[12] | Good (~2.8 mS/cm in PC)[12] | The greater flexibility and charge delocalization of the TFSI⁻ anion can lead to higher ionic mobility compared to the more rigid PF₆⁻ anion. |
| Thermal Stability | High (>300°C)[12] | Moderate (~200°C)[12] | The S-N-S bond in TFSI⁻ is inherently more thermally stable than the P-F bonds in PF₆⁻. |
| Hydrolytic Stability | Low sensitivity (stable in dry air)[12] | High sensitivity (PF₆⁻ can hydrolyze to form HF)[12] | The P-F bond in the hexafluorophosphate anion is susceptible to hydrolysis, especially in the presence of trace water, which can corrode electrodes and interfere with results. The TFSI⁻ anion is significantly more resistant to hydrolysis. |
Experimental Workflow for Cyclic Voltammetry
The following diagram outlines the general workflow for conducting a cyclic voltammetry experiment using TBATFSI. Each step is detailed in the protocols below.
Protocol 1: Preparation of High-Purity Electrolyte Solution
Causality : Non-aqueous electrochemistry is exquisitely sensitive to impurities, particularly water and oxygen, which have their own redox signals and can react with the analyte.[17] This protocol ensures the removal of these interferents for a clean, reliable background.
Materials :
-
This compound (TBATFSI), electrochemical grade (≥99.0%)
-
Anhydrous solvent (e.g., acetonitrile, ACN)
-
High-vacuum oven or Schlenk line
-
Inert atmosphere glovebox (optional, but highly recommended)[18]
-
Volumetric flasks and glassware, oven-dried
Methodology :
-
Drying the Electrolyte : Place the required amount of TBATFSI in a clean, dry Schlenk flask or vial. Dry under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 12-24 hours. This step is critical to remove adsorbed water.
-
Solvent Purification : Use a commercially available anhydrous solvent or purify it using a solvent purification system (e.g., passing through activated alumina columns). Store the dried solvent over molecular sieves.
-
Solution Preparation (Inside a Glovebox is Ideal) : a. Transfer the dried glassware and TBATFSI into an inert atmosphere glovebox. b. Accurately weigh the dried TBATFSI and transfer it to a volumetric flask. c. Add the anhydrous solvent to the flask, dissolving the salt completely. Fill to the calibration mark. A typical concentration is 0.1 M.[18][19] d. Cap the flask and store it in the glovebox until use.
Protocol 2: Performing the Cyclic Voltammetry Measurement
Causality : This protocol establishes a reproducible method for obtaining high-quality voltammograms. It incorporates a critical self-validating step: running a background scan to confirm the purity of the electrolyte solution and determine the usable potential window before introducing the analyte.[20]
Equipment :
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Polishing materials (alumina slurry or diamond paste)
-
Inert gas source (Argon or Nitrogen) with a bubbling tube
Methodology :
-
Electrode Preparation : a. Polish the working electrode surface to a mirror finish using alumina slurry or diamond paste on a polishing pad.[18] b. Rinse the electrode thoroughly with deionized water, then with the chosen organic solvent (e.g., ACN). c. Dry the electrode completely. d. Clean the counter and reference electrodes by rinsing with the solvent.
-
Cell Assembly : a. Assemble the clean, dry electrochemical cell. b. Add the prepared 0.1 M TBATFSI electrolyte solution to the cell. c. Insert the three electrodes, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.
-
Deaeration : a. Bubble a gentle stream of inert gas (Argon or Nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen. b. After deaeration, stop the bubbling and maintain a positive pressure of the inert gas over the solution's surface during the experiment. Stirring from bubbling will interfere with the diffusion-controlled measurement.
-
Background Scan (Self-Validation Step) : a. Set the potentiostat parameters (e.g., initial potential, vertex potentials, scan rate). The potential range should be wide enough to observe the limits of the solvent window. b. Run a cyclic voltammogram of the electrolyte solution without the analyte. c. The resulting voltammogram should be flat and featureless, with only a small capacitive current.[4] This confirms the absence of electroactive impurities and defines the usable electrochemical window of your specific system.[20]
-
Analyte Measurement : a. Inject a small, known volume of a concentrated stock solution of your analyte into the cell. b. Gently agitate the solution with the inert gas stream for ~30 seconds to ensure homogeneity, then stop the bubbling and allow the solution to become quiescent.[20] c. Run the cyclic voltammogram using the same parameters. d. Record the data for analysis. If the analyte adsorbs to the electrode, polishing may be required between runs.[6]
Logical Considerations for Electrolyte Selection
The decision to use TBATFSI is grounded in a logical assessment of key electrochemical requirements.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling TBATFSI and associated solvents.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[21]
-
Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or solvent vapors.[22] Avoid contact with skin and eyes.[21] Wash hands thoroughly after handling.
-
Storage : Keep the container tightly sealed in a cool, dry, well-ventilated area.[22] Due to its low hydrolytic sensitivity, it is more forgiving than salts like TBAPF₆, but storage in a desiccator or glovebox is still best practice.
-
Disposal : Dispose of waste materials, including used electrolyte solutions, in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound (TBATFSI) represents a significant advancement in the field of non-aqueous electrochemistry. Its superior electrochemical and thermal stability, coupled with its inertness and high conductivity, provides researchers with a robust tool to explore a vast range of redox phenomena. By minimizing electrolyte-derived artifacts such as ion-pairing and hydrolytic decomposition, TBATFSI allows for cleaner, more accurate, and more reproducible cyclic voltammetry data. Adherence to the rigorous preparation and measurement protocols detailed in this guide will enable researchers, scientists, and drug development professionals to fully harness the exceptional capabilities of this supporting electrolyte.
References
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
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Indian Institute of Technology Kanpur. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. [Link]
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Gaynes, A. (2024). How to conduct cyclic voltammetry and electrochemistry experiments in a glovebox. Cal Poly Pomona. [Link]
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Yu, G., et al. (2012). Conductivity and spectroscopic investigation of bis(trifluoromethanesulfonyl)imide solution in ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. The Journal of Physical Chemistry B, 116(25), 7497-7507. [Link]
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-
The Royal Society of Chemistry. (Date not available). Supporting Information. [Link]
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-
National Science Foundation. (2023). Faraday Discussions. [Link]
-
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-
ResearchGate. (Date not available). The structures of electrolytes LiTFSI, LiCF3SO3, TBACF3SO3, and TBAPF6. [Link]
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-
ResearchGate. (2025). Comparison of the Conductivity Properties of the Tetrabutylammonium Salt of Tetrakis(pentafluorophenyl)borate Anion with Those of Traditional Supporting Electrolyte Anions in Nonaqueous Solvents. [Link]
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ResearchGate. (2025). Electrical Conductances of Tetrabutylammonium and Decamethylferrocenium Hexafluorophosphate in Organic Solvents. [Link]
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Journal of Electrochemical Science and Technology. (2019). Applications of Voltammetry in Lithium Ion Battery Research. [Link]
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-
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The Royal Society of Chemistry. (Date not available). Sample preparation. [Link]
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ResearchGate. (Date not available). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. [Link]
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Application Notes & Protocols: Utilizing [TBA][TFSI] for Advanced Lithium Battery Research
Introduction: The Role of Ionic Liquids in Next-Generation Batteries
The advancement of high-energy-density lithium batteries, such as lithium-sulfur (Li-S) and lithium-metal, is fundamentally hindered by challenges at the electrode-electrolyte interface.[1] Conventional carbonate-based electrolytes are prone to decomposition on the highly reactive lithium metal anode, leading to the formation of unstable Solid Electrolyte Interphase (SEI) layers, lithium dendrite growth, and potential safety hazards.[2]
Tetrabutylammonium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as [TBA][TFSI], is a room-temperature ionic liquid (IL) that has emerged as a critical electrolyte additive to address these challenges.[3] Ionic liquids are salts in a liquid state, characterized by negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them compelling components for safer and more stable battery electrolytes.[3] When used as an additive, [TBA][TFSI] does not simply act as a conductive salt; it actively participates in interfacial chemistry to fundamentally improve battery performance and longevity.[4][5] This guide provides an in-depth analysis of its mechanism of action and detailed protocols for its application in a research setting.
Mechanism of Action: Engineering a Stable Anode Interface
The efficacy of [TBA][TFSI] stems from the synergistic action of its constituent ions, the Tetrabutylammonium ([TBA]⁺) cation and the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion, to create a robust and uniform SEI on the lithium metal anode.
-
The Role of the [TFSI]⁻ Anion: The [TFSI]⁻ anion is a cornerstone of modern electrolytes due to its high stability and ability to promote a favorable SEI. In the presence of Li⁺, the [TFSI]⁻ anion contributes to the formation of a stable, inorganic-rich SEI layer containing critical components like Lithium Fluoride (LiF).[6] This LiF-rich interface possesses high mechanical strength and acts as a physical barrier that suppresses the growth of lithium dendrites, which are a primary cause of cell failure and short-circuiting.
-
The Role of the [TBA]⁺ Cation: While the [TBA]⁺ cation is largely considered electrochemically inactive, it plays a crucial role in regulating ion flux at the anode surface.[4][5] It is believed to function as a surfactant, adsorbing onto the lithium surface. This creates an electrostatic shield that repels anions and homogenizes the distribution of Li⁺ ions. This controlled, uniform deposition of lithium is critical for preventing the formation of localized "hot spots" where dendrites are most likely to nucleate and grow.[4][5]
-
Application in Lithium-Sulfur Batteries: Beyond stabilizing the anode, [TBA][TFSI] is particularly effective in Li-S systems. A major failure mechanism in Li-S batteries is the "polysulfide shuttle," where soluble lithium polysulfide intermediates (Li₂Sₓ) migrate to the anode, causing active material loss and rapid capacity decay.[4][5] The [TFSI]⁻ anion from the additive increases the anion concentration in the electrolyte, which has been shown to reduce the solubility of these long-chain polysulfides, effectively trapping them within the cathode region and preserving the battery's capacity.[4][5]
Key Performance Enhancements: A Data-Driven Overview
The addition of [TBA][TFSI] to standard electrolytes translates into significant and measurable improvements in battery performance metrics. The following table summarizes typical results observed in scientific literature.
| Performance Metric | Baseline Electrolyte | Electrolyte with [TBA][TFSI] Additive | Source |
| Capacity Retention | ~40-50% after 100 cycles | Up to 52% improvement vs. baseline | [4][5] |
| Rate Capability | Baseline performance at C/2 | Up to 53% higher capacity at C/2 | [4][5] |
| Coulombic Efficiency | Fluctuates, lower values | Maintained around 98% | [4][5] |
| Li-S Capacity (0.5C) | Lower initial capacity & faster fade | 1167 mAh g⁻¹ (initial) | [7][8] |
| Li-S Capacity Decay (0.5C) | Higher decay rate | 0.18% per cycle over 300 cycles | [7][8] |
Note: Performance gains are dependent on the specific cell chemistry, additive concentration, and testing conditions.
Experimental Protocols: A Step-by-Step Guide
These protocols provide a framework for integrating [TBA][TFSI] into a typical lithium battery research workflow. All procedures involving electrolytes and cell components must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 0.5 ppm.
Protocol 1: Electrolyte Formulation
Objective: To prepare a baseline electrolyte and an experimental electrolyte containing [TBA][TFSI].
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
1,3-dioxolane (DOL), anhydrous
-
1,2-dimethoxyethane (DME), anhydrous
-
Tetrabutylammonium bis(trifluoromethanesulfonyl)imide ([TBA][TFSI]), battery grade (≥99.0%)[9]
-
Volumetric flasks, magnetic stirrer, and stir bars
Procedure:
-
Prepare Baseline Electrolyte (1M LiTFSI in DOL/DME): a. In the glovebox, add the required mass of LiTFSI to a volumetric flask to create a 1 M solution. Causality: LiTFSI is chosen for its superior thermal and chemical stability compared to conventional LiPF₆ salt.[10] b. Add a 1:1 (v/v) mixture of DOL and DME to the flask until it reaches the calibration mark. c. Stir the solution until the LiTFSI is fully dissolved. This is your Baseline Electrolyte .
-
Prepare Experimental Electrolyte (with 0.1 M [TBA][TFSI]): a. Calculate the mass of [TBA][TFSI] required to achieve a 0.1 M concentration in a specific volume of the Baseline Electrolyte. Causality: A concentration of 0.01 M to 0.25 M is typically effective.[4][5] Higher concentrations may negatively impact viscosity and ionic conductivity, while lower concentrations may not provide sufficient interfacial protection. b. Add the calculated mass of [TBA][TFSI] to a clean volumetric flask. c. Add the Baseline Electrolyte to the flask to the calibration mark. d. Stir until the [TBA][TFSI] is fully dissolved. This is your Experimental Electrolyte .
Protocol 2: Coin Cell Assembly (CR2032)
Objective: To assemble a standard coin cell for electrochemical testing using the prepared electrolytes.
Procedure:
-
Place the negative casing of a CR2032 coin cell onto the assembly platform.
-
Center the cathode electrode inside the casing.
-
Add 1-2 drops of the prepared electrolyte (either Baseline or Experimental) directly onto the cathode surface to ensure good wetting.
-
Carefully place a separator membrane (e.g., Celgard 2400) on top of the cathode.
-
Add another 1-2 drops of electrolyte onto the separator.
-
Place the lithium metal anode on top of the wetted separator.
-
Add a stainless-steel spacer and a spring washer.
-
Place the positive cap over the assembly.
-
Transfer the components to a hydraulic crimper and crimp the cell to seal it. Ensure a consistent pressure is applied for all cells to maintain reproducibility.
Protocol 3: Electrochemical Characterization
Objective: To evaluate the performance of cells built with and without the [TBA][TFSI] additive.
Equipment:
-
Multi-channel battery cycler
-
Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability
Procedures:
-
Resting Period: Allow the assembled cells to rest for 6-12 hours to ensure complete electrolyte wetting of the electrodes and stabilization of the open-circuit voltage (OCV).
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Setup: Use a three-electrode cell or a Li||Cu half-cell.
-
Parameters: Scan from OCV to a desired anodic/cathodic limit (e.g., -0.5 V to 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
Interpretation: Look for the onset of oxidative or reductive currents, which define the limits of stable operation.
-
-
Galvanostatic Cycling (Long-Term Performance):
-
Purpose: To assess capacity retention and Coulombic efficiency over many cycles.
-
Parameters: Cycle the cell at a constant C-rate (e.g., C/5 or 0.5C) between defined voltage limits (e.g., 1.8 V to 2.8 V for Li-S).
-
Interpretation: Plot specific capacity and Coulombic efficiency vs. cycle number. A stable capacity and high, steady efficiency (>99%) indicate effective SEI formation and suppression of side reactions.
-
-
Rate Capability Test:
-
Purpose: To evaluate the battery's ability to perform at high charge/discharge currents.
-
Procedure: Cycle the cell for 5-10 cycles at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) and then return to a low rate (C/10).
-
Interpretation: Compare the capacity retention at higher C-rates. Cells with [TBA][TFSI] should exhibit better performance due to a more stable and ionically conductive SEI.
-
Protocol 4: Post-Mortem SEI Analysis
Objective: To characterize the anode surface after cycling to understand the impact of the additive on SEI composition and morphology.
Procedure:
-
Cell Disassembly: In a glovebox, carefully and safely open the cycled coin cell.
-
Anode Harvesting: Gently remove the lithium anode and rinse it thoroughly with an anhydrous solvent like dimethyl carbonate (DMC) to remove residual electrolyte. Allow the solvent to evaporate completely.
-
Sample Transfer: Transfer the cleaned anode to the analysis instrument (e.g., XPS, SEM) using an air-tight transfer vessel to prevent atmospheric contamination.
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To identify the chemical components of the SEI.[6]
-
Analysis: Acquire survey spectra and high-resolution spectra for key elements (C 1s, O 1s, F 1s, S 2p, N 1s). The presence of strong LiF and nitrogen-containing species can confirm the participation of the [TFSI]⁻ anion in SEI formation.[6]
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology of the cycled anode.
-
Analysis: Image the anode surface at various magnifications. Compare the anode cycled with the experimental electrolyte to the baseline. Look for a smoother, more uniform surface with no visible dendritic structures.
-
Troubleshooting and Expert Insights
-
Inconsistent Cycling Data: This can arise from inconsistent cell builds. Ensure identical electrode batch, separator, electrolyte volume, and crimping pressure for all cells in a study.
-
High Interfacial Resistance in EIS: This may indicate poor wetting or a resistive SEI. Ensure adequate resting time after assembly. If the issue persists with the additive, consider optimizing the concentration.
-
Importance of Purity: The performance of ionic liquid additives is highly sensitive to impurities, especially water and halide ions. Always use high-purity, battery-grade materials and strictly anhydrous conditions.
-
Control Experiments are Crucial: Always test baseline cells without the additive in parallel with experimental cells. This is the only way to definitively attribute performance changes to the [TBA][TFSI].
Conclusion
Tetrabutylammonium bis(trifluoromethanesulfonyl)imide is a powerful and multifunctional electrolyte additive that directly addresses critical failure mechanisms in lithium-ion and next-generation lithium batteries. By promoting the formation of a robust, uniform SEI and, in relevant systems, mitigating polysulfide shuttling, [TBA][TFSI] enables significant improvements in cycling stability, rate capability, and overall battery lifespan. The protocols outlined in this guide provide a comprehensive framework for researchers to effectively integrate and evaluate this promising material, paving the way for the development of safer and more reliable high-energy-density storage systems.
References
- Impact of Tetrabutylammonium-Based Organosulfur Counter-Anion Additives on Lithium-Sulfur Battery Performance. (n.d.). Google Vertex AI Search.
- Influences of Ionic Additive Tetrabutylammonium-bis(fluorosulfonyl)
- An Ionic Liquid Electrolyte Additive for High-Performance Lithium-Sulfur B
- Impact of Tetrabutylammonium-Based Organosulfur Counter-Anion Additives on Lithium-Sulfur Battery Performance | Request PDF. (2025).
- An Ionic Liquid Electrolyte Additive for High-Performance Lithium–Sulfur B
- Tetrabutylammonium bis-trifluoromethanesulfonimidate for electronic purposes, = 99.0 210230-40-3. (n.d.). Sigma-Aldrich.
- Electrolytes for Lithium Battery Applic
- Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. (n.d.).
- Buy this compound (EVT-394243) | 210230-40-3. (n.d.). Evident.
- Revisiting the strategies for stabilizing lithium metal anodes. (n.d.).
- Stabilizing lithium metal anode by molecular beam epitaxy grown uniform and ultrathin bismuth film | Request PDF. (n.d.).
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
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Application Notes and Protocols: Tetrabutylammonium bis-trifluoromethanesulfonimidate as a High-Performance Electrolyte for Supercapacitors
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of Tetrabutylammonium bis-trifluoromethanesulfonimidate, hereafter referred to as [TBA][TFSI], as an electrolyte in electrochemical double-layer capacitors (EDLCs), commonly known as supercapacitors. This guide delves into the fundamental properties of [TBA][TFSI], detailed protocols for electrolyte preparation and supercapacitor fabrication, and standardized methods for electrochemical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the system.
Introduction: The Role of [TBA][TFSI] in Advanced Energy Storage
Supercapacitors are critical energy storage devices that bridge the gap between traditional dielectric capacitors and batteries, offering high power density, rapid charge-discharge cycles, and exceptional longevity.[1] The performance of a supercapacitor is intrinsically linked to the properties of its core components: the electrodes and the electrolyte. The electrolyte, in particular, dictates the device's operating voltage window, energy density, and power density.
Ionic liquids (ILs) have emerged as a promising class of electrolytes for high-performance supercapacitors due to their unique set of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3] Among the vast array of available ILs, this compound ([TBA][TFSI]) has garnered significant attention.[2] It is composed of a large, symmetric tetrabutylammonium (TBA⁺) cation and a weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. This combination imparts desirable characteristics such as high ionic conductivity and a broad electrochemical stability window, making it an excellent candidate for high-voltage supercapacitor applications.[2][4]
This application note will explore the practical aspects of utilizing [TBA][TFSI] in supercapacitors, providing a foundation for both novice and experienced researchers in the field.
Physicochemical Properties of [TBA][TFSI]
The efficacy of [TBA][TFSI] as a supercapacitor electrolyte stems from its distinct physical and chemical properties. A thorough understanding of these characteristics is crucial for designing and optimizing supercapacitor devices.
| Property | Value | Significance in Supercapacitor Performance |
| Molecular Formula | C₁₈H₃₆F₆N₂O₄S₂ | Defines the constituent ions and their elemental composition.[5] |
| Molecular Weight | 522.6 g/mol | Influences viscosity and ionic mobility.[5] |
| Melting Point | 90-95 °C | Dictates the operating temperature range of the neat ionic liquid. |
| Appearance | White crystals | Physical state at standard conditions. |
| Ionic Conductivity | Variable (dependent on solvent and concentration) | High ionic conductivity is essential for low internal resistance (ESR) and high power density.[2][6] |
| Electrochemical Window | Wide | A wide stability window allows for higher operating voltages, leading to significantly increased energy density (E = ½CV²).[2][6] |
| Thermal Stability | High | Ensures safe operation over a broad range of temperatures and prevents electrolyte degradation.[2][7] |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of a [TBA][TFSI]-based electrolyte, the fabrication of a symmetric carbon-based supercapacitor, and its subsequent electrochemical characterization.
Protocol 1: Preparation of [TBA][TFSI] Electrolyte in Acetonitrile
Acetonitrile (ACN) is a commonly used solvent for non-aqueous supercapacitor electrolytes due to its high dielectric constant and low viscosity, which promotes ion mobility and, consequently, high conductivity.[8][9]
Materials:
-
This compound ([TBA][TFSI]), ≥99.0% purity
-
Anhydrous Acetonitrile (ACN), battery grade (<50 ppm H₂O)
-
Argon-filled glovebox with O₂ and H₂O levels < 1 ppm
-
Volumetric flasks and magnetic stirrer
-
Analytical balance
Procedure:
-
Environment Control: All steps must be performed inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen, which can severely degrade the performance and lifespan of the supercapacitor.
-
Drying: Dry the [TBA][TFSI] salt under vacuum at 80-100 °C for at least 24 hours to remove any residual moisture.
-
Dissolution:
-
Weigh the required amount of dried [TBA][TFSI] to prepare a 1 M solution. For example, to prepare 10 mL of a 1 M solution, weigh 5.226 g of [TBA][TFSI].
-
Transfer the weighed salt into a clean, dry volumetric flask.
-
Add a portion of the anhydrous ACN to the flask and stir using a magnetic stirrer until the salt is completely dissolved.
-
Add more anhydrous ACN to reach the final volume and continue stirring for at least one hour to ensure a homogeneous solution.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Causality: The use of a high-purity ionic liquid and anhydrous solvent inside a controlled atmosphere is paramount. Water is electrochemically active and will narrow the operating voltage window of the device, leading to premature electrolyte decomposition and gas generation.
Protocol 2: Fabrication of a Symmetric Supercapacitor (Coin Cell)
This protocol describes the assembly of a two-electrode symmetric supercapacitor using activated carbon electrodes.
Materials:
-
Activated carbon (high surface area, e.g., >1500 m²/g)
-
Conductive additive (e.g., carbon black)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Celgard® or similar microporous separator
-
Coin cell components (CR2032 or similar)
-
Hydraulic crimping machine
-
Slurry mixer/homogenizer
-
Doctor blade or film coater
-
Vacuum oven
Procedure:
-
Electrode Slurry Preparation:
-
Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1.
-
Add NMP solvent to the mixture and homogenize using a planetary mixer or a magnetic stirrer until a uniform, viscous slurry is formed.
-
-
Electrode Coating:
-
Coat the prepared slurry onto the aluminum foil current collectors using a doctor blade. The thickness of the coating will determine the mass loading of the active material.
-
Dry the coated electrodes in a vacuum oven at 120 °C for 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching:
-
Punch out circular electrodes of the desired diameter (e.g., 15 mm for a CR2032 coin cell) from the dried electrode sheets.
-
Measure the mass of the active material on each electrode.
-
-
Cell Assembly (inside an Argon-filled glovebox):
-
Place the first electrode in the center of the coin cell base.
-
Add a few drops of the 1 M [TBA][TFSI] in ACN electrolyte to wet the electrode surface.
-
Place a separator on top of the wetted electrode.
-
Add more electrolyte to ensure the separator is fully saturated.
-
Place the second electrode on top of the separator.
-
Add a final drop of electrolyte.
-
Place the spacer disk and spring on top of the second electrode.
-
Carefully place the cap on the coin cell base.
-
-
Crimping:
-
Transfer the assembled cell to a hydraulic crimper and seal it to ensure an airtight and robust device.
-
Visualization of the Supercapacitor Assembly Workflow:
Caption: Workflow for symmetric supercapacitor assembly.
Protocol 3: Electrochemical Characterization
Electrochemical characterization is essential to evaluate the performance of the fabricated supercapacitor. The primary techniques are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).[10]
Equipment:
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
Procedure:
-
Cyclic Voltammetry (CV):
-
Objective: To determine the electrochemical stability window (ESW) and the capacitive behavior of the device.[1]
-
Setup: Connect the fabricated coin cell to the potentiostat.
-
Parameters: Sweep the potential from 0 V to a designated upper voltage limit (e.g., 3.0 V for [TBA][TFSI] in ACN) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
Analysis: A quasi-rectangular shape of the CV curve is indicative of good capacitive behavior. The ESW is the voltage range where no significant Faradaic currents (from electrolyte decomposition) are observed.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Objective: To calculate the specific capacitance, energy density, and power density of the supercapacitor.
-
Setup: Use the same two-electrode configuration.
-
Parameters: Charge and discharge the cell at different constant current densities (e.g., 0.5, 1, 2, 5 A/g) within the determined voltage window.
-
Analysis: The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on a single electrode, and ΔV is the voltage window.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the internal resistance and ion diffusion kinetics of the supercapacitor.
-
Setup: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: The Nyquist plot provides information on the equivalent series resistance (ESR) from the high-frequency intercept with the real axis, and the charge transfer resistance and diffusive processes from the semicircle and the low-frequency tail, respectively.
-
Charge Storage Mechanism and Ion Dynamics
In an EDLC, energy is stored by the electrostatic accumulation of ions from the electrolyte at the electrode-electrolyte interface, forming an electrical double layer.
Visualization of the Charge Storage Mechanism:
Caption: Ion movement during charge/discharge cycles.
During charging, the large TBA⁺ cations migrate to the negative electrode (cathode), while the TFSI⁻ anions move towards the positive electrode (anode). The size of the ions plays a crucial role in determining the capacitance, as it influences how efficiently the ions can pack at the electrode surface and penetrate into the porous structure of the activated carbon.[11] The relatively large size of the TBA⁺ cation can sometimes limit its access to smaller micropores, a factor to consider when selecting electrode materials.[12]
Safety and Handling
[TBA][TFSI] is a chemical that requires careful handling.
-
Hazard Classifications: It can cause skin corrosion and serious eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or aerosols.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] It is also hygroscopic.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
Conclusion and Future Outlook
This compound is a highly promising electrolyte for the development of high-performance supercapacitors. Its wide electrochemical window, good ionic conductivity, and high thermal stability enable the fabrication of devices with high energy and power densities. By following the detailed protocols outlined in this application note, researchers can effectively prepare [TBA][TFSI]-based electrolytes, fabricate supercapacitor devices, and characterize their electrochemical performance.
Future research may focus on optimizing the electrolyte formulation by mixing [TBA][TFSI] with other ionic liquids or organic solvents to further enhance conductivity and low-temperature performance.[15][16] Additionally, the pairing of this electrolyte with novel high-surface-area electrode materials will continue to push the boundaries of supercapacitor technology.
References
- Vertex AI Search. (n.d.). This compound (EVT-394243) | 210230-40-3. Retrieved January 22, 2026.
- CORE. (n.d.). Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy. Retrieved January 22, 2026.
- Sigma-Aldrich. (n.d.). This compound for electronic purposes, = 99.0 210230-40-3. Retrieved January 22, 2026.
- Fisher Scientific. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 1 mol/l in THF. Retrieved January 22, 2026.
- Iolitec. (2017, September 11).
- Santa Cruz Biotechnology. (2018, March 16).
-
Mena, S., et al. (2020, May 1). One-pot sustainable synthesis of tetrabutylammonium bis(trifluoromethanesulfonyl)imide ionic liquid. ResearchGate. Retrieved January 22, 2026, from [Link]
- MDPI. (2025, February 13). Electrochemical Characterizations of Electrode Materials for Supercapacitors. Retrieved January 22, 2026.
- Google Patents. (n.d.). US9181173B2 - Synthesis of tetrabutylammonium bis(fluorosulfonyl)
- Royal Society of Chemistry. (n.d.). Ionic liquid gel electrolyte with a WS2 electrode for highly stable high-voltage solid-state supercapacitors. New Journal of Chemistry. Retrieved January 22, 2026.
- Frontiers. (2019, April 17).
- National Institutes of Health. (2019, April 18).
-
Frontiers in Chemistry. (2024). Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications. Retrieved January 22, 2026, from [Link]
- Journal of the American Chemical Society. (n.d.). Understanding Electrolyte Ion Size Effects on the Performance of Conducting Metal–Organic Framework Supercapacitors. Retrieved January 22, 2026.
- IntechOpen. (n.d.). Ionic Liquid for High Voltage Supercapacitor. Retrieved January 22, 2026.
- MDPI. (n.d.).
- PubMed. (2016, February 10). Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy. Retrieved January 22, 2026.
- ResearchGate. (n.d.). Electrochemical characterization of supercapacitor. Retrieved January 22, 2026.
- Frontiers. (2024, March 3).
- ChemRxiv. (n.d.). Understanding Electrolyte Ion Size Effects on the Performance of Conducting MOF Supercapacitors. Retrieved January 22, 2026.
- Google Patents. (n.d.). WO2012129322A1 - Improved synthesis of tetrabutylammonium bis(fluorosulfonyl)
- ResearchGate. (2024, July 8). Tetraethylammonium Perfluorobutanesulfonate as an Alternative Salt for Electric Double Layer Capacitors. Retrieved January 22, 2026.
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- Benchchem. (n.d.). Application Notes and Protocols: Tetrabutylammonium Tetrafluoroborate (TBATFB)
- ResearchGate. (2021, July 2). Bis(trifluoromethanesulfonyl)imide Metallic Salts Based Electrolytes for Electrochemical Capacitor Application: Theoretical vs Experimental Performance. Retrieved January 22, 2026.
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- ResearchGate. (2025, August 6). Sulfonium Bis(trifluorosulfonimide) Plastic Crystal Ionic Liquid as an Electrolyte at Elevated Temperature for High-Energy Supercapacitors. Retrieved January 22, 2026.
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Synthesis of Tetrabutylammonium bis-trifluoromethanesulfonimidate: A Detailed Protocol for Researchers
Introduction: The Significance of [TBA][TFSI] in Modern Chemistry
Tetrabutylammonium bis-trifluoromethanesulfonimidate, often abbreviated as [TBA][TFSI] or [N4444][NTf2], is a quaternary ammonium salt that has garnered significant attention as an ionic liquid.[1] Its unique combination of properties, including high thermal stability, a wide electrochemical window, hydrophobicity, and negligible vapor pressure, makes it an invaluable component in a diverse range of applications.[1] Researchers in fields spanning electrochemistry, organic synthesis, and analytical chemistry frequently utilize [TBA][TFSI] as an electrolyte in batteries and supercapacitors, a non-aqueous reaction medium, and a specialized solvent.[1]
This application note provides a comprehensive and detailed protocol for the synthesis of high-purity this compound. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable for laboratory settings. Beyond a simple recitation of steps, this guide elucidates the underlying rationale for key procedural choices, empowering researchers to not only replicate the synthesis but also to understand and troubleshoot the process.
Chemical and Physical Properties
A thorough understanding of the physical and chemical characteristics of [TBA][TFSI] is paramount for its successful synthesis and application.
| Property | Value |
| Molecular Formula | C18H36F6N2O4S2 |
| Molecular Weight | 522.6 g/mol [2] |
| CAS Number | 210230-40-3[1][2] |
| Appearance | White crystals |
| Melting Point | 90-95 °C[3] |
| Purity | ≥99.0% (achievable with protocol)[3] |
Synthesis Protocol: A Metathesis Approach
The most common and reliable method for synthesizing this compound is through a salt metathesis reaction. This involves the double displacement reaction between a tetrabutylammonium salt and a bis-trifluoromethanesulfonimidate salt. The protocol detailed below utilizes tetrabutylammonium bromide and lithium bis-trifluoromethanesulfonimidate (LiTFSI) as readily available starting materials.
Materials and Equipment
Reagents:
-
Tetrabutylammonium bromide (TBABr), ≥99%
-
Lithium bis-trifluoromethanesulfonimidate (LiTFSI), ≥99%
-
Deionized water
-
Dichloromethane (DCM), ACS grade
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Activated charcoal (optional, for decolorization)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel, filter paper)
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [TBA][TFSI] via metathesis.
Step-by-Step Methodology
1. Dissolution of Reactants:
-
In a round-bottom flask, dissolve a specific molar equivalent of tetrabutylammonium bromide (TBABr) in a minimal amount of deionized water with stirring.
-
In a separate beaker, dissolve an equimolar amount of lithium bis-trifluoromethanesulfonimidate (LiTFSI) in deionized water. Rationale: Using equimolar amounts ensures the complete consumption of the starting materials, simplifying purification. LiTFSI is highly soluble in water.
2. Metathesis Reaction:
-
Slowly add the LiTFSI solution to the stirring TBABr solution at room temperature.
-
A white precipitate of [TBA][TFSI] may form, as it is significantly less soluble in water than the starting salts.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
3. Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a volume of dichloromethane (DCM) approximately equal to the aqueous volume.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Rationale: [TBA][TFSI] is highly soluble in organic solvents like DCM, while the inorganic byproduct, lithium bromide (LiBr), remains in the aqueous phase. This differential solubility is the basis for the separation.
-
Allow the layers to separate fully. The denser organic layer (containing the product) will be at the bottom.
-
Drain the organic layer into a clean flask.
-
Perform two additional extractions of the aqueous layer with fresh portions of DCM to maximize the recovery of the product.
4. Washing and Drying:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the organic layer with several portions of deionized water. Monitor the pH of the aqueous washings; continue washing until the washings are neutral. This step is crucial for removing any remaining water-soluble impurities, particularly LiBr.
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (or sodium sulfate) to the organic solution and swirl. The drying agent will clump together as it absorbs residual water. Add more drying agent until some of it remains free-flowing.
-
Filter the dried organic solution to remove the drying agent.
5. Isolation of the Final Product:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the dichloromethane.
-
The resulting product will be a white solid or a viscous oil that solidifies upon cooling.
-
For final purification and removal of any trace solvents, dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Safety and Handling Precautions
The synthesis of this compound requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling all chemicals.[4][5]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds.[4][6]
-
Handling of Reagents:
-
Bis(trifluoromethane)sulfonimide and its salts can be corrosive and cause severe skin burns and eye damage.[2][7] Avoid direct contact.[4][6]
-
In case of skin contact, wash the affected area immediately with soap and plenty of water.[6][8]
-
In case of eye contact, rinse cautiously with water for several minutes.[6][8]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]
Characterization and Quality Control
To ensure the purity and identity of the synthesized [TBA][TFSI], the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure of the tetrabutylammonium cation and the bis-trifluoromethanesulfonimidate anion, respectively. The integration of the proton signals should correspond to the 36 protons of the tetrabutylammonium cation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point range close to the literature value (90-95 °C) is indicative of high purity.[3]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and fluorine, which can be compared to the theoretical values.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or ensure stoichiometric amounts of reactants. |
| Inefficient extraction. | Perform multiple extractions with fresh solvent. Ensure thorough mixing during extraction. | |
| Product is an oil, not a solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Impurities lowering the melting point. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). | |
| Product is discolored | Impurities from starting materials. | Treat the organic solution with activated charcoal before filtration and solvent removal. |
Conclusion
This application note has provided a detailed and scientifically grounded protocol for the synthesis of high-purity this compound. By understanding the rationale behind each step, from the metathesis reaction to the purification process, researchers can confidently and safely produce this versatile ionic liquid for their specific applications. Adherence to the described safety precautions and characterization techniques will ensure the integrity of the final product and the safety of the laboratory personnel.
References
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Title: A Researcher's Guide to Accurately Measuring the Electrochemical Stability Window of Ionic Liquids
An Application Note and Protocol from a Senior Application Scientist
Introduction: The Critical Importance of the Electrochemical Stability Window
Ionic liquids (ILs) have emerged as highly versatile materials in fields ranging from energy storage to drug delivery, prized for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] For any application involving electrochemistry—such as in batteries, supercapacitors, electrocatalysis, or electrochemical sensors—the most crucial parameter is the Electrochemical Stability Window (ESW) .[3][4]
The ESW defines the potential range within which the ionic liquid remains electrochemically inert, neither oxidizing nor reducing.[4][5] This window is bounded by the anodic limit (
Foundational Principles: What Governs Electrochemical Stability?
The stability of an ionic liquid is intrinsically linked to the electronic structure of its constituent ions. The ESW is determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the cation.[7][9][10]
-
Anodic Limit (Oxidative Stability): The anodic potential limit (
) is determined by the oxidation of the anion. Anions with lower HOMO energy levels are more resistant to oxidation, leading to a higher (more positive) anodic limit.[7][9] -
Cathodic Limit (Reductive Stability): The cathodic potential limit (
) is determined by the reduction of the cation. Cations with higher LUMO energy levels are more resistant to reduction, resulting in a lower (more negative) cathodic limit.[7][9]
The overall ESW is the difference between these two limits: ESW =
Experimental Design: The Three-Electrode System
The most reliable method for determining the ESW is through voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) , using a three-electrode electrochemical cell.[3][11][12][13]
Causality Behind Electrode Selection
The choice of each electrode is critical and directly impacts the accuracy of the measurement.
-
Working Electrode (WE): This is the electrode where the potential is controlled and the IL decomposition occurs.
-
Material: An inert material such as Glassy Carbon (GC) or Platinum (Pt) is strongly recommended.[2][11][14] These materials offer a wide potential window themselves and have relatively predictable, well-documented catalytic behavior. Using an active electrode material, such as those used in battery research (e.g., LiMn₂O₄), is only appropriate when evaluating the stability of the IL in a specific, practical system, not for determining its intrinsic ESW.[12][15]
-
Why it Matters: The electrode material can catalyze the decomposition of the IL, shifting the measured anodic and cathodic limits.[2][5] Therefore, consistency in WE material is paramount for comparing results.
-
-
Reference Electrode (RE): This electrode provides a stable potential against which the working electrode's potential is measured.
-
Material: Measurements in non-aqueous, aprotic environments like ILs present a challenge for traditional aqueous reference electrodes (e.g., Ag/AgCl, SCE).[16][17] Water leakage from an aqueous RE can drastically alter the ESW.[16][18] The industry standard is a non-aqueous Ag/Ag⁺ reference electrode (e.g., a silver wire immersed in a solution of AgNO₃ or Ag(Tf)₂N in a compatible organic solvent or the IL itself).[19][20][21][22][23]
-
Alternative: A pseudo-reference electrode , such as a simple Pt or Ag wire, can be used.[2] However, its potential is not fixed and can drift. Therefore, it is mandatory to calibrate the potential scale post-measurement using an internal standard with a well-known redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.[23]
-
-
Counter Electrode (CE): This electrode completes the circuit by allowing current to flow. It should not limit the measurement.
-
Material: A Platinum wire or mesh is typically used. Its surface area should be significantly larger than that of the working electrode to ensure that the reactions at the WE are the limiting factor.
-
The Imperative of Purity: Eliminating Interferences
The presence of impurities is the most common source of error in ESW measurements.[5]
-
Water: Even trace amounts of water will be readily reduced and oxidized, significantly narrowing the apparent ESW.[1][18] The IL must be rigorously dried under high vacuum (e.g., at 80-100 °C for >24 hours) before use. The entire experiment should be conducted in an inert atmosphere (e.g., an argon or nitrogen-filled glovebox) to prevent moisture absorption.
-
Halides: Chloride and other halide ions, often remnants from synthesis, are easily oxidized and will lead to an underestimation of the anodic limit.[5][24]
-
Dissolved Oxygen: O₂ is electrochemically active and must be removed by sparging the IL with an inert gas (Ar or N₂) prior to the measurement.[25]
Experimental Workflow Diagram
The following diagram outlines the logical flow for a robust ESW measurement.
Caption: Workflow for ESW determination.
Detailed Experimental Protocol
This protocol assumes the use of a potentiostat and a standard three-electrode cell setup inside an argon-filled glovebox.
Materials and Equipment
-
Ionic Liquid: Dried and purified.
-
Working Electrode: 3 mm diameter Glassy Carbon electrode.
-
Reference Electrode: Non-aqueous Ag/Ag⁺ electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: Glass cell appropriately sized for the electrodes.
-
Polishing Kit: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Glovebox: With O₂ and H₂O levels <1 ppm.
-
Potentiostat/Galvanostat .
Step-by-Step Methodology
A. Electrode Preparation (Crucial for Reproducibility)
-
Polish the Working Electrode: Polish the GC electrode surface to a mirror finish using progressively finer alumina slurries. Start with 1.0 µm, then 0.3 µm, and finish with 0.05 µm.
-
Rinse and Sonicate: After each polishing step, rinse the electrode thoroughly with deionized water, followed by ethanol or isopropanol, to remove all alumina particles. Sonicate the electrode in ethanol for 5 minutes.
-
Dry: Dry the electrode thoroughly under vacuum or in a stream of inert gas before transferring it into the glovebox.
B. Cell Assembly and Measurement
-
Transfer to Glovebox: Move the dried IL, polished WE, RE, and CE into the glovebox antechamber and allow sufficient time to purge.
-
Assemble the Cell: Pipette the required volume of the dried ionic liquid into the electrochemical cell.
-
Position Electrodes: Insert the three electrodes into the cell. Ensure the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop (uncompensated resistance).
-
Degas: Bubble dry argon gas through the ionic liquid for at least 15-20 minutes to remove any dissolved oxygen. Ensure the gas outlet is open to avoid pressure buildup.
-
Connect to Potentiostat: Connect the electrode leads correctly (Working, Reference, Counter).
-
Set Parameters for LSV/CV:
-
Technique: Linear Sweep Voltammetry (or Cyclic Voltammetry).
-
Scan Range: Start from the Open Circuit Potential (OCP). For the anodic scan, sweep to a sufficiently positive potential (e.g., +3 V vs. OCP). For the cathodic scan, perform a separate experiment sweeping to a sufficiently negative potential (e.g., -3 V vs. OCP).
-
Scan Rate: A slow scan rate, typically 1 to 20 mV/s , is recommended.[3] Faster scan rates can introduce capacitive currents and shift the apparent potential limits.
-
Current Cut-off Definition: This is the most critical parameter for defining the limit. A current density threshold (e.g., 0.1, 0.5, or 1.0 mA/cm²) must be defined.[11] This choice must be stated clearly when reporting results, as it directly determines the width of the measured ESW.
-
-
Run Experiment: Start the potential sweep and record the resulting current.
Data Analysis and Interpretation
-
Plot Voltammogram: Plot the measured current (or current density) versus the applied potential.
-
Determine Potential Limits:
-
On the anodic sweep voltammogram, identify the potential at which the current density crosses your predefined cut-off threshold. This is the anodic limit,
. -
On the cathodic sweep voltammogram, identify the potential at which the current density crosses the negative of your cut-off threshold. This is the cathodic limit,
.
-
-
Calculate ESW: Calculate the electrochemical stability window using the formula: ESW =
- .
Data Presentation: Example ESW Values
The measured ESW is highly dependent on the cation/anion combination. The following table provides illustrative data.
| Cation Type | Anion Type | Example Ionic Liquid | Typical ESW (V) | Cathodic Limit ( | Anodic Limit ( |
| Imidazolium | Bis(trifluoromethylsulfonyl)imide | [EMIm][TFSI] | ~4.1 - 4.5 | Governed by [EMIm]⁺ reduction | Governed by [TFSI]⁻ oxidation |
| Pyrrolidinium | Bis(fluorosulfonyl)imide | [BMPyrr][FSI] | ~5.0 - 5.5 | Governed by [BMPyrr]⁺ reduction | Governed by [FSI]⁻ oxidation |
| Phosphonium | Bis(trifluoromethylsulfonyl)imide | [P₁₄,₆₆₆][TFSI] | >5.5 | Very low | Governed by [TFSI]⁻ oxidation |
Note: Values are approximate and highly dependent on the exact experimental conditions (electrode, cut-off current, purity) as cited in various studies.[5][11][14]
Conclusion: Towards Standardized and Reliable Measurements
The electrochemical stability window is a performance-defining characteristic of any ionic liquid intended for electrochemical applications. Its accurate determination hinges on a meticulous experimental approach that prioritizes purity, utilizes an appropriate three-electrode system, and adheres to a consistent and clearly defined protocol. By understanding the causality behind each experimental choice—from electrode material to the definition of the current cut-off—researchers can generate reliable, reproducible, and comparable data. This protocol serves as a robust framework to ensure the trustworthiness of ESW measurements, enabling the confident selection and development of ionic liquids for next-generation technologies.
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Ue, M., et al. (2018). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. Available at: [Link]
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Zhang, Y., et al. (2024). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. Available at: [Link]
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National Institute of Standards and Technology. (2003). Electrospray Ionization Mass-Spectrometry of Ionic Liquids and Determination of Their Solubility in Water. NIST. Available at: [Link]
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Seddon, K. R., et al. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry. Available at: [Link]
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Bakker, E., et al. (2019). Reference Electrodes with Ionic Liquid Salt Bridge: When Will These Innovative Novel Reference Electrodes Gain Broad Acceptance?. ACS Sensors. Available at: [Link]
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Izutsu, K., et al. (2008). Measuring the solubilities of ionic liquids in water using ion-selective electrodes. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Application Notes and Protocols for Tetrabutylammonium bis-trifluoromethanesulfonimidate in Organic Synthesis
Abstract
Tetrabutylammonium bis-trifluoromethanesulfonimidate, commonly abbreviated as [TBA][TFSI], is a quaternary ammonium-based ionic liquid (IL) that has garnered substantial interest in modern organic synthesis.[1] Its unique combination of properties—including high thermal stability, a wide electrochemical window, hydrophobicity, and high ionic conductivity—positions it as a versatile tool for researchers and process chemists.[1] This document provides an in-depth exploration of [TBA][TFSI]'s primary roles as a high-performance electrolyte in electro-organic synthesis and as a phase-transfer catalyst. We present the fundamental principles behind its utility, detailed experimental protocols, and practical insights to guide its effective application in the laboratory.
Introduction: The Molecular Advantage of [TBA][TFSI]
At its core, [TBA][TFSI] is an organic salt with a melting point near room temperature (90-95 °C), classifying it as an ionic liquid.[1][2][3] It is composed of a bulky, lipophilic tetrabutylammonium ([TBA]⁺) cation and a weakly coordinating, charge-delocalized bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion.[1] This specific pairing is not accidental; it is the source of the compound's exceptional utility.
-
The [TBA]⁺ Cation: The four butyl chains render the cation organophilic, enabling it to readily dissolve in a wide range of organic solvents and to shuttle anionic species across phase boundaries. This is the cornerstone of its function in phase-transfer catalysis.[4][5]
-
The [TFSI]⁻ Anion: This anion is renowned for its chemical and electrochemical stability. Its charge is delocalized over a large surface area, making it a very poor nucleophile and a non-coordinating anion. This inertness is critical in electrochemical applications, where it resists oxidation and reduction, thereby providing a wide potential window for synthetic transformations.[6][7]
These properties make [TBA][TFSI] a superior alternative to conventional salts in demanding synthetic environments.
Physicochemical Properties
A clear understanding of a reagent's physical properties is paramount for experimental design. The key properties of [TBA][TFSI] are summarized below.
| Property | Value | Source(s) |
| Synonyms | [N4444][NTf2], Tetrabutylammonium bis(trifluoromethanesulfonyl)imide | [1] |
| CAS Number | 210230-40-3 | [2][3] |
| Molecular Formula | C₁₈H₃₆F₆N₂O₄S₂ | [8] |
| Molecular Weight | 522.6 g/mol | [8] |
| Appearance | White crystals | [2] |
| Melting Point | 90-95 °C | [2][3] |
| Key Features | High thermal stability, wide electrochemical window, hydrophobicity | [1] |
Application I: High-Performance Electrolyte in Electro-organic Synthesis
Electro-organic synthesis harnesses electrical current to drive chemical reactions, offering a green and powerful alternative to traditional reagent-based chemistry. The choice of supporting electrolyte is critical, as it must efficiently conduct charge without interfering with the reaction. [TBA][TFSI] is an exemplary electrolyte for this purpose.[9]
Causality: Why [TBA][TFSI] Excels as an Electrolyte
-
Wide Electrochemical Window: The [TFSI]⁻ anion is highly resistant to oxidation, and the [TBA]⁺ cation is resistant to reduction.[6][7] This stability creates a large voltage range within which the solvent and electrolyte remain inert, allowing a diverse array of functional groups to be reduced or oxidized without parasitic side reactions.
-
High Ionic Conductivity: [TBA][TFSI] readily dissociates in polar aprotic solvents (e.g., acetonitrile, THF, DMF), providing a high concentration of mobile ions to ensure efficient current flow and minimize ohmic drop, which can otherwise lead to energy loss and poor reaction efficiency.[1][10]
-
Chemical Inertness: The non-nucleophilic nature of the [TFSI]⁻ anion prevents it from participating in unwanted side reactions with substrates, intermediates, or products, leading to cleaner reaction profiles and higher yields.[9]
Workflow for an Electrosynthetic Reaction
The following diagram illustrates a typical workflow for a preparative electrosynthesis experiment using [TBA][TFSI].
Caption: Workflow for a typical electro-organic synthesis experiment.
Protocol: Anodic Cyanation of an Aromatic Compound
This protocol describes a representative anodic oxidation reaction where [TBA][TFSI] serves as the supporting electrolyte.
Objective: To perform the electrochemical cyanation of 1,4-dimethoxybenzene.
Materials:
-
1,4-Dimethoxybenzene
-
This compound ([TBA][TFSI])
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Acetonitrile (MeCN), anhydrous
-
Reticulated Vitreous Carbon (RVC) anode
-
Platinum foil cathode
-
Beaker-type undivided electrochemical cell (100 mL)
-
DC Power Supply or Potentiostat
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Setup: Place the RVC anode and platinum cathode into the beaker cell, ensuring they do not touch. Secure the electrodes.
-
Electrolyte Preparation: In the beaker cell, combine 1,4-dimethoxybenzene (1.38 g, 10 mmol) and [TBA][TFSI] (2.61 g, 5 mmol, for a 0.1 M solution in 50 mL). Add a magnetic stir bar.
-
Dissolution: Add 50 mL of anhydrous acetonitrile to the cell and stir until all solids have dissolved.
-
Addition of Nucleophile: Carefully add sodium cyanide (0.74 g, 15 mmol). Note: NaCN has low solubility; the reaction will consume the dissolved portion, driving more into solution.
-
Inert Atmosphere: Purge the solution with dry argon or nitrogen for 15 minutes to remove oxygen.
-
Electrolysis:
-
Connect the RVC electrode to the positive terminal (anode) and the platinum electrode to the negative terminal (cathode) of the power supply.
-
Begin stirring and apply a constant current of 100 mA.
-
Monitor the reaction progress by TLC or GC-MS every hour. The reaction is complete upon consumption of the starting material (typically 4-6 hours).
-
-
Workup:
-
Disconnect the power supply.
-
Filter the reaction mixture to remove any unreacted NaCN.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (3 x 50 mL) to remove the [TBA][TFSI], followed by brine (1 x 50 mL).[11][12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the cyanated product.
Application II: Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique for reacting chemical species located in different immiscible phases (e.g., an aqueous phase and an organic phase). The [TBA]⁺ cation in [TBA][TFSI] is an effective phase-transfer agent.[4][13]
Causality: The Mechanism of [TBA]⁺ in PTC
The catalytic cycle relies on the "split personality" of the [TBA]⁺ cation. Its charged nature gives it affinity for anions, while its four long alkyl chains make it soluble in organic solvents.
-
Anion Extraction: An anionic nucleophile (e.g., OH⁻, CN⁻, Br⁻) residing in the aqueous phase forms an ion pair with the [TBA]⁺ cation at the phase boundary.
-
Phase Migration: The resulting [TBA]⁺[Nucleophile]⁻ ion pair is lipophilic enough to migrate from the aqueous phase into the bulk organic phase.
-
Reaction: Now in the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate. The [TFSI]⁻ anion remains as a spectator, as its non-coordinating nature does not interfere with the desired reaction.
-
Catalyst Regeneration: After the reaction, the [TBA]⁺ cation pairs with the leaving group anion and migrates back to the aqueous phase, or exchanges it for another nucleophile, to restart the cycle.
Catalytic Cycle Diagram
Caption: Mechanism of [TBA]⁺ as a phase-transfer catalyst.
Protocol: Williamson Ether Synthesis under PTC Conditions
This protocol details the synthesis of an ether from an alcohol and an alkyl halide, a classic Sₙ2 reaction facilitated by PTC.
Objective: To synthesize benzyl propyl ether from 1-propanol and benzyl chloride.
Materials:
-
1-Propanol
-
Benzyl chloride
-
Sodium hydroxide (NaOH), 50% w/w aqueous solution
-
This compound ([TBA][TFSI])
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-propanol (7.5 mL, 100 mmol), benzyl chloride (11.5 mL, 100 mmol), and toluene (100 mL).
-
Catalyst Addition: Add [TBA][TFSI] (1.05 g, 2 mmol, 2 mol%).
-
Base Addition: While stirring vigorously, add the 50% NaOH solution (40 mL) to the flask. The vigorous stirring is essential to create a large surface area between the two phases.
-
Reaction: Heat the mixture to 75 °C and maintain this temperature with vigorous stirring. The alcohol is deprotonated by NaOH in the aqueous phase to form the alkoxide, which is then transferred by the [TBA]⁺ catalyst to the organic phase to react with benzyl chloride.
-
Monitoring: Follow the disappearance of benzyl chloride using TLC or GC analysis. The reaction is typically complete in 3-5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with water (2 x 50 mL) to remove the catalyst and any remaining NaOH, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by rotary evaporation.
-
-
Purification: The crude benzyl propyl ether can be purified by vacuum distillation if necessary, though it is often obtained in high purity after the workup.
Safety, Handling, and Purification
-
Safety: [TBA][TFSI] is classified as corrosive and can cause severe skin burns and eye damage.[2] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2]
-
Handling: While not as hygroscopic as other salts like tetrabutylammonium bromide, it is good practice to store [TBA][TFSI] in a desiccator and handle it under an inert atmosphere for applications requiring strictly anhydrous conditions (e.g., electrochemistry).
-
Removal from Reaction Mixtures: The removal of residual tetrabutylammonium salts can be challenging for polar products that are soluble in water.[12][14] For non-polar to moderately polar compounds, a standard aqueous workup is highly effective. Multiple washes with water or brine will partition the ionic liquid out of the organic phase.[11][12]
References
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- ResearchGate. (n.d.). One-pot sustainable synthesis of tetrabutylammonium bis(trifluoromethanesulfonyl)imide ionic liquid.
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- Sigma-Aldrich. (n.d.). This compound for electronic purposes, ≥99.0%.
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- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
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- Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction.
- RSC Publishing. (2023). Enabling Al sacrificial anodes in tetrahydrofuran electrolytes for reductive electrosynthesis.
- Chemistry Stack Exchange. (2016). Removal of tetra-n-butyl ammonium (TBA) from an Organic reaction.
- Trinitti International Co., Ltd. (n.d.). Phase Transfer Catalyst.
- MDPI. (n.d.). 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst.
- ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?.
- ResearchGate. (2018). Study of Tetraethylammonium bis(trifluoromethylsulfonyl)imide as a Supporting Electrolyte for an All-organic Redox Flow Battery.
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Application Note & Protocol: Anhydrous Preparation and Storage of Tetrabutylammonium bis-trifluoromethanesulfonimidate ([TBA][TFSI])
Abstract
Tetrabutylammonium bis-trifluoromethanesulfonimidate, abbreviated as [TBA][TFSI] or [N₄₄₄₄][NTf₂], is a hydrophobic, room-temperature ionic liquid (IL) with exceptional thermal stability and a wide electrochemical window.[1] These properties make it a superior electrolyte for advanced electrochemical devices, including lithium-ion batteries and supercapacitors, and a versatile medium for chemical synthesis.[1][2] The performance of [TBA][TFSI] in these applications is critically dependent on its purity, particularly the absence of water. This document provides a comprehensive, field-proven guide for the anhydrous preparation, validation, and long-term storage of [TBA][TFSI] for researchers, scientists, and professionals in drug development and materials science.
Foundational Principles: The Imperative for Anhydrous Conditions
While [TBA][TFSI] is classified as a hydrophobic ionic liquid, its constituent ions can still form hydrogen bonds with water molecules.[3] The presence of even trace amounts of water can have significant detrimental effects:
-
Narrowed Electrochemical Window: Water is electrochemically active and its presence will limit the operational voltage range of an electrolyte, compromising device performance.
-
Electrode Degradation: In battery applications, water can react with highly reactive electrode materials (e.g., lithium metal), leading to the formation of insulating layers, capacity fade, and potential safety hazards.
-
Altered Physicochemical Properties: Water contamination can decrease viscosity and ionic conductivity, altering the fundamental properties of the ionic liquid.[3]
-
Reaction Interference: In synthesis, water can act as an unwanted nucleophile or base, leading to side reactions and reduced product yields.
Therefore, rigorous drying and subsequent handling under inert conditions are not merely best practices but essential prerequisites for obtaining reliable and reproducible results.
Physicochemical & Safety Profile
A thorough understanding of the material's properties is paramount for safe and effective handling.
Table 1: Physicochemical Properties of [TBA][TFSI]
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₃₆F₆N₂O₄S₂ | [4] |
| Molecular Weight | 522.61 g/mol | [5] |
| CAS Number | 210230-40-3 | [1] |
| Appearance | White to off-white crystals or solid | |
| Melting Point | 90–95 °C | [5] |
| Thermal Stability | High; decomposition begins >350 °C | [6] |
| Vapor Pressure | Extremely low; ~1 Pa at 240 °C | [6] |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
Hazard Identification and Safe Handling
[TBA][TFSI] is a corrosive material that requires careful handling in a controlled laboratory environment.
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictogram | GHS05 (Corrosion) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [4] |
| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310 | |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat |
Protocol: Anhydrous Preparation via High-Vacuum Drying
The most reliable method for rendering commercially available [TBA][TFSI] anhydrous is through heating under a dynamic high vacuum. This procedure effectively removes absorbed atmospheric water without introducing additional chemical impurities.
Workflow for Anhydrous Preparation
Caption: Workflow for preparing anhydrous [TBA][TFSI].
Detailed Step-by-Step Methodology
Materials:
-
[TBA][TFSI] (as-received)
-
Schlenk flask or similar vacuum-rated vessel
-
High-vacuum manifold (<0.1 mbar or <0.075 Torr)
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath with thermocouple
-
High-purity (≥99.998%) Argon or Nitrogen gas
Procedure:
-
Initial Setup: Place the as-received [TBA][TFSI] solid into a clean, dry Schlenk flask. Do not fill the flask more than one-third full to ensure a large surface area for efficient drying.
-
System Assembly: Attach the flask to a high-vacuum manifold. Causality: A cold trap must be placed between the sample flask and the vacuum pump. This is critical to trap the removed water and any other volatile impurities, preventing them from contaminating the vacuum pump oil and ensuring the system reaches a low ultimate pressure.
-
Initiate Vacuum: Slowly open the valve to the vacuum pump. The [TBA][TFSI] may outgas initially. Once the pressure has stabilized at the system's base pressure (ideally <0.1 mbar), the dynamic vacuum is established.
-
Heating Protocol: Begin heating the flask using an oil bath or heating mantle. The temperature should be raised to 95-100 °C .[5] Causality: This temperature is just at or slightly above the melting point of [TBA][TFSI], which dramatically increases the diffusion rate of water molecules out of the bulk liquid, significantly accelerating the drying process compared to drying the solid form.[7] Maintain this temperature under dynamic vacuum for a minimum of 24 hours. For highly sensitive applications, a 48-hour period is recommended.
-
Cooling and Backfilling: After the drying period, remove the heating source and allow the flask to cool completely to room temperature while still under vacuum. Causality: Cooling under vacuum prevents reabsorption of any trace moisture that might be present in the vacuum line. Once cool, close the valve to the vacuum pump and carefully backfill the Schlenk flask with a high-purity inert gas.
-
Transfer and Storage: Immediately transfer the flask into an inert atmosphere glovebox for storage and further handling.
Quality Control: Validation of Anhydrous State and Purity
Validation is a self-validating step to confirm the success of the drying protocol. The gold standard for water determination is Karl Fischer titration.
Protocol: Water Content by Coulometric Karl Fischer Titration
Principle: Karl Fischer titration is a highly specific and precise method for water determination.[8] It is based on the Bunsen reaction, where iodine is stoichiometrically consumed by water in the presence of sulfur dioxide and a base in an alcohol solvent.[8] The coulometric method is exceptionally sensitive and ideal for the low parts-per-million (ppm) levels expected in anhydrous ionic liquids.[9]
Procedure (to be performed in a glovebox or using a gas-tight syringe):
-
Titrator Preparation: Ensure the Karl Fischer titrator is conditioned and the solvent is "dry" (low background drift).
-
Sample Extraction: In an inert atmosphere glovebox, weigh a small amount of the dried [TBA][TFSI] (typically 50-100 mg) into an oven-dried glass vial.
-
Injection: Using a gas-tight syringe, draw a precise volume of the molten [TBA][TFSI] or dissolve a weighed solid sample in a suitable anhydrous solvent (e.g., anhydrous methanol) and inject it into the titration cell. Causality: All sample handling must strictly exclude atmospheric moisture to prevent artificially high readings.
-
Titration and Calculation: The instrument will automatically titrate the sample and calculate the water content. The result is typically expressed in ppm (µg/g).
Table 3: Acceptance Criteria for Water Content
| Grade | Water Content (ppm) | Typical Applications |
| Standard Anhydrous | < 100 ppm | General synthesis, non-critical applications |
| Electrochemical Grade | < 20 ppm | High-performance batteries, supercapacitors, electrochemistry |
Purity Verification by NMR Spectroscopy
While KF titration confirms the absence of water, Nuclear Magnetic Resonance (NMR) spectroscopy validates the chemical identity and purity of the ionic liquid.[10]
-
¹H NMR: Should show characteristic peaks for the tetrabutylammonium cation (δ 3.2–3.4 ppm and δ 1.0–1.7 ppm) and the absence of signals from organic solvents or degradation products.[10]
-
¹⁹F NMR: Should show a single sharp peak around δ -79.2 ppm, corresponding to the chemically equivalent trifluoromethyl groups on the TFSI⁻ anion.[10]
-
Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be used to determine the absolute purity against a certified internal standard.[5]
Anhydrous Storage and Handling Protocols
Maintaining the anhydrous state requires a robust storage and handling strategy centered on the strict exclusion of the atmosphere.
Logical Framework for Anhydrous Integrity
Caption: Logical relationships for maintaining anhydrous integrity.
Long-Term Storage
-
Primary Method: The dried [TBA][TFSI] must be stored inside a continuously purged and regenerated inert atmosphere glovebox (Argon or Nitrogen) where the water content is maintained below 1 ppm.[11] The material should be kept in a clearly labeled glass vial with a solid cap and a PTFE liner.
-
Alternative Method (Not Recommended): If a glovebox is unavailable, the Schlenk flask containing the dried product under an inert gas atmosphere can be sealed. For longer-term storage, this flask should be placed inside a sealed secondary container or a high-quality glass desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide). The desiccator must be repeatedly evacuated and backfilled with inert gas before use.
Routine Handling
-
All weighing and dispensing operations must be performed inside the glovebox.[11]
-
Only use glassware, spatulas, syringes, and other equipment that has been rigorously dried (e.g., in a >120 °C oven for at least 4 hours) and brought into the glovebox through the antechamber without exposure to air.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Water Content (>100 ppm) Post-Drying | 1. Insufficient drying time or temperature. 2. Leak in the vacuum system. 3. Inefficient cold trap. 4. Contamination during KF sample prep. | 1. Repeat drying protocol for a longer duration (48h). 2. Inspect all seals and joints; use high-vacuum grease. 3. Ensure cold trap is properly filled and functioning. 4. Re-run KF analysis ensuring strict anhydrous transfer. |
| NMR Spectrum Shows Impurities | 1. Incomplete synthesis/purification. 2. Thermal decomposition during drying. | 1. Repurify the material (e.g., recrystallization from a suitable anhydrous solvent) before drying. 2. Check the drying temperature; ensure it does not exceed 110 °C. |
| Material Discolors (e.g., Yellowing) During Drying | 1. Presence of reactive impurities in the starting material. 2. Drying temperature is too high, causing slight decomposition. | 1. Begin with higher purity starting material. 2. Lower the drying temperature to 85-90 °C and extend the drying time. |
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Application and Protocol for Studying the Oxygen Reduction Reaction (ORR) using Tetrabutylammonium Bis(trifluoromethylsulfonyl)imide ([TBA][TFSI])
Introduction: The Imperative of Oxygen Reduction and the Role of Ionic Liquids
The oxygen reduction reaction (ORR) is a fundamental electrochemical process underpinning the performance of various green energy technologies, including fuel cells and metal-air batteries.[1] The sluggish kinetics of the ORR, however, often limits the overall efficiency of these devices.[1] Consequently, the development of advanced electrocatalyst materials and a deeper understanding of the reaction mechanism in different electrolytic environments are of paramount importance.
Traditionally, ORR studies have been conducted in aqueous electrolytes. However, the narrow electrochemical window and the presence of protons in aqueous systems can complicate mechanistic investigations, particularly when studying non-precious metal catalysts or aiming to isolate specific reaction intermediates. Aprotic ionic liquids (ILs), such as tetrabutylammonium bis(trifluoromethylsulfonyl)imide ([TBA][TFSI]), have emerged as a compelling alternative medium for these studies.
[TBA][TFSI] offers a unique set of properties that make it an excellent choice for detailed ORR investigations:
-
Wide Electrochemical Window: The large electrochemical stability window of [TFSI]⁻-based ILs allows for the study of ORR over a broad potential range without interference from electrolyte decomposition.[2]
-
Aprotic Nature: The absence of protons simplifies the ORR pathway, primarily initiating with a one-electron reduction of O₂ to the superoxide radical (O₂•⁻). This allows for the direct investigation of this crucial intermediate.
-
Tunable Properties: The physicochemical properties of ionic liquids, including viscosity, conductivity, and gas solubility, can be tuned by judicious selection of the cation and anion.
-
Superoxide Stabilization: The large tetrabutylammonium ([TBA]⁺) cation can form a relatively stable ion pair with the superoxide radical, facilitating its study.
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on utilizing [TBA][TFSI] to conduct detailed and reproducible ORR studies. We will delve into the underlying scientific principles, provide step-by-step experimental protocols, and offer insights into data analysis and interpretation.
I. Foundational Principles: The ORR Mechanism in [TBA][TFSI]
In an aprotic environment like [TBA][TFSI], the ORR is generally understood to proceed via a stepwise reduction of molecular oxygen. The initial and often rate-determining step is the formation of the superoxide radical:
Step 1: Superoxide Formation O₂ + e⁻ ⇌ O₂•⁻
This initial one-electron transfer is a key focus of studies in aprotic ILs. The stability of the generated superoxide is influenced by the surrounding electrolyte.[3][4][5] The large, "soft" [TBA]⁺ cation is thought to form a soft-soft interaction with the "soft" superoxide anion, thereby stabilizing it and allowing for its electrochemical characterization.[3]
Depending on the electrode material and the applied potential, the superoxide can undergo further reduction:
Step 2: Peroxide Formation O₂•⁻ + e⁻ → O₂²⁻
The peroxide dianion (O₂²⁻) is generally unstable in aprotic media and may participate in subsequent chemical reactions. The overall reaction pathway and the number of electrons transferred are highly dependent on the experimental conditions, including the nature of the catalyst, the presence of trace impurities (like water), and the electrode potential.
II. Experimental Design: Materials and Instrumentation
To ensure the integrity and reproducibility of your ORR studies in [TBA][TFSI], meticulous attention to the quality of materials and the proper setup of instrumentation is critical.
A. Reagents and Materials
| Material | Specification | Rationale and Key Considerations |
| [TBA][TFSI] | High purity (≥99%) | Minimizes impurities that can interfere with the ORR mechanism. Water is a particularly critical impurity. |
| Working Electrode | Glassy Carbon (GC) or Platinum (Pt) Rotating Disk Electrode (RDE) | GC is often preferred for mechanistic studies in aprotic solvents as it is less catalytically active for O-O bond cleavage than Pt.[6] |
| Counter Electrode | Platinum wire or mesh | Provides a large surface area to support the required current without becoming polarized. |
| Reference Electrode | Ag/Ag⁺ quasi-reference electrode (QRE) | A non-aqueous reference electrode is essential. A silver wire in a solution of AgNO₃ in a compatible organic solvent is a common choice.[7][8][9] |
| Catalyst | e.g., Platinum on Vulcan carbon (Pt/C), 20 wt% | For studies involving catalysts, a well-dispersed, high-surface-area catalyst is necessary. |
| Solvents | Isopropanol, Ethanol, Nafion® dispersion | Used for the preparation of the catalyst ink.[10][11][12] |
| Gases | High purity Oxygen (O₂) and Argon (Ar) or Nitrogen (N₂) | O₂ is the reactant, while Ar or N₂ is used for deaerating the electrolyte to obtain background currents. |
| Polishing Materials | Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) | For preparing a clean and smooth working electrode surface. |
B. Instrumentation
| Instrument | Purpose |
| Potentiostat/Galvanostat | Controls the potential of the working electrode and measures the resulting current. |
| RDE Controller | Precisely controls the rotation speed of the working electrode. |
| Electrochemical Cell | A gas-tight glass cell with ports for the three electrodes and for gas purging. |
| Glovebox | Highly recommended for handling and preparing the ionic liquid electrolyte to minimize water contamination. |
| Karl Fischer Titrator | For accurate determination of the water content in the ionic liquid. |
| Vacuum Oven | For drying the ionic liquid and glassware. |
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting ORR experiments in [TBA][TFSI].
Protocol 1: Purification and Preparation of the [TBA][TFSI] Electrolyte
Causality: Water is a major interferent in aprotic ORR studies, as it can act as a proton source and alter the reaction pathway. Therefore, rigorous drying of the ionic liquid is crucial.
-
Initial Drying: Place the as-received [TBA][TFSI] in a round-bottom flask. Heat the ionic liquid to 80-100 °C under high vacuum for at least 24-48 hours.[13] This will remove the majority of the dissolved water.
-
Storage: Transfer the dried ionic liquid into a sealed container inside an argon-filled glovebox.
-
Water Content Verification: Before use, measure the water content of the [TBA][TFSI] using Karl Fischer titration. The water content should ideally be below 20 ppm.
Protocol 2: Working Electrode Preparation and Catalyst Ink Formulation
Causality: A uniform and well-adhered catalyst layer on the RDE is essential for obtaining reproducible and meaningful kinetic data. The ink formulation is designed to create a stable dispersion of the catalyst.[14]
-
Electrode Polishing: Polish the glassy carbon RDE tip with successively finer alumina slurries (1.0, 0.3, and finally 0.05 µm) on a polishing cloth. Rinse thoroughly with deionized water and sonicate in ethanol for 5 minutes to remove any polishing debris. Dry the electrode completely.
-
Catalyst Ink Preparation (Example for Pt/C):
-
In a small glass vial, add 5 mg of the Pt/C catalyst.
-
Add 1 mL of a 4:1 (v/v) mixture of isopropanol and deionized water.[12]
-
Add 20-40 µL of a 5 wt% Nafion® dispersion. Nafion acts as a binder to improve the adhesion of the catalyst layer.
-
Sonicate the mixture in an ice bath for at least 30 minutes to create a well-dispersed, homogenous ink.[10][11]
-
-
Electrode Coating:
-
Using a micropipette, drop-cast a small aliquot (e.g., 5-10 µL) of the catalyst ink onto the polished surface of the glassy carbon RDE.
-
Dry the electrode slowly in air or under a gentle stream of argon. Rotational drying can also be employed to achieve a more uniform film.[10][15]
-
The final catalyst loading should be calculated and reported (e.g., in µg_Pt/cm²).
-
Protocol 3: Electrochemical Cell Assembly and Measurement
-
Cell Assembly: Assemble the gas-tight electrochemical cell, preferably inside a glovebox. Insert the polished and catalyst-coated working electrode, the platinum counter electrode, and the Ag/Ag⁺ QRE.
-
Electrolyte Addition: Add the dried [TBA][TFSI] to the cell, ensuring the electrodes are sufficiently immersed.
-
Reference Electrode Calibration: It is best practice to calibrate the potential of the QRE. After the experiment, add a small amount of an internal reference standard, such as ferrocene (Fc), to the electrolyte. Record a cyclic voltammogram and determine the formal potential of the Fc/Fc⁺ couple. All potentials can then be reported versus this internal standard.[7]
-
Background Scan: Seal the cell and purge the electrolyte with high-purity argon or nitrogen for at least 30 minutes to remove any dissolved oxygen. Record a cyclic voltammogram (CV) to establish the background current in the potential region of interest.
-
Oxygen Saturation: Switch the gas flow to high-purity oxygen and bubble it through the electrolyte for at least 30 minutes to ensure saturation. Maintain an oxygen blanket over the electrolyte during the measurements.
-
Cyclic Voltammetry (CV): Record CVs in the O₂-saturated electrolyte at various scan rates (e.g., 10-200 mV/s). The appearance of a cathodic peak not present in the background scan indicates the reduction of oxygen.
-
Rotating Disk Electrode (RDE) Voltammetry:
-
Set the RDE to a specific rotation speed (e.g., 400, 900, 1600, 2500 rpm).
-
Perform a linear sweep voltammetry (LSV) scan from a potential where no reaction occurs towards more negative potentials at a slow scan rate (e.g., 5-10 mV/s).
-
Repeat the LSV at each rotation speed. The limiting current of the ORR will increase with the square root of the rotation rate.
-
IV. Data Analysis and Interpretation
A. Key Performance Metrics from LSV Data
From the RDE polarization curves, several key metrics can be extracted to evaluate the ORR activity:
-
Onset Potential (E_onset): The potential at which the ORR begins. A more positive onset potential indicates a more active catalyst.
-
Half-Wave Potential (E_1/2): The potential at which the current is half of the diffusion-limited current. This is a more reliable metric than the onset potential for comparing catalytic activity.
-
Diffusion-Limited Current Density (j_L): The plateau current observed at high overpotentials, which is limited by the mass transport of oxygen to the electrode surface.
B. Koutecky-Levich Analysis
Causality: Koutecky-Levich analysis is a powerful tool to decouple the measured current into its kinetic and diffusion-limited components. This allows for the determination of the number of electrons transferred (n) and the kinetic current density (j_k).
The Koutecky-Levich equation relates the measured current density (j) to the kinetic current density (j_k) and the diffusion-limited current density (j_L):
1/j = 1/j_k + 1/j_L
The diffusion-limited current density is described by the Levich equation:
j_L = 0.62 * n * F * D_O₂^(2/3) * ν^(-1/6) * C_O₂ * ω^(1/2)
Where:
-
n is the number of electrons transferred per O₂ molecule.
-
F is the Faraday constant (96485 C/mol).
-
D_O₂ is the diffusion coefficient of O₂ in [TBA][TFSI].
-
ν is the kinematic viscosity of [TBA][TFSI].
-
C_O₂ is the bulk concentration (solubility) of O₂ in [TBA][TFSI].
-
ω is the angular rotation rate of the electrode (in rad/s).
Procedure:
-
Select several potentials in the mixed kinetic-diffusion control region of your LSV curves.
-
At each potential, plot the inverse of the measured current density (1/j) against the inverse of the square root of the angular rotation rate (ω⁻¹/²). This is the Koutecky-Levich plot .
-
The plot should yield a series of parallel straight lines.
-
The slope of these lines can be used to determine the number of electrons transferred (n), provided that the values for D_O₂ and C_O₂ are known.
-
The intercept of the lines with the y-axis gives the inverse of the kinetic current density (1/j_k).
| Parameter | Typical Value in a similar IL ([MTBD][TFSI]) | Reference |
| Oxygen Solubility (C_O₂) at 293 K | ~2.5 mol/m³ | [16] |
| Oxygen Diffusion Coefficient (D_O₂) at 293 K | ~3.0 x 10⁻¹⁰ m²/s | [16] |
Note: The values for D_O₂ and C_O₂ in [TBA][TFSI] may differ. It is recommended to either measure these values experimentally or cite them from a reliable source if available. The values provided for the similar IL [MTBD][TFSI] can be used for initial estimations.
V. Conclusion and Outlook
The use of [TBA][TFSI] provides a controlled and simplified environment for probing the intricacies of the oxygen reduction reaction. By carefully following the protocols outlined in this application note, researchers can obtain high-quality, reproducible data to advance the understanding of ORR mechanisms and to screen the activity of novel electrocatalysts. The ability to isolate and study the initial one-electron reduction to superoxide is a key advantage of this system. Future work may involve coupling these electrochemical techniques with in-situ spectroscopic methods to directly observe reaction intermediates at the electrode-ionic liquid interface, further illuminating the complex dance of electrons and ions in this critical reaction.
References
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The Activity Enhancement Effect of Ionic Liquids on Oxygen Reduction Reaction Catalysts: From Rotating Disk Electrode to Membrane Electrode Assembly. MDPI. Available at: [Link]
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Ionic Liquid Modification of High-Pt-Loading Pt/C Electrocatalysts for Proton Exchange Membrane Fuel Cell Application. MDPI. Available at: [Link]
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Study of Tetraethylammonium bis(trifluoromethylsulfonyl)imide as a Supporting Electrolyte for an All-organic Redox Flow Battery. International Journal of Electrochemical Science. Available at: [Link]
-
Superoxide stability for reversible Na-O2 electrochemistry. ResearchGate. Available at: [Link]
-
O 2 solubility and diffusion coefficient measurements in [MTBD][TFSI]. ResearchGate. Available at: [Link]
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Best Practices and Testing Protocols for Benchmarking ORR Activities of Fuel Cell Electrocatalysts Using Rotating Disk Electrode. ResearchGate. Available at: [Link]
-
Non-Aqueous Reference Electrode Overview. Pine Research Instrumentation. Available at: [Link]
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How to calibrate an Ag/AgCl reference electrode before performing electrochemical experiments?. ResearchGate. Available at: [Link]
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Oxygen diffusion in single crystal barium titanate. Royal Society of Chemistry. Available at: [Link]
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Simultaneous Stabilization of Potassium Metal and Superoxide in K-O 2 Batteries on the Basis of Electrolyte Reactivity. PubMed. Available at: [Link]
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Tuning the Electrocatalytic Performance of Ionic Liquid Modified Pt Catalysts for the Oxygen Reduction Reaction via Cationic Chain Engineering. ACS Catalysis. Available at: [Link]
-
Selective oxygen reduction reaction: mechanism understanding, catalyst design and practical application. Chemical Science. Available at: [Link]
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Best Practices and Testing Protocols for Benchmarking ORR Activities of Fuel Cell Electrocatalysts Using Rotating Disk Electrode. OSTI.GOV. Available at: [Link]
-
Oxygen Reduction Reaction in Ionic Liquids: The Addition of Protic Species. ResearchGate. Available at: [Link]
-
Influence of Ink Composition on the Electrochemical Properties of Pt/C Electrocatalysts. ResearchGate. Available at: [Link]
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Oxygen diffusion in single crystal barium titanate. RSC Publishing. Available at: [Link]
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Stability of Proton Superoxide and its Superionic Transition Under High Pressure. National Institutes of Health. Available at: [Link]
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Best practices and testing protocols of OER activities using RDE. ResearchGate. Available at: [Link]
-
Stability of Solvents against Superoxide Radical Species for the Electrolyte of Lithium-Air Battery. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of oxygen reduction in a protic ionic liquid. PubMed. Available at: [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers. Available at: [Link]
-
Ink preparation. Reddit. Available at: [Link]
-
ORR measurements reproducibility using a RRDE. ResearchGate. Available at: [Link]
-
Non-Aqueous Reference Electrode. BASi. Available at: [Link]
Sources
- 1. Buy Tetrabutylammonium bis-trifluoromethanesulfonimidate (EVT-394243) | 210230-40-3 [evitachem.com]
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Application Note: Utilizing Tetrabutylammonium Bis-trifluoromethanesulfonimidate (TBATFSI) for High-Fidelity Electrochemical Impedance Spectroscopy (EIS) Analysis
Introduction: The Critical Role of the Supporting Electrolyte in EIS
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing a wide array of electrochemical systems, from energy storage devices to biosensors.[1] The method involves applying a small amplitude AC potential perturbation to the system and measuring the resulting current response over a range of frequencies.[2] By analyzing the frequency-dependent impedance, researchers can deconstruct complex electrochemical processes into constituent elements such as solution resistance, charge transfer resistance, and double-layer capacitance, often visualized using a Nyquist plot and modeled with equivalent circuits like the Randles circuit.[3][4]
The choice of supporting electrolyte is paramount to the success and accuracy of EIS measurements. It must be electrochemically inert within the potential window of interest, possess high ionic conductivity to minimize ohmic drop, and be compatible with the solvent and analyte. Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBATFSI), an ionic liquid, has emerged as a superior supporting electrolyte for demanding EIS applications.[1] Its unique combination of a large, non-coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion and a bulky tetrabutylammonium (TBA⁺) cation imparts exceptional properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TBATFSI in EIS analysis, detailing its advantages, practical protocols, and data interpretation insights.
Rationale for Selecting TBATFSI in EIS Applications
The physicochemical properties of TBATFSI make it an exemplary supporting electrolyte, particularly when compared to more traditional salts like tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Wide Electrochemical Window: The TFSI⁻ anion is highly resistant to both oxidation and reduction, affording a broad electrochemical stability window.[5] This allows for the investigation of electrochemical processes over a wider potential range without interference from electrolyte decomposition. Studies on various TFSI-based ionic liquids have demonstrated electrochemical windows ranging from 4.1 to 6.1 V.[6]
-
High Ionic Conductivity: TBATFSI exhibits excellent ionic conductivity in common organic solvents such as acetonitrile and propylene carbonate, which is crucial for minimizing the solution resistance (Rs) in EIS measurements.[1] A lower Rs value enhances the sensitivity of the measurement to the interfacial processes of interest.
-
Chemical and Thermal Stability: The delocalized negative charge on the TFSI⁻ anion and the stable nature of the TBA⁺ cation contribute to the high thermal and chemical stability of TBATFSI. This stability is essential for ensuring the integrity of the electrolyte during experiments, especially those conducted at elevated temperatures.
-
Hydrophobicity and Reduced Water Contamination: TBATFSI is hydrophobic, which helps in minimizing water contamination in organic electrochemical systems.[1] Water can interfere with many electrochemical reactions and alter the properties of the electrode-electrolyte interface.
-
Well-Defined Double-Layer Properties: The large size of the TBA⁺ and TFSI⁻ ions influences the structure of the electrical double layer at the electrode surface. This can lead to a more defined and reproducible double-layer capacitance (Cdl), aiding in the accurate modeling of the interfacial impedance.[7][8]
Key Physicochemical and Electrochemical Properties of TBATFSI
For effective experimental design, it is crucial to understand the key properties of TBATFSI.
| Property | Value/Description | Significance in EIS |
| Molecular Formula | C₁₈H₃₆F₆N₂O₄S₂ | - |
| Molecular Weight | 522.6 g/mol | Essential for accurate concentration calculations. |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 90-95 °C | Indicates its solid nature at room temperature. |
| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile, propylene carbonate, dichloromethane). Sparingly soluble to insoluble in nonpolar solvents and water. | Dictates the choice of solvent for electrolyte preparation. |
| Ionic Conductivity | High in suitable organic solvents. | Minimizes solution resistance (Rs) for more accurate measurements of interfacial phenomena. |
| Electrochemical Window | Wide, typically > 4 V.[6] | Allows for the study of a broad range of redox processes without electrolyte decomposition. |
Experimental Protocols
Safety Precautions
Tetrabutylammonium salts and TFSI-based compounds require careful handling.
-
Always handle TBATFSI in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[10]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11]
Preparation of TBATFSI Electrolyte Solution (0.1 M in Acetonitrile)
This protocol describes the preparation of a standard 0.1 M TBATFSI solution in acetonitrile, a common electrolyte for EIS.
Materials and Equipment:
-
This compound (TBATFSI), ≥99.0% purity
-
Anhydrous acetonitrile (ACN), <50 ppm water
-
Volumetric flask (e.g., 25 mL or 50 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
Inert atmosphere (glovebox or Schlenk line) is recommended for sensitive experiments.
Procedure:
-
Drying: To remove any residual moisture, dry the required amount of TBATFSI under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours before use. This step is critical for non-aqueous electrochemistry.
-
Weighing: In an inert atmosphere if possible, accurately weigh the required mass of dried TBATFSI. For a 25 mL of 0.1 M solution, you will need: Mass = 0.1 mol/L * 0.025 L * 522.6 g/mol = 1.3065 g
-
Dissolution: a. Transfer the weighed TBATFSI to the volumetric flask. b. Add a portion of the anhydrous acetonitrile (approximately half the final volume). c. Add a magnetic stir bar and stir the solution until the TBATFSI is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution cools to room temperature before final dilution.
-
Final Dilution: Carefully add anhydrous acetonitrile to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to prevent moisture absorption.
Electrochemical Impedance Spectroscopy (EIS) Measurement Protocol
This protocol outlines a general procedure for performing EIS measurements using a three-electrode setup with the prepared TBATFSI electrolyte.
Equipment:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, gold)
-
Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode)
-
Counter electrode (e.g., platinum wire or mesh)
-
Faraday cage to minimize electrical noise
Procedure:
-
Cell Assembly: a. Polish the working electrode to a mirror finish using appropriate alumina slurry, then sonicate in deionized water and ethanol to remove any residual polishing material. Dry the electrode thoroughly. b. Assemble the three-electrode cell with the working, reference, and counter electrodes. c. Add the prepared TBATFSI electrolyte solution to the cell, ensuring the electrodes are appropriately immersed.
-
System Equilibration: Allow the system to equilibrate for a few minutes to reach a stable open-circuit potential (OCP).
-
EIS Parameter Setup:
-
Frequency Range: A typical starting range is 100 kHz to 0.1 Hz.[12] This can be adjusted based on the specific system under investigation.
-
AC Amplitude: Apply a small AC voltage amplitude, typically 5-10 mV (rms), to ensure a linear response.
-
DC Potential: The EIS measurement is usually performed at a specific DC potential, which could be the OCP or a potential at which a faradaic reaction of interest occurs.
-
Measurement Mode: Potentiostatic EIS is the most common mode.
-
-
Data Acquisition: Initiate the EIS measurement. The instrument will sweep through the specified frequency range and record the impedance data.
-
Data Analysis: a. Visualize the data using a Nyquist plot (–Im(Z) vs. Re(Z)) and Bode plots (log|Z| and phase angle vs. log(frequency)). b. Fit the experimental data to an appropriate equivalent circuit model (e.g., the Randles circuit) to extract quantitative parameters such as Rs, Rct, and Cdl.[4]
Data Interpretation and Expected Results
A typical EIS experiment on a simple redox couple in a TBATFSI-based electrolyte will yield a Nyquist plot with a semicircle at high frequencies and a linear region at low frequencies.
Figure 1: General workflow for EIS analysis using a TBATFSI-based electrolyte.
The use of TBATFSI is expected to result in:
-
Low Solution Resistance (Rs): The high ionic conductivity of the electrolyte will lead to a small value for Rs, which is the intercept of the Nyquist plot with the real axis at high frequencies.
-
Well-defined Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance. The inert nature of TBATFSI ensures that the measured Rct is primarily due to the analyte's redox reaction.
-
Stable Double-Layer Capacitance (Cdl): The Cdl can be calculated from the frequency at the apex of the semicircle. The bulky ions of TBATFSI contribute to a consistent and well-behaved double-layer structure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Solution Resistance (Rs) | Low electrolyte concentration; Contaminated solvent; Improper cell geometry. | Increase TBATFSI concentration (e.g., to 0.2 M); Use fresh, anhydrous solvent; Ensure the reference electrode tip is close to the working electrode. |
| Distorted/Noisy Nyquist Plot | Electrical noise; Non-steady state system; High impedance system. | Use a Faraday cage; Allow the system to equilibrate for a longer time before measurement; Check all electrical connections. |
| Drifting Impedance during Measurement | Temperature fluctuations; Electrode surface modification; Electrolyte degradation. | Control the cell temperature; Ensure the electrode is properly cleaned and the potential is not causing surface changes; Verify the electrochemical stability of the analyte and electrolyte at the applied potential. |
Conclusion
This compound is a highly effective supporting electrolyte for a wide range of electrochemical impedance spectroscopy applications. Its exceptional properties, including a wide electrochemical window, high ionic conductivity, and chemical stability, enable the acquisition of high-fidelity impedance data. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can leverage the advantages of TBATFSI to gain deeper insights into their electrochemical systems.
References
-
Electrochemical Impedance Spectroscopy - A Tutorial | ACS Measurement Science Au. (n.d.). Retrieved January 22, 2026, from [Link]
-
Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. (n.d.). Retrieved January 22, 2026, from [Link]
-
Studies of ion solvation and ion association of n-tetrabutylammonium hexafluorophosphate and n-tetrabutylammonium tetraphenylborate in various solvents | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]
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The double layer capacitance of ionic liquids for electrolyte gating of ZnO thin film transistors and effect of gate electrodes - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
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Acetonitrile-based electrolytes for lithium-ion battery application - Forschungszentrum Jülich. (n.d.). Retrieved January 22, 2026, from [Link]
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Basics of Electrochemical Impedance Spectroscopy - Gamry Instruments. (n.d.). Retrieved January 22, 2026, from [Link]
-
Double layer capacitance parameter T t obtained from the EIS experimental - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Structure of the Electrical Double Layer Revisited: Electrode Capacitance in Aqueous Solutions - PubMed. (2020, April 28). Retrieved January 22, 2026, from [Link]
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Characterization of antimicrobial peptide activity by electrochemical impedance spectroscopy - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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How do I remove tetrabutylammonium perchlorate from an organic synthesis? (2019, June 5). Retrieved January 22, 2026, from [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. (n.d.). Retrieved January 22, 2026, from [Link]
-
Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. (n.d.). Retrieved January 22, 2026, from [Link]
-
Randles equivalent circuit used to fit the EIS spectra and calculate the charge transfer resistance (Rct) - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
EIS spectra of ionic liquid polymer cell after the different cycles - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? | ResearchGate. (2015, March 1). Retrieved January 22, 2026, from [Link]
-
Double layer capacitances analysed with impedance spectroscopy and cyclic voltammetry: validity and limits of the constant phase element parameterization - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Improving accuracy and reliability of an electrochemical impedance spectroscopy aptamer-based biosensor - ResearchGate. (2024, April 16). Retrieved January 22, 2026, from [Link]
-
A Guide to Recognizing Your Electrochemical Impedance Spectra: Revisions of the Randles Circuit in (Bio)sensing - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Analysis of Lithium-ion Battery Micro-overcharge Cycle Damage Mechanism Based on Electrochemical Impedance Spectroscopy - E3S Web of Conferences. (n.d.). Retrieved January 22, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy for All‐Solid‐State Batteries: Theory, Methods and Future Outlook - UCL Discovery - University College London. (n.d.). Retrieved January 22, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Basics - Pine Research Instrumentation. (2024, May 13). Retrieved January 22, 2026, from [Link]
-
The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - RSC Publishing. (2018, August 6). Retrieved January 22, 2026, from [Link]
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- 9. Influence of the Inclusion of Propylene Carbonate Electrolyte Solvent on the Microstructure and Thermal and Mechanical Stability of Poly(l-lactic acid) and Poly(vinylidene fluoride-co-hexafluoropropylene) Battery Separator Membranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. arxiv.org [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI)
Welcome to the technical support center for the purification of Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered after the synthesis of this versatile ionic liquid. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude TBA-TFSI after synthesis?
A1: The impurity profile of your crude TBA-TFSI is highly dependent on the synthetic route employed.
-
Metathesis Reactions: Syntheses involving a metathesis reaction, for example between tetrabutylammonium bromide and lithium bis(trifluoromethanesulfonimidate) (LiTFSI), are prone to contamination with residual halide ions (e.g., bromide) and the corresponding metal cation (e.g., lithium).[1][2] These inorganic salts can be detrimental to electrochemical applications.
-
Acid-Base Neutralization: Routes that utilize the direct reaction of tetrabutylammonium hydroxide with bis(trifluoromethanesulfonimide) (HTFSI) can result in excess water, which complicates crystallization and can be problematic for moisture-sensitive applications.[2]
-
Solvent Residues: Residual organic solvents used during the synthesis or initial work-up are also common impurities.
-
Colored Impurities: A yellowish tint in the final product often indicates the presence of organic byproducts or degradation products.[2]
Q2: Why is achieving high purity (≥99%) crucial for TBA-TFSI?
A2: For most applications, especially in electrochemistry, the purity of TBA-TFSI is paramount. Impurities can significantly alter the material's properties and performance:
-
Electrochemical Performance: Residual halides like bromide can interfere with redox reactions and alter the conductivity of the electrolyte.[1] Water content, even in parts-per-million (ppm) levels, can narrow the electrochemical window and lead to undesirable side reactions. For many electrochemical applications, a moisture content of less than 50 ppm is critical.[1]
-
Physical Properties: Impurities can affect the melting point, viscosity, and thermal stability of the ionic liquid.[2]
-
Reproducibility: High purity ensures batch-to-batch consistency, which is essential for reliable and reproducible experimental results.
Q3: What are the primary methods for purifying crude TBA-TFSI?
A3: A multi-step approach is typically necessary to achieve high-purity TBA-TFSI. The most common techniques include:
-
Aqueous Washing/Liquid-Liquid Extraction: This is a fundamental first step to remove water-soluble impurities, particularly inorganic salts from metathesis reactions.[2]
-
Activated Carbon Treatment: This step is effective for removing colored organic impurities.[2]
-
Recrystallization: A powerful technique for achieving high purity by separating the product from soluble and insoluble impurities.
-
Drying under High Vacuum: Essential for removing residual water and volatile organic solvents.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product remains colored (yellowish) after aqueous washing. | Presence of persistent organic impurities not removed by water. | 1. Perform an activated carbon treatment. Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate), add activated carbon (typically 1-5% by weight), and stir for several hours at room temperature or with gentle heating. Filter through Celite® or a similar filter aid to remove the carbon. 2. Consider a second recrystallization from a different solvent system. |
| Low yield after recrystallization. | 1. The chosen solvent is too good a solvent for TBA-TFSI, leading to high solubility even at low temperatures. 2. Insufficient cooling or too rapid cooling, preventing complete crystallization. 3. Product loss during filtration. | 1. Optimize the solvent system. If using a single solvent, try adding an anti-solvent to decrease the solubility of TBA-TFSI. For example, if using ethanol, the slow addition of water or diethyl ether can induce crystallization. 2. Ensure slow cooling. Allow the solution to cool gradually to room temperature and then place it in a refrigerator or freezer for an extended period. 3. Pre-chill the filtration apparatus and wash solvent to minimize dissolution of the crystals during washing. |
| Final product has a high water content (determined by Karl Fischer titration). | 1. Incomplete drying. 2. Exposure to atmospheric moisture after drying. 3. Use of "wet" solvents during the final purification steps. | 1. Dry under high vacuum at an elevated temperature. For TBA-TFSI, drying at 40-60°C under high vacuum for an extended period (24-48 hours) is often effective.[3][4] 2. Handle the purified, dry product in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption. 3. Ensure all solvents used in the final stages are anhydrous. |
| Residual halide contamination detected (e.g., by ion chromatography). | Insufficient aqueous washing to remove all inorganic salt byproducts from a metathesis reaction. | 1. Increase the number of aqueous washes. Perform at least 3-5 washes with deionized water. 2. Check the pH of the aqueous phase. Continue washing until the aqueous layer is neutral. 3. For stubborn cases, consider dissolving the product in a water-immiscible organic solvent and performing a liquid-liquid extraction against deionized water. |
| Difficulty filtering the activated carbon after treatment. | The activated carbon particles are too fine and are passing through the filter paper. | 1. Use a pad of Celite® or another filter aid over the filter paper to create a finer filtration bed. 2. Consider using granular activated carbon instead of powdered, which can be easier to filter. |
Section 3: Detailed Experimental Protocol - Recrystallization of TBA-TFSI
This protocol outlines a robust method for the recrystallization of TBA-TFSI, a critical step for achieving high purity.
Objective: To purify crude TBA-TFSI by recrystallization from an ethanol/water solvent system.
Materials:
-
Crude TBA-TFSI
-
Anhydrous Ethanol (99.5% or higher)
-
Deionized Water
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
High-vacuum pump and Schlenk line or vacuum oven
Procedure:
-
Dissolution:
-
Place the crude TBA-TFSI into a round-bottom flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot anhydrous ethanol (e.g., heated to ~65°C) to dissolve the crude product completely.[3] The goal is to create a saturated solution.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once at room temperature, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid. This indicates the initiation of precipitation.
-
Place the flask in an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.[4]
-
-
Drying:
Section 4: Workflow and Purity Analysis
Purification Workflow Diagram
Caption: General workflow for the purification of TBA-TFSI.
Purity Assessment
It is crucial to validate the purity of your final product. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Result for High-Purity TBA-TFSI |
| NMR Spectroscopy (¹H, ¹⁹F, ¹³C) | Confirms the chemical structure and identifies organic impurities.[1] | Clean spectra with correct chemical shifts and integration for both the tetrabutylammonium cation and the TFSI anion. |
| Karl Fischer Titration | Quantifies the water content.[1] | Water content < 50 ppm for electrochemical applications. |
| Ion Chromatography | Detects and quantifies residual halide and other ionic impurities.[1] | Halide concentration below the detection limit. |
| Melting Point Analysis | A sharp melting point indicates high purity. | A sharp melting point in the range of 90-95°C.[5] |
Section 5: References
-
Buy this compound (EVT-394243) | 210230-40-3. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recrystallization of TBAPF6 solvent help : r/Chempros - Reddit. (2025, November 21). Retrieved January 22, 2026, from [Link]
-
CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
Tetrabutylammonium Bis Trifluoromethane Sulfonimidate - Cenmed Enterprises. (n.d.). Retrieved January 22, 2026, from [Link]
-
One-pot sustainable synthesis of tetrabutylammonium bis(trifluoromethanesulfonyl)imide ionic liquid | Request PDF - ResearchGate. (2020, May 1). Retrieved January 22, 2026, from [Link]
-
CN114014762A - Crystallization refining method of tetrabutylammonium bromide - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1) - Organic Syntheses. (2022, May 9). Retrieved January 22, 2026, from [Link]
-
Crystal structures of tetrabutylammonium bis(phthalocyaninato)terbium(III) methanol solvate hydrate (1 - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
-
Joule - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Removal of tetrabutylammonium from an organic reaction - Chemistry Stack Exchange. (2016, June 30). Retrieved January 22, 2026, from [Link]
-
Removing Tetrabutylammonium from solution/sample : r/chemhelp - Reddit. (2025, August 28). Retrieved January 22, 2026, from [Link]
-
TBA contamination, anyone has a cure to get it out of your UPLC? - ResearchGate. (2017, September 6). Retrieved January 22, 2026, from [Link]
-
Removal of TBA from Water - Digital WPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Activated Carbon for Waste Water Treatment. (n.d.). Retrieved January 22, 2026, from [Link]
-
Trihalomethane Removal by Activated Carbon Fiber - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Using Activated Carbon to Control Disinfectant By-Products in Drinking Water Treatment. (n.d.). Retrieved January 22, 2026, from [Link]
-
Activated Carbon- Based Technology for In Situ Remediation | EPA. (n.d.). Retrieved January 22, 2026, from [Link]
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- 4. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 5. 四丁基铵双三氟甲烷磺酰亚胺 for electronic purposes, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
Common impurities in commercially available Tetrabutylammonium bis-trifluoromethanesulfonimidate.
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs) about [TBA][TFSI] Impurities
Q1: What are the most common impurities in commercially available [TBA][TFSI]?
A1: The most prevalent impurities in commercially available [TBA][TFSI] typically originate from its synthesis and purification processes. These can be broadly categorized as:
-
Halide Ions (Cl⁻, Br⁻, I⁻): These are often residual ions from the starting materials, such as tetrabutylammonium halides, or byproducts of the metathesis reaction with a lithium or other metal salt of bis-trifluoromethanesulfonimide.[1][2] Halide contamination is a significant concern as it can alter the physicochemical properties of the ionic liquid.
-
Water: Many ionic liquids, including [TBA][TFSI], are hygroscopic and can readily absorb moisture from the atmosphere. Water can also be a byproduct of certain synthesis routes.[3]
-
Organic Solvents: Residual solvents used during the synthesis and purification of [TBA][TFSI], such as acetonitrile, methanol, or dichloromethane, may be present in the final product.
-
Synthesis Byproducts and Unreacted Starting Materials: Depending on the synthetic route, impurities can include unreacted tetrabutylammonium halide or lithium bis-trifluoromethanesulfonimidate (LiTFSI). The metathesis reaction aims for a quantitative exchange of ions, but incomplete reactions can leave residual starting materials.[1]
-
Degradation Products: Although generally stable, the tetrabutylammonium cation and the bis-trifluoromethanesulfonimidate anion can degrade under certain conditions (e.g., high temperatures, presence of nucleophiles), leading to the formation of various organic and inorganic byproducts.
Q2: How can these impurities affect my experiments?
A2: Even trace amounts of impurities can have a significant impact on the performance of [TBA][TFSI] in various applications:
-
Electrochemistry: This is one of the most sensitive areas to impurities.
-
Narrowed Electrochemical Window: The presence of water and halide ions can significantly reduce the electrochemical window of the ionic liquid.[4] Water, for instance, has a much smaller electrochemical window than pure [TBA][TFSI], and its electrolysis can mask the desired electrochemical signals.
-
Altered Electrode Processes: Halide ions can adsorb onto electrode surfaces, influencing the kinetics of electron transfer and potentially leading to corrosion or the formation of undesired byproducts.
-
Increased Background Currents and Noise: Impurities can introduce redox peaks within the electrochemical window, increasing the background current and making it difficult to detect and quantify the analyte of interest.[4]
-
-
Catalysis: The catalytic activity of transition metal complexes dissolved in ionic liquids can be significantly affected by coordinating impurities like halides, which can block active sites on the catalyst.
-
Organic Synthesis: Impurities can act as unwanted nucleophiles, bases, or acids, leading to side reactions and reduced product yields.
-
Physical Properties: Impurities such as water and halides can alter key physical properties like viscosity, density, and ionic conductivity, leading to inconsistencies in experimental results.
Q3: How can I minimize the impact of impurities?
A3: Proactive measures and careful handling are crucial:
-
Purchase High-Purity Grade: Whenever possible, purchase [TBA][TFSI] with the highest available purity, especially for sensitive applications like electrochemistry.
-
Proper Storage: Store the ionic liquid in a tightly sealed container, preferably in a desiccator or a glovebox with an inert atmosphere to minimize water absorption.
-
Drying Procedures: Before use in moisture-sensitive applications, it is highly recommended to dry the [TBA][TFSI] under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Verification of Purity: Do not solely rely on the manufacturer's certificate of analysis. It is good practice to verify the purity of a new batch of ionic liquid, especially the water and halide content, before critical experiments.
II. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments using [TBA][TFSI].
A. Electrochemical Experiments
Symptom 1: Unstable or Noisy Baseline in Cyclic Voltammetry (CV)
-
Possible Cause: High water content or particulate matter in the electrolyte.
-
Troubleshooting Steps:
-
Dry the Electrolyte: Dry the [TBA][TFSI] under vacuum as described in the FAQs.
-
Filter the Electrolyte: Filter the ionic liquid through a fine porosity syringe filter (e.g., 0.2 µm PTFE) to remove any suspended particles.
-
Check for Grounding Issues: Ensure proper grounding of the potentiostat and the electrochemical cell to minimize electrical noise.[5][6][7] A Faraday cage is highly recommended.[8]
-
Inspect Electrodes: Ensure the working, counter, and reference electrodes are clean and properly polished. A poorly prepared working electrode can contribute to a noisy signal.
-
Symptom 2: Reduced Electrochemical Window
-
Possible Cause: Presence of water or other electrochemically active impurities.[4]
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content. If it is above the acceptable limit for your application (typically <10-20 ppm for demanding applications), dry the ionic liquid.
-
Check for Halide Impurities: Analyze the halide content using ion chromatography. If significant levels are detected, consider purifying the ionic liquid or purchasing a higher purity grade.
-
Run a Blank CV: Perform a cyclic voltammogram of the [TBA][TFSI] electrolyte without the analyte of interest to identify any redox peaks originating from impurities.[9]
-
Symptom 3: Unexpected Peaks in the Voltammogram
-
Possible Cause: Redox-active impurities originating from the synthesis of [TBA][TFSI] or degradation products.
-
Troubleshooting Steps:
-
Analyze for Organic Impurities: Use HPLC or GC-MS to identify potential organic impurities.
-
Consult Synthesis Route: Review the synthesis method of the commercial [TBA][TFSI]. Common impurities can be unreacted starting materials. For example, if synthesized from tetrabutylammonium bromide and LiTFSI, residual bromide or lithium ions could be present.
-
Consider Degradation: If the ionic liquid has been stored for a long time or exposed to harsh conditions, consider the possibility of degradation of the tetrabutylammonium cation or the TFSI anion.
-
III. Analytical Protocols for Impurity Determination
Accurate quantification of impurities is essential for quality control and troubleshooting. The following are detailed protocols for the determination of common impurities in [TBA][TFSI].
A. Determination of Water Content by Karl Fischer Coulometric Titration
Karl Fischer titration is the gold standard for accurate water content determination in ionic liquids.[3][10][11][12] The coulometric method is particularly suitable for the low water content typically found in high-purity ionic liquids.[10]
Principle: The Karl Fischer reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a solvent. In coulometric titration, iodine is generated electrochemically, and the amount of charge passed is directly proportional to the amount of water titrated.
Experimental Protocol:
-
Apparatus: Coulometric Karl Fischer titrator with a titration cell equipped with a generator electrode and a detector electrode. A diaphragmless cell is often suitable, but for the highest accuracy, a cell with a diaphragm is recommended.[10]
-
Reagents:
-
Anolyte: A commercially available Karl Fischer anolyte solution suitable for coulometry (e.g., containing sulfur dioxide and iodide in a suitable solvent).
-
Catholyte (if using a diaphragm cell): A commercially available Karl Fischer catholyte solution.
-
-
Procedure:
-
Cell Conditioning: Fill the titration cell with the appropriate Karl Fischer reagents and allow the instrument to titrate any residual moisture until a stable, low drift is achieved.
-
Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a known amount of the [TBA][TFSI] sample into the titration cell. For viscous ionic liquids, a solvent such as dry methanol or a specialized Karl Fischer solvent can be used to aid dissolution and injection.[11]
-
Titration: The instrument will automatically start the titration, generating iodine to react with the water in the sample.
-
Endpoint Detection: The endpoint is detected potentiometrically when all the water has been consumed.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of charge passed and the sample weight.
-
| Parameter | Typical Value/Condition | Notes |
| Sample Size | 0.1 - 1 g | Aim for a water content of 0.1 to 5 mg in the injected sample for optimal accuracy.[11] |
| Solvent | Typically methanol or specialized KF solvents | Ensure the solvent is anhydrous. For hydrophobic ionic liquids, a co-solvent might be necessary. |
| Stirring | Vigorous | To ensure complete dissolution and reaction. |
| Drift | < 10 µ g/min | A low and stable drift indicates a well-conditioned cell. |
B. Determination of Halide Impurities by Ion Chromatography (IC)
Ion chromatography is a sensitive and reliable technique for the quantification of halide impurities in ionic liquids.[2][13][14]
Principle: The ionic liquid sample is dissolved in a suitable solvent and injected into the ion chromatograph. The anions in the sample are separated on an anion-exchange column based on their affinity for the stationary phase. The separated anions are then detected, typically by suppressed conductivity.
Experimental Protocol:
-
Apparatus: Ion chromatograph equipped with a pump, injector, anion-exchange column, suppressor, and a conductivity detector.
-
Reagents:
-
Eluent: A suitable eluent for anion separation, for example, a solution of sodium hydroxide and acetonitrile. A common eluent consists of 20 mM NaOH and 10% (v/v) acetonitrile.[14]
-
Standards: Prepare a series of standard solutions of chloride, bromide, and iodide of known concentrations.
-
-
Sample Preparation:
-
Accurately weigh about 0.1 g of the [TBA][TFSI] sample.[1]
-
For water-miscible ionic liquids, dissolve the sample in deionized water to a final volume of 10 mL.[1]
-
For hydrophobic ionic liquids like [TBA][TFSI], dissolve the sample in a small amount of a water-miscible organic solvent like acetonitrile (e.g., 2 mL) and then dilute with deionized water to 10 mL.[1][14]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Typical Condition | Reference |
| Column | Anion-exchange column (e.g., Dionex AS9-HC) | [14] |
| Eluent | 20 mM NaOH with 10% (v/v) acetonitrile | [14] |
| Flow Rate | 1.5 mL/min | [14] |
| Injection Volume | 50 µL | [13] |
| Detection | Suppressed conductivity | [2] |
| UV Detection (for Iodide) | 226 nm | [14] |
-
Analysis:
-
Inject the prepared standards to generate a calibration curve for each halide.
-
Inject the prepared sample solution.
-
Identify and quantify the halide peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration standards.
-
C. Profiling of Organic Impurities by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying non-volatile or thermally labile organic impurities in [TBA][TFSI].[5][6][7][15][16]
Principle: The ionic liquid sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated on a chromatographic column based on their interactions with the stationary and mobile phases. A UV or other suitable detector is used for quantification.
Experimental Protocol:
-
Apparatus: HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
Reagents:
-
Mobile Phase: The choice of mobile phase depends on the nature of the impurities to be analyzed. A common approach for ionic liquids is reversed-phase chromatography. A typical mobile phase could be a gradient of acetonitrile and water with a buffer or ion-pairing agent.
-
Standards: If specific impurities are known or suspected, obtain or synthesize pure standards for identification and quantification.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the [TBA][TFSI] sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example Method):
| Parameter | Typical Condition | Notes |
| Column | C18 reversed-phase column | A common choice for separating a wide range of organic compounds. |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | The gradient profile will need to be optimized based on the specific impurities. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 210 nm (for compounds with chromophores) or ELSD/MS for universal detection |
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the sample solution.
-
Identify peaks corresponding to impurities. If standards are available, confirm the identity by retention time matching. For unknown impurities, techniques like LC-MS can be used for identification.
-
Quantify the impurities using an external standard calibration or by area percent normalization if the response factors are similar.
-
IV. Visualization of Impurity Analysis Workflow
The following diagram illustrates the logical workflow for identifying and addressing impurity-related issues in experiments involving [TBA][TFSI].
Caption: A logical workflow for troubleshooting experimental issues related to impurities in [TBA][TFSI].
V. References
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Pure and Applied Chemistry, 72(12), 2275-2287.
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of halide in ionic liquids using ion chromatography. Analytical chemistry, 76(7), 2118-2123.
-
2008 IC Determination of Halide Impurities in Ionic Liquids. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
Hao, F., Haddad, P. R., & Ruther, T. (2008). IC determination of halide impurities in ionic liquids. Chromatographia, 67(5-6), 435-440.
-
Quantification of Halide in Ionic Liquids Using Ion Chromatography. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Doblinger, S., Donati, T., & Silvester-Dean, D. (2020). Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis. The Journal of Physical Chemistry C, 124(36), 19574-19584.
-
Ionic Liquids and Their Applications in Sample Preparation. (n.d.). LCGC International. Retrieved January 22, 2026, from [Link]
-
Ciccomascolo, F., et al. (2020). Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method. Journal of labelled compounds & radiopharmaceuticals, 63(4), 203–208.
-
El-Sayed, N. N. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(11), 1979-1988.
-
Karl Fischer Coulometric Titration Explained and Illustrated. (n.d.). Machinery Lubrication. Retrieved January 22, 2026, from [Link]
-
HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
-
Karl Fischer Titration Guide. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. (n.d.). Hiyka. Retrieved January 22, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Retrieved January 22, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved January 22, 2026, from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4S).
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Martins, V., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 25(24), 5812.
-
Cyclic voltammogram measured at Au/imidazolium ionic liquids interface at 303.15 K. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reduction vs. Metathesis in the Reactions of Bismuth Tribromide with a Bulky Lithium Silanide – An Experimental and Theoretical Study. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
What is noise, and how to avoid noise in electrochemistry? DEMO included!. (2021, July 2). YouTube. Retrieved January 22, 2026, from [Link]
-
4. How to Interpret Cyclic Voltammograms. (2020, February 26). YouTube. Retrieved January 22, 2026, from [Link]
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- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiyka.com [hiyka.com]
- 4. solvomet.eu [solvomet.eu]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 16. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
Technical Support Center: Drying Tetrabutylammonium bis-trifluoromethanesulfonimidate ([TBA][TFSI])
Welcome to the technical support center for Tetrabutylammonium bis-trifluoromethanesulfonimidate ([TBA][TFSI]). This guide is designed for researchers, scientists, and drug development professionals who handle this ionic liquid and require stringent control over its water content. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your [TBA][TFSI] is sufficiently dry for your experimental needs.
The Critical Role of Water Content
This compound is a hydrophobic ionic liquid prized for its high thermal stability (above 300°C) and wide electrochemical window.[1][2] However, the presence of even trace amounts of water can significantly impact its performance, particularly in electrochemical applications where water can narrow the electrochemical window.[1] For such applications, a water content of less than 50 ppm is often required.[1] This guide provides the necessary information to achieve and verify this level of dryness.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and drying of [TBA][TFSI].
Q1: How much water can I expect in as-received [TBA][TFSI]?
A1: The water content in commercially available [TBA][TFSI] can vary. While it is a hydrophobic ionic liquid, it can still absorb moisture from the atmosphere during production, packaging, and handling. It is not uncommon to find water content ranging from a few hundred to a few thousand ppm. Therefore, it is crucial to dry the ionic liquid before use in moisture-sensitive applications.
Q2: What is the maximum temperature I can use to dry [TBA][TFSI]?
A2: [TBA][TFSI] exhibits high thermal stability, with a decomposition temperature reported to be above 300°C.[1] The decomposition pathway involves the cleavage of C-N bonds in the tetrabutylammonium cation and S-N bonds in the bis-trifluoromethanesulfonimidate anion.[1] To be safe and avoid any degradation, it is recommended to stay well below this temperature during drying. A temperature range of 80-120°C is generally considered safe and effective for removing water under vacuum.
Q3: How do I accurately measure the water content in [TBA][TFSI]?
A3: The most reliable and widely accepted method for determining the water content in ionic liquids is Karl Fischer (KF) titration .[1] This technique is highly specific to water and can achieve the low detection limits required for electrochemical applications. Both volumetric and coulometric KF titration can be used, with the coulometric method being particularly suitable for very low water content (ppm levels).
Q4: Can I use any type of molecular sieves to dry [TBA][TFSI]?
A4: For drying ionic liquids, 3Å molecular sieves are generally recommended. Their pore size is small enough to effectively capture water molecules while excluding the larger ions of the ionic liquid. It is crucial to properly activate the molecular sieves before use to ensure their water-adsorbing capacity is maximized.
Q5: How can I tell if my [TBA][TFSI] has started to decompose during heating?
A5: Visual and spectroscopic methods can indicate thermal decomposition. Signs of degradation include a noticeable color change (e.g., yellowing or browning), the evolution of fumes, or a change in viscosity. Spectroscopic techniques such as NMR can also be used to detect degradation products by comparing the spectrum of the heated sample to that of a pure, unheated sample.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the drying and handling of [TBA][TFSI].
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High water content after vacuum drying | 1. Insufficient vacuum level.2. Drying temperature is too low.3. Drying time is too short.4. Leak in the vacuum system. | 1. Ensure a high vacuum is achieved (e.g., <1 mbar).2. Increase the temperature, but do not exceed 120°C.3. Extend the drying time. Drying for 24-48 hours is often necessary.4. Check all seals and connections in your vacuum setup for leaks. |
| High water content after using molecular sieves | 1. Molecular sieves were not properly activated.2. Insufficient amount of molecular sieves used.3. Contact time was too short.4. The ionic liquid was exposed to air after drying. | 1. Activate the 3Å molecular sieves by heating them at 200-300°C under vacuum for several hours.2. Use a sufficient quantity of sieves (e.g., 10-20% by weight of the ionic liquid).3. Allow the ionic liquid to be in contact with the sieves for at least 24 hours with occasional stirring.4. Handle the dried ionic liquid in a glovebox or under an inert atmosphere. |
| Discoloration of [TBA][TFSI] during heating | 1. The drying temperature is too high, causing thermal decomposition.2. Presence of impurities that are less thermally stable. | 1. Immediately reduce the temperature to below 120°C. If discoloration persists, the batch may be compromised.2. Consider purifying the ionic liquid before drying if impurities are suspected. |
| Inconsistent Karl Fischer titration results | 1. Incomplete dissolution of the ionic liquid in the KF solvent.2. Side reactions with the KF reagents.3. Contamination of the KF setup with atmospheric moisture. | 1. Use a co-solvent like chloroform or a specialized commercial KF solvent for hydrophobic samples to ensure complete dissolution.2. [TBA][TFSI] is generally stable with KF reagents, but ensure your reagents are fresh.3. Ensure all parts of the KF titrator are dry and properly sealed. Purge the titration cell with dry nitrogen. |
Part 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for drying [TBA][TFSI] and verifying its water content.
Protocol 1: High-Vacuum Drying
This method is effective for removing significant amounts of water and achieving low ppm levels.
Materials:
-
[TBA][TFSI]
-
Schlenk flask or a round-bottom flask suitable for vacuum
-
Vacuum pump capable of reaching <1 mbar
-
Heating mantle or oil bath with a temperature controller
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Place the [TBA][TFSI] in a clean, dry Schlenk flask. To maximize the surface area, do not fill the flask more than halfway.
-
Attach the flask to a high-vacuum line equipped with a cold trap.
-
Slowly open the flask to the vacuum to avoid vigorous bubbling.
-
Once a stable vacuum is achieved (<1 mbar), begin to slowly heat the flask to 80-100°C. Caution: Do not exceed 120°C to prevent any risk of thermal degradation.
-
Maintain the temperature and vacuum for 24-48 hours. The exact time will depend on the initial water content and the volume of the ionic liquid.
-
After the desired drying time, turn off the heating and allow the flask to cool to room temperature under vacuum.
-
Once at room temperature, backfill the flask with an inert gas before opening it to the atmosphere.
-
For storage, keep the dried [TBA][TFSI] in a tightly sealed container inside a desiccator or a glovebox.
Protocol 2: Drying with Activated 3Å Molecular Sieves
This method is suitable for removing residual water and for maintaining the dryness of the ionic liquid.
Materials:
-
[TBA][TFSI]
-
3Å molecular sieves
-
Oven or vacuum oven for activation
-
Airtight container for storage
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Activation of Molecular Sieves: Place the 3Å molecular sieves in a suitable flask and heat them in an oven at 250-300°C for at least 4 hours. For more effective activation, heat at 200°C under high vacuum overnight.
-
Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.
-
Under an inert atmosphere, add the activated molecular sieves to the [TBA][TFSI] (approximately 10-20% by weight).
-
Seal the container and allow the mixture to stand for at least 24 hours at room temperature, with occasional gentle stirring.
-
The dried ionic liquid can be decanted or filtered from the molecular sieves under an inert atmosphere.
Protocol 3: Water Content Determination by Karl Fischer Titration (Coulometric)
This protocol outlines the general steps for measuring the water content of the dried [TBA][TFSI].
Materials:
-
Coulometric Karl Fischer titrator
-
Appropriate KF reagents (anolyte and catholyte) for hydrophobic samples
-
Dry syringes and needles
-
Dried [TBA][TFSI] sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Fill the titrator with fresh, appropriate KF reagents. For hydrophobic ionic liquids, a solvent that aids in miscibility, such as chloroform or a specialized commercial formulation, may be required in the anolyte.
-
Condition the titration cell by running the titrator until a stable, low drift is achieved. This removes any residual moisture from the cell and reagents.
-
Using a dry syringe, accurately weigh a known amount of the dried [TBA][TFSI]. The sample size should be chosen based on the expected water content to ensure an accurate measurement.
-
Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the reagent to prevent loss of sample or introduction of atmospheric moisture.
-
Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually in ppm or percentage.
-
Perform multiple measurements to ensure the result is reproducible.
Part 4: Visualization of Workflows
To aid in selecting the appropriate drying method and understanding the experimental process, the following diagrams are provided.
Decision-Making Workflow for Drying [TBA][TFSI]
Caption: Decision workflow for selecting a drying method for [TBA][TFSI].
Experimental Workflow for Drying and Verification
Caption: General experimental workflow for drying and verifying [TBA][TFSI].
References
-
EvolveYT. Buy this compound (EVT-394243) | 210230-40-3. Available at: [Link]
Sources
Improving the ionic conductivity of Tetrabutylammonium bis-trifluoromethanesulfonimidate-based electrolytes.
Optimizing Ionic Conductivity: A Guide for Researchers
Welcome to the technical support center for [TBA][TFSI]-based electrolytes. This guide, designed for research scientists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of ionic conductivity. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying scientific principles to empower your experimental design.
A Critical Note on Safety First
Before handling Tetrabutylammonium bis-trifluoromethanesulfonimidate ([TBA][TFSI]) or any related chemicals, it is imperative to consult the official Safety Data Sheet (SDS).
Key Hazards & Precautions:
-
Handling: [TBA][TFSI] can cause severe skin burns and eye damage. Always use personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety glasses with side-shields or a face shield, and a lab coat.[1][2] Handle in a well-ventilated area or under a fume hood.[1][3]
-
Storage: This material is hygroscopic. Store in a tightly closed container in a dry, well-ventilated place, preferably under an inert gas like argon or nitrogen.
-
Spills: Do not let the product enter drains. In case of a spill, cover drains, and collect the material with a liquid-absorbent medium (e.g., Chemizorb®). Dispose of as hazardous waste according to institutional protocols.
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water and seek medical attention.[3] If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[3] If swallowed, rinse mouth but do NOT induce vomiting; call a poison center or physician immediately.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical ionic conductivity of pure [TBA][TFSI] at room temperature?
The ionic conductivity of pure [TBA][TFSI] is relatively low compared to other common ionic liquids due to its high viscosity. While values can vary slightly based on purity and measurement conditions, they are typically in the range of 0.1 to 1.0 mS/cm at room temperature (25 °C). The larger size of the tetrabutylammonium cation leads to higher viscosity, which can impede ion transport.[4]
Q2: My measured ionic conductivity is significantly lower than expected. What are the common causes?
Low conductivity is almost always linked to impurities or experimental setup. The two most common culprits are:
-
Water Content: [TBA][TFSI] is hygroscopic. Absorbed water can significantly increase viscosity and disrupt the ion transport mechanism, thereby lowering conductivity. It is crucial to handle and store the ionic liquid in a controlled, dry environment (e.g., an argon-filled glovebox).[5][6]
-
Impurities from Synthesis: Residual halides (e.g., Cl⁻, Br⁻) or other ions from the synthesis process can interfere with the desired ionic interactions and overall charge transport. Using a high-purity grade (≥99.0%) is essential for reproducible results.[7]
Q3: What are the primary strategies to improve the ionic conductivity of a [TBA][TFSI]-based electrolyte?
There are three main strategies, each with its own set of advantages and considerations:
-
Addition of a Low-Viscosity Organic Solvent: This is the most common and effective method. Adding solvents like propylene carbonate (PC), ethylene carbonate (EC), or dimethyl carbonate (DMC) dramatically reduces the electrolyte's viscosity, facilitating faster ion movement.[8][9]
-
Addition of a Co-Salt (e.g., LiTFSI): Introducing another salt increases the total number of charge carriers. However, this also increases viscosity. A trade-off exists, and there is typically an optimal concentration beyond which conductivity begins to decrease again.[10][11]
-
Creation of a Nanocomposite Electrolyte: Dispersing inert nanoparticles (e.g., SiO₂, Al₂O₃, MMT) can enhance conductivity.[12][13] These particles can create alternative conduction pathways along their surfaces and can interact with the ions to reduce ion pairing, thereby increasing the number of free charge carriers.[14]
Q4: How does temperature influence the ionic conductivity of [TBA][TFSI]?
The relationship between temperature and ionic conductivity in [TBA][TFSI] is not linear (i.e., it does not follow simple Arrhenius behavior). Instead, it is well-described by the Vogel-Tammann-Fulcher (VTF) equation .[8][15] In practical terms, this means that as you increase the temperature, the viscosity decreases significantly, allowing for a sharp increase in ionic conductivity. This is a critical parameter to control and report in any experiment.
Troubleshooting and Experimental Guides
This section provides detailed answers and protocols for specific experimental challenges.
Problem 1: My baseline conductivity for pure [TBA][TFSI] is low and inconsistent.
-
Question: I am using high-purity [TBA][TFSI], but my conductivity measurements are inconsistent and lower than literature values. What steps can I take to ensure a reliable baseline?
-
Answer & Protocol: The most probable cause is residual moisture or improper handling. Ionic liquid conductivities are highly sensitive to even small amounts of water.[5][6] You must establish a rigorous drying and handling protocol.
Workflow for Troubleshooting Low Baseline Conductivity
Caption: Troubleshooting workflow for low ionic conductivity.
Protocol A: Purification of [TBA][TFSI]
-
Objective: To remove residual water and volatile impurities.
-
Apparatus: Schlenk flask, high-vacuum pump (<1 mTorr), heating mantle, magnetic stirrer, and a cold trap (e.g., liquid nitrogen).
-
Procedure:
-
Place the as-received [TBA][TFSI] in a Schlenk flask with a magnetic stir bar.
-
Connect the flask to a high-vacuum line equipped with a cold trap.
-
Begin stirring and slowly heat the sample to 80-100 °C. Caution: Do not exceed the thermal decomposition temperature of the ionic liquid.
-
Maintain this temperature under dynamic vacuum for at least 24-48 hours. The exact duration will depend on the initial water content and sample volume.
-
After drying, allow the sample to cool to room temperature under vacuum.
-
Break the vacuum with a dry, inert gas (e.g., Argon) and immediately transfer the flask into an inert atmosphere glovebox for storage and use.
-
-
Problem 2: I need to significantly boost conductivity by adding a solvent.
-
Question: Which organic solvent is most effective for increasing the ionic conductivity of [TBA][TFSI], and what is the mechanism?
-
Answer & Protocol: The primary mechanism for conductivity enhancement via solvent addition is the reduction of viscosity .[9] The bulky [TBA]⁺ cation makes the pure ionic liquid highly viscous. Adding a low-viscosity, high-dielectric constant solvent effectively "thins" the electrolyte, allowing ions to move more freely. Aprotic polar solvents like propylene carbonate (PC), ethylene carbonate (EC), and dimethyl carbonate (DMC) are excellent choices.
Mechanism of Conductivity Enhancement by Solvent Addition
Caption: Solvent addition reduces viscosity to improve ion mobility.
Protocol B: Preparation of [TBA][TFSI]-Solvent Mixtures
-
Objective: To prepare a homogeneous electrolyte with a specific weight percentage (wt%) of solvent. All steps must be performed in an inert atmosphere (glovebox).
-
Materials: Dried [TBA][TFSI] (from Protocol A), anhydrous organic solvent (e.g., propylene carbonate, battery grade), analytical balance, vials, magnetic stirrer.
-
Procedure:
-
Tare a clean, dry vial on the analytical balance inside the glovebox.
-
Add the desired mass of [TBA][TFSI] to the vial and record the mass (m_IL).
-
Calculate the required mass of the solvent (m_solvent) for the target wt%. For example, for a 20 wt% solution: m_solvent = (m_IL / 0.80) - m_IL.
-
Add the calculated mass of the solvent to the vial.
-
Add a small stir bar, cap the vial tightly, and stir at room temperature until the solution is completely homogeneous (typically 1-2 hours).
-
Table 1: Representative Effect of Solvent Addition on Ionic Conductivity
Electrolyte Composition Viscosity (mPa·s at 25°C) Ionic Conductivity (mS/cm at 25°C) Pure [TBA][TFSI] ~150-200 ~0.5 - 0.9 [TBA][TFSI] + 20 wt% PC ~40-60 ~2.5 - 3.5 [TBA][TFSI] + 50 wt% PC ~10-15 ~6.0 - 8.0 (Note: These are typical values. Actual results will vary based on purity and precise temperature control.)
-
Problem 3: I am developing a lithium-ion battery and need to add LiTFSI.
-
Question: How does adding LiTFSI to my [TBA][TFSI] electrolyte affect ionic conductivity, and is there an optimal concentration?
-
Answer: Adding a lithium salt like LiTFSI introduces a complex interplay of factors. Initially, adding Li⁺ and more [TFSI]⁻ ions increases the number of charge carriers, which can increase conductivity. However, adding salt also significantly increases the electrolyte's viscosity and promotes the formation of ion pairs and larger aggregates (e.g., [Li(TFSI)₂]⁻).[10][16] These effects impede ion mobility. Consequently, the ionic conductivity will typically peak at a relatively low LiTFSI concentration and then decrease as more salt is added.[11] The "optimal" concentration depends on your application's requirements for both conductivity and lithium-ion transference number.
Table 2: Representative Effect of LiTFSI Concentration on Conductivity
Electrolyte Composition (Mole Fraction of LiTFSI) Viscosity (mPa·s at 25°C) Ionic Conductivity (mS/cm at 25°C) Pure [C₃C₁pyr][FSI] 41.3 9.89 + 0.121 Li[TFSI] 58.0 6.41 + 0.187 Li[TFSI] 76.2 4.81 + 0.365 Li[TFSI] 292 0.96 (Data adapted for a similar pyrrolidinium-based TFSI/FSI system to illustrate the trend.[10])
Core Experimental Protocols
Protocol C: Measurement of Ionic Conductivity
This protocol uses Electrochemical Impedance Spectroscopy (EIS), a standard and accurate method.[17]
-
Objective: To accurately measure the bulk ionic conductivity of the prepared electrolyte.
-
Apparatus:
-
Potentiostat with a frequency response analyzer (FRA) for EIS.
-
A conductivity cell with two parallel platinum or stainless steel electrodes with a known or calibratable geometry. These are often sold as "dip-type" or "flow-through" cells.
-
Temperature-controlled environment (e.g., oven, climate chamber, or water bath).
-
Inert atmosphere glovebox for cell assembly.
-
-
Procedure:
-
Cell Constant Calibration (Crucial Step):
-
Prepare a standard KCl solution of known concentration (e.g., 0.01 M or 0.1 M).
-
Measure the impedance of the KCl solution at a known temperature (e.g., 25.0 °C).
-
From the Nyquist plot, determine the bulk resistance (R_kcl) from the high-frequency x-axis intercept.
-
Calculate the cell constant (K_cell) using the formula: K_cell = R_kcl * σ_kcl, where σ_kcl is the known conductivity of the standard KCl solution at that temperature.
-
-
Sample Measurement:
-
Thoroughly clean and dry the conductivity cell.
-
Inside the glovebox, fill the cell with your [TBA][TFSI]-based electrolyte, ensuring no air bubbles are trapped between the electrodes.
-
Seal the cell and place it in the temperature-controlled environment. Allow it to thermally equilibrate for at least 30 minutes.[5][6]
-
Connect the cell to the potentiostat.
-
-
EIS Measurement:
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Scan over a wide frequency range (e.g., 1 MHz down to 10 Hz).
-
Generate a Nyquist plot (Z' vs. -Z'').
-
-
Data Analysis:
-
The bulk resistance of your electrolyte (R_sample) is the value on the real axis (Z') where the impedance spectrum intercepts it at high frequency. This represents the pure resistance of the electrolyte.
-
Calculate the ionic conductivity (σ_sample) using the calibrated cell constant: σ_sample = K_cell / R_sample.
-
Report the conductivity in S/cm or mS/cm along with the precise measurement temperature.
-
-
References
-
Frontiers in Materials. (2019). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. [Link]
-
National Institutes of Health (NIH). (2019). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. [Link]
-
SciSpace. (n.d.). Measurements of ionic liquids thermal conductivity and thermal diffusivity. [Link]
-
Solvionic. (2023). SAFETY DATA SHEET: 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. [Link]
-
Hampton Research. (2024). Safety Data Sheet: Ionic Liquid Screen. [Link]
-
ACS Publications. (n.d.). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. [Link]
-
MDPI. (n.d.). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. [Link]
-
LIDSEN Publishing Inc. (2021). Ion Transport in Organic Electrolyte Solutions for Lithium-ion Batteries and Beyond. [Link]
-
Queen's University Belfast. (n.d.). Effect of mixed anions on the transport properties and performance of an ionic liquid-based electrolyte for lithium-ion batterie. [Link]
-
RSC Publishing. (n.d.). Nanocomposite polymer electrolytes based on poly(poly(ethylene glycol)methacrylate), MMT or ZSM-5 formulated with LiTFSI and PYR11TFSI for Li-ion batteries. [Link]
-
IOPscience. (2018). Role of organic solvent addition to ionic liquid electrolytes for lithium-sulphur batteries. [Link]
-
ResearchGate. (n.d.). VTF plots of conductivity (a) and viscosity (b) of the electrolytes. [Link]
-
RSC Publishing. (n.d.). Ion transport in semi-solid in-salt electrolytes: LiTFSI–H2O as a model system. [Link]
-
Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. [Link]
-
MDPI. (n.d.). Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. [Link]
-
LIDSEN Publishing Inc. (2021). Ion Transport in Organic Electrolyte Solutions for Lithium-ion Batteries and Beyond. [Link]
-
National Institutes of Health (NIH). (2022). Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. [Link]
-
ResearchGate. (n.d.). Properties of the electrolytes. a) Chemical structures of the TFSI,.... [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Electrical Conductivity of the Ionic Liquid [BMIM][TFSI] in Binary Organic Solvents. [Link]
-
MDPI. (n.d.). Effects of Li Salt and Additive Content on the Electrochemical Performance of [C4C1mim]-Based Ionic Liquid Electrolytes. [Link]
-
ResearchGate. (n.d.). Nanocomposite Based Electrolytes for Lithium-Ion Batteries. [Link]
-
DTU Research Database. (2020). The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes. [Link]
-
MDPI. (n.d.). Nanocomposite Polymer Electrolytes for Zinc and Magnesium Batteries: From Synthetic to Biopolymers. [Link]
-
PubMed. (2011). Polarity, viscosity, and ionic conductivity of liquid mixtures containing [C4C1im][Ntf2] and a molecular component. [Link]
-
ResearchGate. (n.d.). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. [Link]
-
CNGBdb. (n.d.). Tale of a "Non-interacting" Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. [Link]
-
ResearchGate. (n.d.). Ionic liquid based lithium battery electrolytes: fundamental benefits of utilising both TFSI and FSI anions?. [Link]
-
MDPI. (n.d.). 3D Printable Composite Polymer Electrolytes: Influence of SiO₂ Nanoparticles on 3D-Printability. [Link]
-
Rowan Digital Works. (2019). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. [Link]
-
MDPI. (n.d.). Improving the Ionic Conductivity of PEGDMA-Based Polymer Electrolytes by Reducing the Interfacial Resistance for LIBs. [Link]
-
TYCORUN ENERGY. (n.d.). What are the additives to improve electrolyte conductivity?. [Link]
-
ResearchGate. (n.d.). Tailor-made fumed silica-based nano-composite polymer electrolytes consisting of BmImTFSI ionic liquid. [Link]
-
Reddit. (n.d.). Removing Tetrabutylammonium from solution/sample. [Link]
-
ResearchGate. (n.d.). Ionic conductivity and VTF parameters relating to the conductivity of the electrolyte. [Link]
-
White Research Group, Beckman Institute, Illinois. (2010). Restoration of Conductivity with TTF-TCNQ Charge-Transfer Salts. [Link]
-
ResearchGate. (2023). Effect of Guest Solvents on the Ionic Conductivity and Electrochemical Performance of Metal‐Organic Framework‐Based Magnesium Semi‐Solid Electrolytes. [Link]
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- 12. Nanocomposite polymer electrolytes based on poly(poly(ethylene glycol)methacrylate), MMT or ZSM-5 formulated with LiTFSI and PYR11TFSI for Li-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. tycorun.com [tycorun.com]
- 15. researchgate.net [researchgate.net]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding and Mitigating the Degradation of Tetrabutylammonium bis-trifluoromethanesulfonimidate ([TBA][TFSI]) at High Voltages
Welcome to the technical support center for Tetrabutylammonium bis-trifluoromethanesulfonimidate ([TBA][TFSI]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing [TBA][TFSI] in high-voltage electrochemical applications. As a widely used electrolyte, understanding its stability and degradation pathways is crucial for obtaining reliable and reproducible experimental results.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
I. Foundational Understanding: The Electrochemical Stability of [TBA][TFSI]
[TBA][TFSI] is favored for its high ionic conductivity, thermal stability, and wide electrochemical window.[2] However, like all electrolytes, it has operational limits. When subjected to high voltages, both the Tetrabutylammonium (TBA⁺) cation and the bis-trifluoromethanesulfonimidate (TFSI⁻) anion can undergo electrochemical degradation. The voltage at which this degradation begins defines the electrolyte's electrochemical stability window (ESW).
The ESW is a critical parameter for any high-voltage application and is influenced by several factors including the electrode material, temperature, and the presence of impurities.[3][4] It is essential to determine the practical ESW of your specific experimental setup to avoid unintentional electrolyte degradation, which can lead to erroneous data and damage to your electrochemical cell.
II. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses common problems encountered during high-voltage experiments with [TBA][TFSI]. Each issue is presented in a question-and-answer format, providing a clear path from observation to resolution.
Issue: Unexpectedly High Leakage Current or a Sudden Increase in Current at High Voltages
Question: I am observing a significant increase in leakage current as I approach my desired high voltage, or a sudden current spike during my experiment. What could be the cause?
Answer: This is a classic sign of electrolyte degradation. At the positive electrode (anode), the TFSI⁻ anion can oxidize, while at the negative electrode (cathode), the TBA⁺ cation can be reduced. These electrochemical reactions consume electrons, leading to a sharp increase in current that is not related to the intended electrochemical process.
Diagnostic Protocol:
-
Determine the Electrochemical Stability Window (ESW):
-
Technique: Cyclic Voltammetry (CV).[5]
-
Procedure:
-
Assemble a three-electrode cell with your working electrode, a stable reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[5]
-
Use a fresh, dry sample of your [TBA][TFSI] electrolyte.
-
Scan the potential to both anodic and cathodic limits, starting with a conservative range and gradually expanding it.
-
The onset of a sharp, non-reversible increase in current indicates the anodic and cathodic limits of your electrolyte with that specific electrode material.
-
-
Interpretation: The potential range between the anodic and cathodic limits is your practical ESW. Operating your experiments within this window is crucial to prevent degradation.
-
-
Investigate the Influence of Temperature:
-
Rationale: Increased temperatures can accelerate degradation reactions and narrow the ESW.[4]
-
Action: If your experiment involves elevated temperatures, determine the ESW at the operational temperature.
-
Resolution:
-
Operate Within the ESW: Once the ESW is determined, ensure your experimental voltage does not exceed these limits.
-
Re-evaluate Electrode Material: Some electrode materials can catalyze electrolyte degradation. If the ESW is narrower than expected, consider testing alternative electrode materials.
-
Purify the Electrolyte: Impurities can lower the degradation potential. Ensure your [TBA][TFSI] is of high purity and properly dried.
Issue: Discoloration of the Electrolyte (e.g., turning yellow or brown)
Question: My initially clear [TBA][TFSI] electrolyte has developed a yellow or brown tint after a high-voltage experiment. What does this signify?
Answer: Discoloration is a visual indicator of chemical changes within your electrolyte, often due to the formation of degradation byproducts. The oxidation of the TFSI⁻ anion and the reduction of the TBA⁺ cation can produce soluble, colored species.
Diagnostic Workflow:
Caption: Diagnostic workflow for electrolyte discoloration.
Resolution:
-
Confirm Degradation: Correlate the discoloration with the operating voltage. If it appears when exceeding the ESW, degradation is the likely cause.
-
Analytical Characterization (Advanced): For a deeper understanding, techniques like UV-Vis spectroscopy can identify chromophores, and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can help identify the specific degradation products.[6]
-
Mitigation: The primary solution is to operate within the established ESW. If discoloration persists even within the presumed ESW, it could indicate the presence of highly reactive impurities.
Issue: Gradual Decline in Electrochemical Performance (e.g., loss of capacitance, increased resistance)
Question: Over several cycles at high voltage, I'm noticing a steady decrease in my device's performance. What role could electrolyte degradation play in this?
Answer: The byproducts of [TBA][TFSI] degradation can be detrimental to your electrochemical system. They can:
-
Form a Passivating Layer: Insoluble degradation products can deposit on the electrode surface, creating a resistive layer that impedes charge transfer and increases the cell's internal resistance.[7]
-
Consume Active Species: Degradation reactions can consume ions from the electrolyte, reducing its ionic conductivity.
-
React with Electrode Materials: Aggressive degradation byproducts can chemically attack the electrode materials, leading to irreversible damage.
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To probe changes in the cell's internal resistance.
-
Procedure: Perform EIS measurements before and after high-voltage cycling.
-
Interpretation: An increase in the semicircle diameter of the Nyquist plot typically corresponds to an increased charge-transfer resistance at the electrode-electrolyte interface, suggesting the formation of a passivating layer.
-
-
Post-Mortem Analysis of Electrodes:
-
Techniques: Scanning Electron Microscopy (SEM) to visualize surface deposits, and X-ray Photoelectron Spectroscopy (XPS) to identify the chemical composition of the surface layer.
-
Interpretation: The presence of elements from the electrolyte (e.g., sulfur, fluorine, nitrogen) in unexpected chemical states on the electrode surface is strong evidence of degradation product deposition.
-
Resolution:
-
Voltage Control: The most effective preventative measure is to strictly limit the operating voltage to within the ESW.
-
Electrolyte Additives: In some applications, specific additives can be introduced to the electrolyte to form a more stable protective layer on the electrodes, mitigating degradation.[8]
-
Temperature Management: As with other degradation issues, maintaining a lower operating temperature can slow down the rate of performance decline.[4]
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the TBA⁺ cation and TFSI⁻ anion at high voltages?
A1:
-
TBA⁺ Cation (Cathodic Degradation): The Tetrabutylammonium cation typically degrades at negative potentials through pathways like Hofmann elimination or direct reduction, leading to the formation of tributylamine, butene, and other alkanes and amines.[9][10]
-
TFSI⁻ Anion (Anodic Degradation): The bis-trifluoromethanesulfonimidate anion is more prone to oxidation at positive potentials. This can lead to the cleavage of the S-N bond and the formation of various fluorinated and sulfur-containing species.[11] The presence of certain metals, like copper, can catalyze this decomposition.[11]
Caption: Simplified degradation pathways of [TBA][TFSI] at high voltages.
Q2: How does water content affect the degradation of [TBA][TFSI]?
A2: Water is a critical impurity that can significantly impact the electrochemical stability of [TBA][TFSI].[12] Even in trace amounts, water can:
-
Reduce the ESW: Water itself can be electrolyzed, leading to gas evolution and a narrower practical operating window.
-
Participate in Degradation Reactions: Water can react with the degradation products of the TFSI⁻ anion to form corrosive species like hydrofluoric acid (HF), which can attack both the electrodes and other cell components.[12]
-
Promote Hydrolysis: Although generally stable, under certain conditions, the TFSI⁻ anion can undergo hydrolysis, especially at elevated temperatures.
Q3: What is a safe operating voltage for [TBA][TFSI]?
A3: There is no single "safe" operating voltage for [TBA][TFSI], as it is highly dependent on the experimental conditions.[3] The electrochemical stability window can range from 4.1 V to over 6 V depending on the cation, anion, and measurement method.[3] It is imperative to determine the ESW for your specific system (electrodes, temperature, purity) using cyclic voltammetry as described in the troubleshooting guide.
Q4: Can the choice of electrode material influence the degradation process?
A4: Absolutely. The electrode material can have a significant effect on the degradation of [TBA][TFSI]. Some materials may have a catalytic effect on the decomposition reactions, lowering the potential at which degradation begins.[11] For example, it has been shown that copper anodes can promote the decomposition of the TFSI⁻ anion at elevated temperatures.[11] Therefore, it is crucial to validate the compatibility of your chosen electrode materials with [TBA][TFSI] under your specific operating conditions.
IV. Summary of Key Parameters and Recommendations
| Parameter | Potential Issue | Recommended Action |
| Operating Voltage | Exceeding the ESW leads to rapid degradation. | Determine the practical ESW using Cyclic Voltammetry and operate within those limits. |
| Temperature | Higher temperatures accelerate degradation and narrow the ESW. | Control the experimental temperature and, if necessary, characterize the ESW at the operating temperature. |
| Water Content | Promotes side reactions and the formation of corrosive species. | Use high-purity, dry [TBA][TFSI] and handle it in an inert atmosphere (e.g., a glovebox) to minimize moisture exposure. |
| Electrode Material | Can catalyze degradation reactions. | Verify the compatibility of your electrodes with [TBA][TFSI] at the desired operating voltage. |
V. References
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. [Link]
-
The Bis((trifluoromethyl)sulfonyl)imide-Based Room Temperature Ionic Liquids Used for Several Electrochemical Applications. ResearchGate. [Link]
-
Unexpected decomposition of the bis(trifluoromethylsulfonyl) amid anion during electrochemical copper oxidation in an ionic liquid. ResearchGate. [Link]
-
Electrochemical degradation of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide for lithium battery applications. New Journal of Chemistry. [Link]
-
Trace Degradation Analysis of Lithium-Ion Battery Components. Cromlab. [Link]
-
Improving the Stability of Supercapacitors at High Voltages and High Temperatures by the Implementation of Ethyl Isopropyl Sulfone as Electrolyte Solvent. Advanced Energy Materials. [Link]
-
a Degradation pathways for tetraalkylammonium cation groups. ResearchGate. [Link]
-
Electrochemical degradation of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide for lithium battery applications. ResearchGate. [Link]
-
Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis. Bulgarian Chemical Communications. [Link]
-
Buy this compound (EVT-394243) | 210230-40-3. *Evident™. [Link]
-
Understanding and Mitigating the Dissolution and Delamination Issues Encountered with High-Voltage LiNi 0.5 Mn 1.5 O 4. MDPI. [Link]
-
Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). ACS Publications. [Link]
-
Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectrometry. RSC Publishing. [Link]
Sources
- 1. This compound for electronic purposes, = 99.0 210230-40-3 [sigmaaldrich.com]
- 2. Buy this compound (EVT-394243) | 210230-40-3 [evitachem.com]
- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectr ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05963G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and Mitigating the Dissolution and Delamination Issues Encountered with High-Voltage LiNi0.5Mn1.5O4 | MDPI [mdpi.com]
- 9. Electrochemical degradation of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide for lithium battery applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cromlab-instruments.es [cromlab-instruments.es]
Technical Support Center: Optimizing Tetrabutylammonium Bis-trifluoromethanesulfonimidate (TBA-TFSI) Concentration for Advanced Battery Performance
Welcome to the technical support center for the application of Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI) in next-generation battery systems. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of this ionic liquid to enhance battery performance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter during your research. Our goal is to empower you with the expertise to optimize TBA-TFSI concentration and unlock its full potential in your electrochemical systems.
Introduction to TBA-TFSI in Battery Electrolytes
This compound, an ionic liquid, is gaining significant traction as a functional electrolyte additive or co-salt in lithium-ion, lithium-sulfur, and other advanced battery chemistries. Its bulky tetrabutylammonium (TBA⁺) cation and the robust bis-trifluoromethanesulfonimidate (TFSI⁻) anion offer a unique combination of properties that can address several critical challenges in battery performance.
The primary roles of TBA-TFSI in an electrolyte system include:
-
Formation of a Stable Solid Electrolyte Interphase (SEI): The TBA⁺ cation can be preferentially adsorbed onto the anode surface, creating a protective electrostatic shield. This shield regulates the deposition of lithium ions, mitigating the formation of dendrites—a primary cause of battery failure and safety concerns.
-
Enhanced Interfacial Stability: The presence of TBA-TFSI at the electrode-electrolyte interface can suppress undesirable side reactions, leading to improved cycling stability and higher coulombic efficiency.
-
Modification of Electrolyte Properties: As an additive, TBA-TFSI can influence the bulk properties of the electrolyte, such as ionic conductivity and viscosity, which in turn affect the overall battery performance.
This guide will walk you through the practical aspects of working with TBA-TFSI, from troubleshooting common experimental hurdles to providing step-by-step protocols for key characterization techniques.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with TBA-TFSI, providing potential causes and actionable solutions.
Q1: After adding TBA-TFSI, I'm observing a significant drop in the battery's specific capacity and poor cycling stability. What could be the cause?
Possible Causes:
-
Suboptimal Concentration: The concentration of TBA-TFSI is a critical parameter. An excessively high concentration can lead to a viscous electrolyte, which impedes ion transport and increases internal resistance. Conversely, a concentration that is too low may not provide a sufficient surface coverage to form a stable and effective SEI layer.
-
Incompatibility with Electrode Materials: While TBA-TFSI is compatible with a range of electrode materials, its performance can be influenced by the specific chemistry of the anode and cathode.
-
Electrolyte Decomposition: Although TBA-TFSI has a wide electrochemical stability window, operating the battery at excessively high voltages can lead to its decomposition, resulting in performance degradation.
Troubleshooting Steps:
-
Optimize TBA-TFSI Concentration: Systematically vary the concentration of TBA-TFSI in your electrolyte. A common starting point is in the range of 0.01 to 0.25 M.[1] Prepare a series of electrolytes with varying concentrations and evaluate the battery performance for each.
-
Characterize the SEI Layer: Utilize surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to examine the morphology and composition of the SEI layer formed on the anode. An ideal SEI should be thin, uniform, and rich in beneficial components derived from the electrolyte additives.
-
Evaluate Electrochemical Stability: Perform cyclic voltammetry (CV) to determine the electrochemical stability window of your electrolyte containing TBA-TFSI. This will help you identify the safe operating voltage range for your battery.
Q2: My battery is showing high interfacial resistance after incorporating TBA-TFSI in the electrolyte. How can I diagnose and address this issue?
Possible Causes:
-
Thick or Resistive SEI Layer: While a stable SEI is desirable, an overly thick or poorly conductive SEI can increase the interfacial resistance, hindering the transport of lithium ions.
-
Poor Wetting of Electrodes: The viscosity of the electrolyte can affect its ability to effectively wet the surface of the electrodes and penetrate into the porous structure.
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to probe the different resistance components within a battery.[2][3] By fitting the EIS data to an equivalent circuit model, you can distinguish between the bulk electrolyte resistance, the SEI resistance, and the charge-transfer resistance. An increase in the diameter of the semicircle in the Nyquist plot at high-to-medium frequencies typically corresponds to an increase in interfacial resistance.
-
Optimize Electrolyte Composition: If high viscosity is suspected, consider co-solvents to reduce the overall viscosity of the electrolyte.
-
Galvanostatic Cycling: Analyze the voltage profiles during charging and discharging. A large polarization (voltage difference between charge and discharge) can be indicative of high internal resistance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for TBA-TFSI as an electrolyte additive?
The optimal concentration of TBA-TFSI is highly dependent on the specific battery chemistry (anode, cathode, and base electrolyte) and the desired performance outcome. However, a general starting point for optimization is in the range of 0.01 M to 0.25 M .[1] It is recommended to perform a concentration-dependent study to identify the sweet spot for your system.
Q2: How does the TBA⁺ cation contribute to SEI formation?
The bulky TBA⁺ cation has a tendency to adsorb onto the negatively charged anode surface during charging. This forms an electrostatic shield that can modulate the electric field at the interface. This regulated field promotes a more uniform deposition of lithium ions, thereby suppressing the growth of dendritic structures that can lead to short circuits and battery failure.
Q3: What is the role of the TFSI⁻ anion in the electrolyte?
The TFSI⁻ anion is known for its high thermal and electrochemical stability.[4][5] It is less prone to decomposition compared to other common anions like PF₆⁻. In some cases, decomposition products of the TFSI⁻ anion can contribute to the formation of a stable and ionically conductive SEI layer.[2]
Q4: Is TBA-TFSI compatible with high-voltage cathodes?
TBA-TFSI generally exhibits good anodic stability, making it a candidate for use with high-voltage cathodes.[6] However, it is crucial to experimentally verify the electrochemical stability window of your specific electrolyte formulation using cyclic voltammetry to ensure it is stable at the desired operating potentials of the cathode.
Data Presentation
Table 1: Effect of TBA-TFSI Concentration on Battery Performance (Illustrative Data)
| TBA-TFSI Concentration (M) | Ionic Conductivity (mS/cm) | Interfacial Resistance (Ω) | First Cycle Coulombic Efficiency (%) | Capacity Retention after 100 Cycles (%) |
| 0 (Baseline) | 8.5 | 150 | 85 | 70 |
| 0.01 | 8.2 | 120 | 88 | 78 |
| 0.05 | 7.8 | 90 | 92 | 85 |
| 0.1 | 7.5 | 85 | 93 | 90 |
| 0.25 | 6.9 | 100 | 91 | 82 |
Note: The data presented in this table is illustrative and will vary depending on the specific battery system and testing conditions.
Key Experimental Protocols
1. Protocol for Electrolyte Preparation
Objective: To prepare a battery-grade electrolyte containing a specific concentration of TBA-TFSI.
Materials:
-
Battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))
-
Lithium salt (e.g., LiPF₆, LiTFSI)
-
This compound (TBA-TFSI)
-
Argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Solvent Mixture: Prepare the desired solvent mixture (e.g., EC:DMC 1:1 v/v) in a clean, dry volumetric flask.
-
Dissolve Lithium Salt: Slowly add the pre-weighed lithium salt to the solvent mixture while stirring until it is completely dissolved. The standard concentration is often 1 M.
-
Add TBA-TFSI: Accurately weigh the required amount of TBA-TFSI to achieve the target concentration and add it to the lithium salt solution.
-
Homogenize: Continue stirring the solution for several hours to ensure complete dissolution and homogeneity.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
2. Protocol for Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the TBA-TFSI-containing electrolyte.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell (e.g., a coin cell with a lithium reference electrode)
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter electrode (e.g., lithium metal foil)
-
Reference electrode (e.g., lithium metal foil)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox using the prepared electrolyte.
-
Initial Potential: Set the initial potential to the open-circuit voltage (OCV) of the cell.
-
Anodic Scan: Scan the potential anodically (to a higher potential) at a slow scan rate (e.g., 0.1-1 mV/s) until a significant increase in current is observed, indicating electrolyte oxidation.
-
Cathodic Scan: In a separate experiment or in a subsequent cycle, scan the potential cathodically (to a lower potential) from the OCV until a sharp increase in current indicates electrolyte reduction.
-
Data Analysis: The potential range between the onset of oxidation and reduction defines the electrochemical stability window of the electrolyte.
3. Protocol for Electrochemical Impedance Spectroscopy (EIS)
Objective: To analyze the interfacial and bulk resistances of a battery containing the TBA-TFSI electrolyte.
Apparatus:
-
Potentiostat with EIS capability
-
Assembled battery (e.g., a coin cell)
Procedure:
-
State of Charge (SOC): Bring the battery to a known state of charge (e.g., 50% SOC) and allow it to rest for a few hours to reach equilibrium.
-
EIS Measurement: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Acquisition: Record the real and imaginary parts of the impedance at each frequency.
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Z'' vs. Z').
-
Fit the Nyquist plot to an appropriate equivalent circuit model. A common model includes a resistor for the bulk electrolyte resistance (R_e), in series with one or two parallel resistor-constant phase element (R-CPE) components representing the SEI and charge-transfer processes.[7][8]
-
Visualizations
Caption: Mechanism of TBA-TFSI in stabilizing the anode interface.
Caption: Experimental workflow for optimizing TBA-TFSI concentration.
References
-
A perspective on the role of anions in highly concentrated aqueous electrolytes. (2023). Energy & Environmental Science. [Link]
-
The Role of the Anion in Concentrated Electrolytes for Lithium-Sulfur Batteries. (2024). Journal of The Electrochemical Society. [Link]
-
Impact of Tetrabutylammonium-Based Organosulfur Counter-Anion Additives on Lithium-Sulfur Battery Performance. (2023). ChemRxiv. [Link]
-
Anion effects on the solvation structure and properties of imide lithium salt-based electrolytes. (2019). Physical Chemistry Chemical Physics. [Link]
-
Ionic liquid based lithium battery electrolytes: Fundamental benefits of utilizing both TFSI and FSI anions? (2015). Physical Chemistry Chemical Physics. [Link]
-
Diagnosis of Electrochemical Impedance Spectroscopy in Lithium Ion Batteries. (2025). ResearchGate. [Link]
-
UNIVERSITY OF CALIFORNIA RIVERSIDE Electrochemical Impedance Spectroscopy Study of Lithium Ion Batteries Combined With Neural Ne. (n.d.). eScholarship.org. [Link]
-
Ionic Conductivity: How Smoothly Lithium Ions Move in Your Battery. (2025). Highstar. [Link]
-
Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (n.d.). OSTI.GOV. [Link]
-
Regulating Dynamic Evolution of Interfacial Electrolyte Configuration via Inert Cation Induced Anion Anchoring to Stabilize Lithium-Metal Anode. (2023). Advanced Energy Materials. [Link]
-
Test method for ionic conductivity of solid-state electrolytes for solid-state batteries. (2022). NBCHAO. [Link]
-
Conductivity of Li-ion Battery Electrolyte. (n.d.). METTLER TOLEDO. [Link]
-
Li-Ion Battery Electrolyte Analysis Using InLab® 710 Conductivity Sensor. (n.d.). METTLER TOLEDO. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. (2021). Polymers. [Link]
-
Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. (2020). Journal of Electrochemical Science and Technology. [Link]
-
What does electrochemical impedance spectroscopy have to do with Li-ion health? (2023). EEWorld Online. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jecst.org [jecst.org]
- 8. batterypowertips.com [batterypowertips.com]
Technical Support Center: Tetrabutylammonium Bis(trifluoromethylsulfonyl)imide [TBA][TFSI]
Welcome to the technical support guide for Tetrabutylammonium bis(trifluoromethylsulfonyl)imide, hereafter referred to as [TBA][TFSI]. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this ionic liquid: preventing and troubleshooting moisture contamination. The unique properties of [TBA][TFSI] that make it an excellent electrolyte and solvent are highly sensitive to the presence of water.[1][2] Adherence to proper handling protocols is paramount for experimental reproducibility and success.
Section 1: The "Why" — Understanding the Critical Impact of Moisture
Q: Why is even trace moisture contamination a significant issue when working with [TBA][TFSI]?
A: While the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion renders [TBA][TFSI] hydrophobic compared to many other ionic liquids, it is crucial to understand that "hydrophobic" does not mean "non-hygroscopic."[1][3] [TBA][TFSI] will readily absorb ambient moisture from the atmosphere.[3][4][5] This absorbed water, even at parts-per-million (ppm) levels, can fundamentally alter the material's properties and compromise your experiment in several ways:
-
Electrochemical Integrity: The primary function of [TBA][TFSI] in many applications is as an electrolyte. The presence of water significantly narrows its electrochemical stability window. This is due to the electrolysis of water, which introduces parasitic hydrogen and oxygen evolution reactions at potentials within the IL's normal operating range.[6] This can obscure the electrochemical behavior of your analyte and lead to erroneous data.
-
Chemical Reactivity and Side Reactions: In sensitive organic and organometallic reactions, water is often a reactive species. Its presence can lead to hydrolysis of starting materials, reagents, or products, drastically reducing yields and generating impurities. For example, in fluoride chemistry, residual water in similar tetralkylammonium salts severely diminishes the reactivity of the anion and causes side reactions.[7]
-
Altered Physicochemical Properties: The bulk properties of the ionic liquid are changed by water contamination. Key parameters like viscosity, ionic conductivity, and density are all affected, which can impact mass transport, reaction kinetics, and the overall performance of a device or system.[8][9][10]
Failure to control moisture is not a minor experimental variable; it is a root cause of failed reactions, inconsistent results, and time-consuming troubleshooting.[11]
Section 2: The "How" — Best Practices for Handling, Storage, and Drying
This section provides actionable protocols for maintaining an anhydrous environment. The hierarchy of techniques, from most to least effective, is: Glovebox > Schlenk Line > Desiccator (for storage only).
Q: What is the ideal environment for handling and manipulating [TBA][TFSI]?
A: The gold standard for handling highly air- and moisture-sensitive materials like [TBA][TFSI] is a glovebox continuously purged with a dry, inert atmosphere (typically argon or nitrogen).[12] A well-maintained glovebox keeps both oxygen and water levels below 1 ppm, providing a secure environment for weighing, transferring, and preparing solutions without atmospheric contamination.
Protocol 1: Glovebox Operations
-
Preparation: Ensure all glassware, spatulas, syringes, and other equipment are rigorously dried in a laboratory oven (e.g., >125°C for at least 4 hours, preferably overnight) before being introduced into the glovebox.[13]
-
Antechamber Cycling: Place the dried equipment and the sealed [TBA][TFSI] container in the glovebox antechamber. Perform a minimum of three vacuum/inert gas backfill cycles to purge any atmospheric contaminants. For larger items, extend the duration of each cycle.
-
Equilibration: Once inside the glovebox, allow the [TBA][TFSI] container to thermally equilibrate to the glovebox atmosphere for at least 30 minutes before opening to prevent condensation.
-
Manipulation: Perform all manipulations (weighing, dispensing) inside the glovebox. Use clean, dry tools for each step.
-
Sealing: After dispensing the required amount, securely seal the main [TBA][TFSI] container. For added protection, wrap the cap threads with paraffin film before returning it to storage. If transferring to a reaction vessel that will be removed from the glovebox, ensure it is sealed with a gas-tight stopper or septum.
Q: I do not have access to a glovebox. What is the next best alternative?
A: A Schlenk line is a highly effective apparatus for creating an inert atmosphere in standard laboratory glassware.[12][14] It allows for the evacuation of air from a flask and subsequent backfilling with a dry, inert gas, protecting the contents from moisture.
Protocol 2: Transferring [TBA][TFSI] via Schlenk Line and Syringe This protocol outlines the safe transfer of the liquid ionic liquid.
-
Glassware Preparation: Assemble your reaction flask and ensure all joints are well-greased and sealed. Attach it to the Schlenk line, and perform at least three vacuum/inert gas backfill cycles to render the flask inert.[15][16] Leave the flask under a positive pressure of inert gas, which can be monitored with an oil bubbler.[17][18]
-
Syringe Preparation: Dry a glass, gas-tight syringe (disassembled) and a long needle in an oven. Remove, assemble while hot, and allow to cool in a dry nitrogen stream or a desiccator. Flush the syringe multiple times with dry inert gas from the Schlenk line.[17][18]
-
Prepare the [TBA][TFSI] Bottle: The ionic liquid should be in a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle). Secure the bottle and pierce the septum with a needle connected to the inert gas source of the Schlenk line to create a positive pressure.
-
Withdraw the Liquid: Pierce the septum with the dry transfer syringe/needle. With the needle tip below the liquid surface, allow the positive pressure in the bottle to slowly fill the syringe to the desired volume. Do not pull back on the plunger, as this can cause leaks and introduce air.[13]
-
Transfer to Reaction Flask: Remove the syringe from the [TBA][TFSI] bottle and quickly insert it through the septum of the prepared reaction flask. Inject the ionic liquid.
-
Completion: Remove the syringe. To clean, rinse immediately with a suitable dry solvent (e.g., anhydrous acetonitrile) under an inert atmosphere.
Below is a diagram illustrating the key components of a Schlenk line setup for inert atmosphere operations.
Caption: Workflow for transferring [TBA][TFSI] using a Schlenk line.
Q: My [TBA][TFSI] is potentially contaminated. How can I dry it?
A: If you suspect water contamination, you can dry the ionic liquid, but prevention is always superior. The most common method is heating under high vacuum.
Protocol 3: Drying [TBA][TFSI] Under Dynamic Vacuum
-
Setup: Place the [TBA][TFSI] in a Schlenk flask appropriately sized for the volume (do not fill more than halfway).
-
Vacuum: Connect the flask to a high-vacuum line (<0.1 mmHg) equipped with a cold trap to protect the pump.[16]
-
Heating: Gently heat the flask in an oil bath to 40–50°C. Higher temperatures risk decomposition.[7]
-
Duration: Maintain heating under dynamic vacuum for 24-48 hours.[3][7] Stirring with a magnetic stir bar can improve the efficiency of water removal.
-
Completion: Allow the flask to cool to room temperature completely before backfilling with inert gas. Storing the liquid under vacuum is not recommended as it can pull contaminants through microscopic leaks over time. Always store under a positive pressure of inert gas.
Section 3: Troubleshooting and FAQs
Q: My experiment is giving inconsistent results. How do I confirm if moisture is the culprit?
A: Inconsistent results are a classic sign of uncontrolled variables, with moisture being a primary suspect. The definitive method to quantify water content is Karl Fischer (KF) Titration .[3][19][20] This technique is highly selective and can accurately measure water content down to the ppm level.[20]
Workflow for Troubleshooting Experimental Inconsistency
Sources
- 1. Buy Tetrabutylammonium bis-trifluoromethanesulfonimidate (EVT-394243) | 210230-40-3 [evitachem.com]
- 2. 四丁基铵双三氟甲烷磺酰亚胺 for electronic purposes, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 12. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. Handling Air Sensitive Reagents and Working with a Schlenk Line (the COVID19 version) | VIPEr [ionicviper.org]
- 15. chemistryviews.org [chemistryviews.org]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. hiyka.com [hiyka.com]
- 20. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: Thermal Decomposition of Tetrabutylammonium bis-trifluoromethanesulfonimidate ([N4444][NTf2])
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrabutylammonium bis-trifluoromethanesulfonimidate ([N4444][NTf2]). This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the thermal decomposition of this ionic liquid. Our goal is to equip you with the necessary knowledge to anticipate experimental outcomes, interpret your data accurately, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected weight loss in my TGA experiment with [N4444][NTf2] at a temperature lower than its reported decomposition onset. What could be the cause?
A1: This is a common and important observation. While the onset decomposition temperature (Tonset) for [N4444][NTf2] is quite high, it's crucial to understand that thermal degradation is not an instantaneous event that begins at a single, sharply defined temperature.[1] The Tonset value, typically determined from a dynamic TGA ramp, can sometimes overestimate the long-term thermal stability of an ionic liquid.[1]
Several factors can contribute to weight loss at temperatures below the widely cited Tonset:
-
Long-Term Isothermal Stress: Even at temperatures 100-200°C below the Tonset, prolonged exposure can lead to slow decomposition, which becomes significant over several hours.
-
Impurities: The presence of impurities, such as residual solvents from synthesis (e.g., water, acetone, acetonitrile) or halide ions (e.g., Cl⁻, Br⁻), can significantly lower the thermal stability of the ionic liquid.
-
Atmosphere: The atmosphere in your TGA can play a role. While often run under an inert atmosphere like nitrogen or argon, the presence of oxygen can lead to oxidative decomposition pathways that may initiate at lower temperatures.
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your [N4444][NTf2] sample using techniques like NMR or Karl Fischer titration to check for water content.
-
Isothermal TGA: Perform an isothermal TGA experiment at your operating temperature to assess the long-term stability. This will provide a more accurate picture of the material's behavior under your specific experimental conditions.
-
Atmosphere Control: Ensure a consistent and high-purity inert gas flow during your TGA experiments to minimize oxidative effects.
Q2: My mass spectrometry (MS) data, coupled with TGA, shows peaks that I cannot attribute to the expected decomposition products of the tetrabutylammonium cation. What are these other species?
A2: While the tetrabutylammonium cation primarily decomposes via Hofmann elimination to produce tributylamine and 1-butene, the bis-trifluoromethanesulfonimidate ([NTf2]⁻) anion also undergoes complex fragmentation at elevated temperatures. The unexpected peaks in your mass spectrum are likely fragments from the anion's decomposition.
The decomposition of the [NTf2]⁻ anion is the rate-limiting step for the overall thermal stability of the ionic liquid. Its fragmentation can produce a variety of reactive and volatile species. Based on safety data sheets and the known chemistry of related compounds, you can expect to see fragments corresponding to:
-
Sulfur Oxides (SOx): Such as sulfur dioxide (SO₂) and sulfur trioxide (SO₃).
-
Nitrogen Oxides (NOx): Including nitric oxide (NO) and nitrogen dioxide (NO₂).
-
Fluorinated Compounds: Such as hydrogen fluoride (HF) and various trifluoromethyl-containing species.
Key Anion Fragments to Look For:
| Fragment | Molecular Formula | Potential m/z |
| Trifluoromethyl radical | •CF₃ | 69 |
| Trifluoromethanesulfonyl radical | •SO₂CF₃ | 133 |
| Sulfur dioxide | SO₂ | 64 |
Troubleshooting Steps:
-
High-Resolution MS: If available, use high-resolution mass spectrometry to obtain accurate mass measurements of the unknown peaks. This will aid in assigning elemental compositions.
-
Library Search: Utilize a mass spectral library (e.g., NIST) to help identify the unknown fragments.
-
Isotopic Analysis: Examine the isotopic pattern of the peaks. For example, the presence of sulfur will result in a characteristic A+2 peak.
Q3: I am concerned about the potential hazards associated with the thermal decomposition of [N4444][NTf2]. What are the primary safety precautions I should take?
A3: Safety is paramount when conducting high-temperature experiments. The thermal decomposition of [N4444][NTf2] can release corrosive and toxic gases.[2]
Primary Hazards:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas that can cause severe burns upon contact with skin and lung damage if inhaled.
-
Sulfur Oxides (SOx) and Nitrogen Oxides (NOx): These are acidic gases that are respiratory irritants.
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂). CO is a toxic gas.
Mandatory Safety Protocols:
-
Ventilation: All high-temperature experiments must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Material Compatibility: Ensure that your experimental setup is constructed from materials that are resistant to corrosive gases like HF at high temperatures.
-
Gas Scrubbing: For larger-scale reactions, consider passing the off-gas through a scrubbing solution (e.g., a dilute solution of sodium bicarbonate) to neutralize acidic gases before they are vented.
Troubleshooting Guides
Guide 1: Interpreting TGA-MS Data for [N4444][NTf2] Decomposition
This guide will help you to identify the expected decomposition products in your TGA-MS data.
Step 1: Identify the Cation Decomposition Products
The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) primarily decomposes through a Hofmann elimination reaction.[3][4] This is an E2 elimination where a beta-hydrogen is abstracted, leading to the formation of a tertiary amine and an alkene.
-
Tributylamine ((C₄H₉)₃N): Look for a molecular ion peak at m/z 185 and characteristic fragments.
-
1-Butene (C₄H₈): This is a volatile gas with a molecular ion peak at m/z 56.
Caption: Hofmann elimination of the tetrabutylammonium cation.
Step 2: Identify the Anion Decomposition Products
The decomposition of the bis-trifluoromethanesulfonimidate ([NTf₂]⁻) anion is more complex. You should look for fragments related to the cleavage of the S-N and S-C bonds.
-
Primary Fragments:
-
CF₃⁺: m/z 69
-
SO₂⁺: m/z 64
-
CF₃SO₂⁺: m/z 133
-
-
Secondary Products: The initial fragments can recombine or react with other species to form a variety of smaller molecules. Be aware of the potential for the formation of hazardous gases.
Guide 2: Experimental Protocol for TGA-MS Analysis
This protocol provides a general framework for analyzing the thermal decomposition of [N4444][NTf2] using TGA-MS.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of [N4444][NTf2] into a clean TGA pan (platinum or alumina is recommended).
-
-
TGA Method:
-
Purge Gas: Use a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.
-
Heating Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 300.
-
Data Acquisition: Continuously acquire mass spectra throughout the TGA run.
-
Data Analysis:
-
Correlate Weight Loss with Evolved Gases: Correlate the weight loss steps in the TGA curve with the evolution of specific ions in the MS data.
-
Identify Key Ions: Extract the ion currents for the expected m/z values of the decomposition products (e.g., m/z 185, 56, 69, 64, 133) and plot them as a function of temperature.
-
Analyze Mass Spectra: Examine the mass spectra at the temperatures corresponding to the major weight loss events to identify the fragmentation patterns of the evolved species.
Caption: Workflow for TGA-MS analysis of [N4444][NTf2].
References
-
Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen Institute. Available at: [Link]
-
Base stable quaternary ammonium ionic liquids. ResearchGate. Available at: [Link]
-
Pyrolysis-GC-MS analysis of ASA-sized papers by on-line butylation with tetrabutylammonium hydroxide. ResearchGate. Available at: [Link]
-
Hofmann elimination. Wikipedia. Available at: [Link]
-
New thermal decomposition pathway for TATB. National Institutes of Health (NIH). Available at: [Link]
-
Pyrolysis-GC-MS analysis of ASA-sized papers by on-line butylation with tetrabutylammonium hydroxide. Pascal and Francis Bibliographic Databases. Available at: [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PubMed. Available at: [Link]
-
On the Chemical Stabilities of Ionic Liquids. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. ResearchGate. Available at: [Link]
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Royal Society of Chemistry. Available at: [Link]
-
21.8: Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. Available at: [Link]
-
Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. ResearchGate. Available at: [Link]
-
A Thermophysical Investigation of Weakly Coordinated Metals in Ionic Liquids - Supporting Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ionic liquid [EMIm][NTf 2 ] under short-term thermal exposure - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06129J [pubs.rsc.org]
Strategies to widen the electrochemical window of ionic liquid electrolytes.
A Senior Application Scientist's Guide to Widening the Electrochemical Window
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ionic liquid (IL) electrolytes. This guide is designed to provide in-depth, field-proven insights into one of the most critical properties of ILs: the electrochemical window (EW). As a senior application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, helping you troubleshoot common issues and strategically design systems with enhanced electrochemical stability.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational concepts of the electrochemical window.
Q1: What is the electrochemical window (EW) of an ionic liquid?
The electrochemical window (EW), or electrochemical stability window (ESW), is the potential range over which the electrolyte (the ionic liquid in this case) remains electrochemically inert, meaning it is neither oxidized nor reduced.[1] It is defined by the potential difference between the anodic limit (oxidation) and the cathodic limit (reduction).[1] Within this voltage range, the IL can serve as a stable medium for studying electrochemical reactions without interference from its own decomposition.
Q2: Why is a wide electrochemical window so important for my research?
A wide EW is crucial for applications requiring high operating voltages, such as high-energy-density batteries, supercapacitors, and electrodeposition of highly reactive metals.[2][3] A wider window allows for greater energy storage capacity (since Energy ∝ Voltage²) and enables electrochemical processes that would be impossible in conventional solvents like water, which has a very limited thermodynamic stability of about 1.23 V.[2] Essentially, a wider EW provides a larger, clearer "stage" for your desired electrochemical reactions to occur without the electrolyte itself breaking down.[1]
Q3: How is the electrochemical window determined experimentally?
The EW is typically measured using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[2][4] In this technique, the potential of a working electrode (often a chemically inert material like glassy carbon or platinum) is swept through a range of voltages, and the resulting current is measured.[5] The anodic and cathodic limits are identified as the potentials where a sharp increase in current occurs, indicating the onset of electrolyte oxidation and reduction, respectively. The EW is the difference between these two potential limits.[1]
Q4: What fundamentally determines the cathodic and anodic limits of an ionic liquid?
The electrochemical stability of an IL is governed by the electronic properties of its constituent ions, specifically their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][6][7]
-
Anodic Limit (Oxidation): This is generally determined by the oxidation stability of the anion . An anion with a lower HOMO energy is more resistant to losing an electron (oxidation), leading to a more positive anodic limit.[7]
-
Cathodic Limit (Reduction): This is typically determined by the reduction stability of the cation . A cation with a higher LUMO energy is more resistant to accepting an electron (reduction), resulting in a more negative cathodic limit.[7]
While this is a general rule, the interplay between the cation and anion can also influence the overall stability.[7]
Troubleshooting Guide: Common Issues & Solutions
Here we address specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: My measured electrochemical window is significantly narrower than values reported in the literature.
This is one of the most common issues and almost always points to the presence of impurities. The electrochemical window is highly sensitive to even trace amounts of contaminants.[8]
-
Primary Cause: Water Contamination
-
Why it happens: Many ILs are hygroscopic and will absorb water from the atmosphere.[9] Water has a much narrower electrochemical window than most ILs and will be electrolyzed (split into H₂ and O₂) at potentials well within the IL's expected range, prematurely cutting off the measurement.[9][10] Cyclic voltammetry shows that an increase in water content significantly narrows the EW.[9][10]
-
Solution: Rigorous drying of the IL is essential. This can be achieved by heating under high vacuum (e.g., >100 °C for 36+ hours) or by using molecular sieves.[11][12] The water content should be verified using Karl Fischer titration to be in the low ppm range.[10] For hydrophobic ILs, washing with deionized water followed by vacuum drying can remove water-soluble impurities.
-
-
Secondary Cause: Halide Impurities
-
Why it happens: Halides (especially Cl⁻ and Br⁻) are often remnants from the synthesis of the IL. Halide ions are much more easily oxidized than complex anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate ([PF₆]⁻).[8] Their presence will severely curtail the anodic (positive potential) limit of your EW.
-
Solution: Ensure you are using high-purity ILs with low halide content specified by the manufacturer. If you synthesize your own ILs, purification steps like treatment with activated carbon or alumina can help remove residual halides.[13]
-
-
Other Cause: Precursor Contamination
-
Why it happens: Unreacted starting materials from the IL synthesis, such as 1-methylimidazole, can remain in the final product. These organic precursors often have lower electrochemical stability than the IL itself.[14]
-
Solution: High-purity ILs are crucial. If you suspect precursor contamination, purification methods such as solvent extraction or column chromatography may be necessary, though these can be complex.[15]
-
Problem 2: I'm observing unexpected redox peaks within the main electrochemical window.
These peaks indicate that an electrochemical reaction is occurring at a potential where the IL itself should be stable.
-
Cause A: Redox-Active Impurities
-
Why it happens: As discussed above, impurities from synthesis or degradation can be electrochemically active.[14] For example, dissolved oxygen can show a reduction peak.
-
Solution: Purge your electrolyte with an inert gas (e.g., Argon or Nitrogen) for at least 15-30 minutes before the measurement and maintain an inert atmosphere during the experiment. Ensure your IL is of high purity.
-
-
Cause B: Electrode Reactivity
-
Why it happens: The measured EW is not a property of the IL alone; it is a property of the electrode-electrolyte system.[4][16] While electrodes like glassy carbon and platinum are considered "inert," they can have surface functional groups or catalyze the decomposition of the IL at certain potentials, especially after repeated cycling. The choice of electrode material can affect the measured EW.[17]
-
Solution: Polish your working electrode meticulously before each experiment (e.g., with alumina slurry) to ensure a clean, reproducible surface. Consider testing different electrode materials (e.g., Glassy Carbon vs. Platinum vs. Gold) to see if the unexpected behavior persists.
-
Problem 3: How can I strategically select or design an ionic liquid for a wider electrochemical window?
The key is to choose the right combination of cation and anion based on their intrinsic chemical structures.[6][18]
-
Strategy A: Cation Selection (for Cathodic Stability)
-
The Principle: The cathodic limit is set by the ease of reduction of the cation.[7] Cations that are less susceptible to gaining an electron will provide a more negative (better) cathodic limit.
-
Recommendations:
-
Aliphatic vs. Aromatic: Aliphatic cations (e.g., pyrrolidinium, piperidinium, quaternary ammonium) are generally more cathodically stable than aromatic ones (e.g., imidazolium, pyridinium).[6][19] The π-system in aromatic cations makes them easier to reduce.
-
Chain Length: Increasing the length of alkyl chains on the cation can sometimes increase the LUMO energy, leading to a modest improvement in cathodic stability.[7]
-
General Stability Order (Most Stable First): Phosphonium ([Pₓ]⁺) > Pyrrolidinium ([Pyrr]⁺) > Piperidinium ([Pip]⁺) > Ammonium ([Nₓ]⁺) > Imidazolium ([Im]⁺).[18][20]
-
-
-
Strategy B: Anion Selection (for Anodic Stability)
-
The Principle: The anodic limit is set by the ease of oxidation of the anion.[7] Anions that are resistant to losing an electron will provide a more positive (better) anodic limit.
-
Recommendations:
-
Fluorinated Anions: Anions with a high degree of fluorination and charge delocalization are highly resistant to oxidation. The electron-withdrawing fluorine atoms stabilize the anion.
-
General Stability Order (Most Stable First): [TFSI]⁻ (bis(trifluoromethylsulfonyl)imide) > [FSI]⁻ (bis(fluorosulfonyl)imide) > [PF₆]⁻ (hexafluorophosphate) > [BF₄]⁻ (tetrafluoroborate) > Halides (I⁻, Br⁻, Cl⁻).[18][20]
-
-
Data Summary: Typical Electrochemical Limits of Ion Families
| Ion Family | Typical Reductive Limit (V vs. Ag/Ag⁺) | Typical Oxidative Limit (V vs. Ag/Ag⁺) | Key Structural Feature |
| Cations | |||
| Imidazolium | ~ -2.0 to -2.5 V | N/A | Aromatic ring, acidic proton at C2 |
| Pyrrolidinium | ~ -2.8 to -3.4 V | N/A | Saturated aliphatic ring |
| Phosphonium | ~ -3.0 to -3.5 V | N/A | Longer alkyl chains, less acidic protons |
| Anions | |||
| [BF₄]⁻ | N/A | ~ +2.0 to +2.5 V | Fluorinated, moderate stability |
| [PF₆]⁻ | N/A | ~ +2.5 to +3.0 V | Highly fluorinated, good stability |
| [TFSI]⁻ | N/A | ~ +3.0 to +3.5 V | Highly fluorinated, excellent charge delocalization |
Note: These values are approximate and can vary significantly based on the specific ion structure, counter-ion, purity, and measurement conditions.[16][18]
Problem 4: Can I actively widen the EW of a specific ionic liquid I already have?
Yes, beyond purification, there are formulation strategies to enhance the EW.
-
Strategy A: Use of Salt Additives
-
Why it works: Adding a salt with a highly stable cation (like Li⁺) can sometimes extend the cathodic window. For example, adding a lithium salt to an imidazolium-based IL can shift the cathodic limit to more negative potentials.[21] In humid ILs, adding Li-salts can sequester water molecules, pushing them away from the electrode surface and reducing their detrimental effect on the EW.[22]
-
How to do it: Dissolve a small concentration (e.g., 0.1 - 1.0 M) of a high-purity salt like LiTFSI or LiPF₆ into your ionic liquid. Ensure the salt is thoroughly dried before addition.
-
-
Strategy B: Formulating Ionic Liquid Mixtures
-
Why it works: By mixing different ILs, you can create an electrolyte with tailored properties. For applications like supercapacitors, mixing ILs with different cation or anion sizes can optimize the packing at the electrode surface, which can help in expanding the stable operating voltage window of the device.[23][24][25]
-
How to do it: Prepare mixtures of two or more high-purity ionic liquids by mass or molar ratio. Ensure miscibility and dry the final mixture thoroughly before use.
-
Visualizations & Workflows
Diagram 1: Key Factors Influencing the Electrochemical Window
This diagram illustrates the primary factors that determine the final, measured EW of an ionic liquid electrolyte system.
Caption: Factors determining the final electrochemical window.
Diagram 2: Troubleshooting Workflow for a Narrow EW
This workflow provides a logical sequence of steps to diagnose and solve the issue of a narrower-than-expected electrochemical window.
Caption: A step-by-step guide to troubleshooting a narrow EW.
Experimental Protocols
Protocol 1: Purification of a Hydrophobic Ionic Liquid (e.g., [BMIM][TFSI])
This protocol is designed to remove water and water-soluble impurities like halides.
-
Materials: Hydrophobic IL, deionized (DI) water (18 MΩ·cm), separatory funnel, rotary evaporator, high-vacuum Schlenk line, Karl Fischer titrator.
-
Step 1: Liquid-Liquid Extraction:
-
Place the IL in a separatory funnel.
-
Add an equal volume of DI water.
-
Shake vigorously for 2-3 minutes to allow water-soluble impurities to partition into the aqueous phase.
-
Allow the phases to separate completely. The more dense IL phase will be at the bottom.
-
Drain the IL phase into a clean round-bottom flask. Discard the aqueous phase.
-
Repeat this washing step 3-5 times.
-
-
Step 2: Removal of Bulk Water:
-
Connect the round-bottom flask containing the washed IL to a rotary evaporator.
-
Heat the water bath to 70-80 °C and apply vacuum to remove the majority of the residual water. Continue until no more solvent is visibly distilling.
-
-
Step 3: High-Vacuum Drying:
-
Transfer the flask to a Schlenk line.
-
Heat the IL to 100-120 °C using an oil bath while pulling a high vacuum (<10⁻³ mbar) for at least 24-48 hours. Stir the IL with a magnetic stir bar to increase the surface area for efficient drying.
-
-
Step 4: Purity Verification (Self-Validation):
-
Working under an inert atmosphere (e.g., in a glovebox), take an aliquot of the dried IL.
-
Measure the water content using a Karl Fischer titrator. The water content should ideally be <25 ppm.
-
To check for residual halides, a qualitative test can be performed by dissolving a sample of the IL in a suitable solvent and adding a silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates a low chloride concentration.
-
-
Step 5: Storage:
-
Store the purified IL in a sealed container under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of moisture.
-
Protocol 2: Measurement of the Electrochemical Window using Cyclic Voltammetry
This protocol outlines the standard procedure for determining the EW.
-
Materials & Setup:
-
Potentiostat.
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): Glassy carbon (GC) electrode (e.g., 3 mm diameter), polished to a mirror finish.
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a pseudo-reference electrode like a platinum or silver wire. Note: Potentials measured against a pseudo-reference should be calibrated against a known redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) post-experiment.
-
Counter Electrode (CE): Platinum wire or mesh with a surface area much larger than the WE.
-
Purified ionic liquid.
-
Inert gas supply (Argon or Nitrogen).
-
-
Step 1: Cell Assembly and Preparation:
-
Thoroughly clean and dry all components of the electrochemical cell.
-
Polish the GC working electrode with successively finer alumina powder (e.g., 1.0, 0.3, and 0.05 µm), rinsing with DI water and then a suitable organic solvent (like acetone or isopropanol) between grades. Dry the electrode completely.
-
Assemble the cell with the three electrodes.
-
Add the purified IL to the cell under an inert atmosphere.
-
Bubble the inert gas through the IL for 15-30 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the electrolyte for the duration of the experiment.
-
-
Step 2: Cyclic Voltammetry Measurement:
-
Set the potentiostat software to perform a cyclic voltammetry scan.
-
Start the scan from the Open Circuit Potential (OCP) in the negative (cathodic) direction. Set the switching potential to a value where significant reduction current is observed (e.g., -3.5 V).
-
Then, sweep the potential in the positive (anodic) direction to a value where significant oxidation current is seen (e.g., +3.5 V).
-
Finally, sweep back to the starting potential. A typical scan rate is 50-100 mV/s.
-
-
Step 3: Data Analysis and EW Determination:
-
Plot the resulting current vs. potential (voltammogram).
-
Define a current density cutoff threshold to determine the potential limits. This is an arbitrary but necessary standard for comparison (e.g., 0.1, 0.5, or 1.0 mA/cm²).[5]
-
The cathodic limit is the potential at which the reductive current density crosses this threshold.
-
The anodic limit is the potential at which the oxidative current density crosses this threshold.
-
The Electrochemical Window (EW) is calculated as:
-
EW = (Anodic Limit Potential) - (Cathodic Limit Potential)
-
-
-
Step 4: (Optional) Internal Referencing:
-
After the initial measurement, add a small amount of ferrocene to the IL.
-
Run another CV scan over a narrower range to observe the reversible Fc/Fc⁺ redox couple.
-
Report the anodic and cathodic limits of the IL relative to the measured E₁̸₂ of the Fc/Fc⁺ couple. This makes your results comparable across different studies and reference electrode systems.
-
References
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (n.d.). MDPI. [Link]
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Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window. (n.d.). ResearchGate. [Link]
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Screening of the Role of the Chemical Structure in the Electrochemical Stability Window of Ionic Liquids: DFT Calculations Combined with Data Mining. (2022). ACS Publications. [Link]
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Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window. (n.d.). American Chemical Society. [Link]
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Investigating the electrochemical windows of ionic liquids. (2013). Journal of Industrial and Engineering Chemistry. [Link]
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The Role of Chemical Structure in the Electrochemical Stability Window of Ionic Liquids. (2022). ResearchGate. [Link]
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Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (n.d.). ACS Publications. [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). National Institutes of Health. [Link]
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Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (n.d.). ResearchGate. [Link]
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Investigating the Electrochemical Windows of Ionic Liquids. (n.d.). ResearchGate. [Link]
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Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. (n.d.). ResearchGate. [Link]
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Decomposition of ionic liquids in electrochemical processing. (n.d.). ResearchGate. [Link]
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Decomposition of Ionic Liquids at Lithium Interfaces. 2. Gas Phase Computations. (n.d.). ACS Publications. [Link]
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Decomposition of ionic liquids in electrochemical processing. (n.d.). RSC Publishing. [Link]
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Adding salt to expand voltage window of humid ionic liquids. (n.d.). PubMed Central. [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (n.d.). ACS Publications. [Link]
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Electrochemical window. (n.d.). Wikipedia. [Link]
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Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. (n.d.). ResearchGate. [Link]
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Effect of Ionic Additives on the Limiting Cathodic Potential of EMI-Based Room Temperature Ionic Liquids. (n.d.). ResearchGate. [Link]
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“Water in Ionic Liquid” Electrolyte Toward Supercapacitors With High Operation Voltage, Long Lifespan, and Wide Temperature Compatibility. (n.d.). ResearchGate. [Link]
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How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. (n.d.). ResearchGate. [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011). Chemistry of Materials. [Link]
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Novel Electrochemical Studies of Ionic Liquids. (n.d.). Allen J. Bard. [Link]
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The purification of an ionic liquid. (n.d.). ResearchGate. [Link]
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Effect of ion structure on the nanostructure and electrochemistry of surface active ionic liquids. (2023). UWA Research Repository. [Link]
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Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. (2022). ACS Sustainable Chemistry & Engineering. [Link]
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What's your typical cleaning method for your ionic liquids?. (n.d.). ResearchGate. [Link]
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Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central. [Link]
-
Strategies to Improve the Quantum Computation Accuracy for Electrochemical Windows of Ionic Liquids. (n.d.). ResearchGate. [Link]
-
(Invited) Ionic Liquid Mixture Electrolytes to Increase the Performance of Electrochemical Capacitors. (n.d.). IOPscience. [Link]
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The hydrotropic effect of ionic liquids in water-in-salt electrolytes. (n.d.). Semantic Scholar. [Link]
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How Ionic Liquids Enhance Electrolytic Cell Applications. (n.d.). Medium. [Link]
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Formulation of Ionic-Liquid Electrolyte To Expand the Voltage Window of Supercapacitors. (n.d.). ResearchGate. [Link]
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Decomposition of ionic liquids in electrochemical processing. (n.d.). Semantic Scholar. [Link]
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Exploring electrochemical windows of room-temperature ionic liquids: a computational study. (n.d.). Semantic Scholar. [Link]
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Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. (n.d.). ACS Publications. [Link]
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Formulation of ionic-liquid electrolyte to expand the voltage window of supercapacitors. (2015). Angewandte Chemie. [Link]
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Ionic conductivity and electrochemical window of pure ionic liquids and ILGPEs. (n.d.). ResearchGate. [Link]
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The electrochemical stability of ionic liquids and deep eutectic solvents. (n.d.). ResearchGate. [Link]
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Exploring Electrochemical Windows of Room-Temperature Ionic Liquids: A Computational Study. (n.d.). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide for Senior Application Scientists: Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI) vs. LiPF6 in Lithium Batteries
This guide provides an in-depth technical comparison of Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI) and the industry-standard Lithium hexafluorophosphate (LiPF6) for use as electrolytes in lithium-ion batteries. This document is intended for researchers, scientists, and professionals in drug development who are exploring advanced materials for next-generation energy storage solutions. We will delve into the fundamental properties, performance metrics, and the underlying electrochemical principles that govern their behavior, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Electrolytes in Lithium-Ion Batteries
The electrolyte is a pivotal component of a lithium-ion battery, acting as the medium for lithium ion transport between the cathode and anode during charge and discharge cycles.[1] The ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, excellent thermal stability, and promote the formation of a stable solid electrolyte interphase (SEI) on the anode surface.[2] For decades, Lithium hexafluorophosphate (LiPF6) dissolved in a mixture of organic carbonate solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), has been the workhorse of the lithium-ion battery industry.[2][3][4] This is due to its ability to form a stable passivation layer on aluminum current collectors and a robust SEI on graphite anodes, alongside its suitable ionic conductivity.[2]
However, LiPF6 suffers from notable drawbacks, including poor thermal stability and sensitivity to moisture.[2] Hydrolysis of LiPF6 in the presence of trace water leads to the formation of highly corrosive hydrofluoric acid (HF), which can degrade battery components and compromise performance and safety.[4][5] Furthermore, its thermal decomposition can initiate exothermic reactions, posing a significant safety risk.[5][6][7][8]
This has spurred the search for alternative electrolytes with improved safety and performance characteristics. Among the promising candidates are ionic liquids, and specifically, this compound (TBA-TFSI). TBA-TFSI is an organic salt that is liquid at or near room temperature and exhibits intriguing properties such as negligible vapor pressure, high thermal stability, and a wide electrochemical window.[9] This guide will provide a comprehensive comparison of the performance of TBA-TFSI against the established LiPF6.
At a Glance: Chemical Structures
A fundamental understanding of the chemical structures of these two salts is crucial to appreciating their differing properties.
Caption: Chemical structures of LiPF6 and TBA-TFSI.
Performance Metrics: A Head-to-Head Comparison
| Performance Metric | This compound (TBA-TFSI) | Lithium Hexafluorophosphate (LiPF6) |
| Ionic Conductivity | Generally high, but can be lower than LiPF6 in carbonate solvents. The larger size of the TBA+ cation can reduce mobility.[10] | High in carbonate solvents (e.g., ~11.7 mS/cm in 1M EC/DMC).[11] |
| Electrochemical Stability Window | Wide, often reported to be > 5V. | Approximately 4.5V vs. Li/Li+, limited by the oxidation of the PF6- anion.[5] |
| Thermal Stability | High, with a decomposition temperature typically above 300°C.[9] | Poor, starts to decompose around 70-80°C, and more significantly above 100°C.[8] |
| Interfacial Properties (SEI) | The TFSI- anion can participate in SEI formation, leading to a LiF-containing SEI. The composition can be primarily lithium carbonate and lithium alkyl carbonate.[7] | Forms a stable and effective SEI on graphite anodes, composed of both organic and inorganic lithium salts.[6] |
| Cycling Stability & Rate Capability | Often used as an additive to improve cycling stability. As a primary salt, its performance is highly dependent on the overall electrolyte formulation.[2] | Well-established performance with good cycling stability and rate capability in conventional Li-ion cells. |
| Safety (Moisture Sensitivity) | Less sensitive to moisture compared to LiPF6. | Highly sensitive to moisture, hydrolyzing to form corrosive HF.[5] |
Ionic Conductivity
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor for achieving high power densities in batteries. LiPF6 in conventional carbonate solvents exhibits high ionic conductivity, typically in the range of 8-12 mS/cm at room temperature for a 1M solution.[11] A study on a 1 M LiPF6 solution in a 3:7 mixture of EC/DMC reported an ionic conductivity of approximately 11.7 mS/cm.[11]
Direct comparative data for TBA-TFSI in the same EC/DMC solvent is scarce. However, a study comparing LiTFSI and LiPF6 in EC/DMC found that the LiTFSI electrolyte had a slightly higher ionic conductivity (2.7 mS/cm vs. 2.4 mS/cm for LiPF6) in their specific cell setup.[10] It is important to note that the large tetrabutylammonium (TBA+) cation in TBA-TFSI is expected to have lower mobility compared to the smaller Li+ cation, which could result in a lower overall ionic conductivity when used as the primary salt.
Caption: Ionic conductivity comparison between LiPF6 and TBA-TFSI.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is crucial for developing high-voltage lithium-ion batteries. LiPF6-based electrolytes typically have an anodic stability limit of around 4.5 V versus Li/Li+.[5]
Ionic liquids, including TBA-TFSI, are known for their wide electrochemical windows, often exceeding 5 V. This superior anodic stability makes them attractive for use with high-voltage cathode materials.
Caption: Illustrative comparison of the electrochemical stability windows.
Thermal Stability
Thermal stability is a critical safety parameter for lithium-ion batteries. LiPF6 exhibits poor thermal stability, beginning to decompose at temperatures as low as 70-80°C.[8] This decomposition is an endothermic process, but it can trigger subsequent exothermic reactions with the electrolyte solvents, potentially leading to thermal runaway.[6][7][8] DSC analysis of a 1 M LiPF6/EC+DMC electrolyte shows an initial endothermic peak corresponding to LiPF6 decomposition starting around 89.3°C, followed by further reactions at higher temperatures.[6]
In stark contrast, TBA-TFSI boasts significantly higher thermal stability. Studies have shown that its decomposition temperature is typically above 300°C, and in some cases, as high as 350°C.[9] This inherent thermal robustness makes TBA-TFSI a much safer alternative to LiPF6, especially for applications where batteries may be exposed to elevated temperatures.
Interfacial Properties and SEI Formation
The solid electrolyte interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles. A stable and ionically conductive SEI is essential for long-term battery performance. The SEI in LiPF6-based electrolytes is well-studied and is known to be composed of a complex mixture of organic and inorganic lithium compounds, which effectively passivates the graphite anode.[6]
The role of the TFSI- anion in SEI formation has been investigated. For a TFSI- and carbonate-based electrolyte, the SEI is found to be composed mainly of lithium carbonate and lithium alkyl carbonate (40-70%), with a small amount of LiF (<5%).[7] While the presence of the bulky TBA+ cation might influence the SEI structure, the fundamental components are expected to be similar. The ability of TFSI- to contribute to a stable SEI is a promising characteristic.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly:
-
Assemble a two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known geometry. The cell constant should be determined beforehand using standard KCl solutions.
-
Fill the cell with the electrolyte inside an argon-filled glovebox to prevent moisture contamination.
-
Seal the cell to prevent solvent evaporation.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat/galvanostat with an impedance spectroscopy module.
-
Equilibrate the cell at the desired temperature in a thermal chamber.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or more simply, σ = K/Rb, where K is the cell constant).
-
Caption: Workflow for ionic conductivity measurement.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable.
Methodology: Linear Sweep Voltammetry (LSV)
-
Cell Assembly:
-
Assemble a three-electrode cell inside an argon-filled glovebox.
-
Use a lithium metal foil as the reference and counter electrodes.
-
Use an inert working electrode, such as platinum, gold, or glassy carbon.
-
Fill the cell with the electrolyte.
-
-
LSV Measurement:
-
Connect the cell to a potentiostat.
-
Allow the cell to rest at open circuit voltage (OCV) to stabilize.
-
For anodic stability, sweep the potential from the OCV to a high positive potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).
-
For cathodic stability, sweep the potential from the OCV to a low negative potential (e.g., -0.5 V vs. Li/Li+).
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the current density versus the potential.
-
The anodic and cathodic stability limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction, respectively. A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.
-
Caption: Workflow for ESW determination.
Thermal Stability Analysis
Objective: To evaluate the thermal decomposition behavior of the electrolyte.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Inside an argon-filled glovebox, hermetically seal a small amount of the electrolyte (typically 5-10 mg) in a stainless steel or aluminum DSC pan.
-
Use an empty, sealed pan as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a wide temperature range (e.g., 25°C to 400°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.
-
The onset temperature of a significant exothermic peak is often considered the decomposition temperature and is a critical indicator of thermal stability.[5]
-
Cycling Performance and Rate Capability Testing
Objective: To evaluate the long-term cycling stability and the ability of the battery to perform at different charge/discharge rates.
Methodology: Galvanostatic Cycling
-
Cell Assembly:
-
Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.
-
Use a standard cathode (e.g., LiFePO4 or NMC) and anode (e.g., graphite).
-
Use a separator (e.g., Celgard).
-
Add a controlled amount of the electrolyte to be tested.
-
-
Formation Cycles:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/10) to form a stable SEI.
-
-
Cycling Stability Test:
-
Cycle the cells at a constant C-rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100 or more).
-
Monitor the discharge capacity and coulombic efficiency for each cycle.
-
Plot the capacity retention and coulombic efficiency as a function of cycle number.
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Measure the discharge capacity at each C-rate.
-
Plot the discharge capacity as a function of the C-rate.
-
Conclusion and Future Outlook
This guide has provided a detailed comparison of TBA-TFSI and LiPF6, highlighting their respective strengths and weaknesses. LiPF6 remains the industry standard due to its well-understood electrochemistry and ability to form an effective SEI on graphite anodes. However, its poor thermal stability and moisture sensitivity are significant concerns.
TBA-TFSI emerges as a promising alternative, offering superior thermal stability and a wider electrochemical window, which are critical for the development of safer, high-energy-density batteries. While its ionic conductivity in conventional carbonate solvents may be a point of concern due to the large cation, its use as a co-salt or in optimized solvent systems could mitigate this issue. Furthermore, its lower sensitivity to moisture simplifies handling and could lead to longer-lasting batteries.
Further research is needed to conduct direct, side-by-side comparisons of TBA-TFSI and LiPF6 in standardized lithium-ion cell configurations. In particular, a deeper understanding of the SEI formation and its long-term stability in the presence of the TBA+ cation on graphite anodes is crucial. Nevertheless, the compelling safety advantages of TBA-TFSI warrant its continued investigation as a next-generation electrolyte for advanced lithium-ion batteries.
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Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. [Link]
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-
Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. [Link]
-
Comparison of lithium salts used in lithium ion battery electrolyte. [Link]
-
A comparative XPS surface study of Li2FeSiO4/C cycled with LiTFSI- and LiPF6-based electrolytes. [Link]
-
Initial solid electrolyte interphase formation process of graphite anode in LiPF6 electrolyte: an in situ ECSTM investigation. [Link]
-
Improved cycling stability of lithium metal anode with novel concentrated electrolytes based on lithium (fluorosulfonyl)(trifluoromethanesulfonyl)imide. [Link]
-
Characterization of the solid electrolyte interfaces (SEI) on graphite... [Link]
-
(PDF) Comparative study on the ionic conductivities and redox properties of LiPF6 and LiTFSI electrolytes and the characteristics of their rechargeable lithium ion batteries. [Link]
-
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-
Ionic association analysis of LiTDI, LiFSI and LiPF6 in EC/DMC for better Li-ion battery performances. [Link]
-
Synergistic Effect of LiPF 6 and LiBF 4 as Electrolyte Salts in Lithium-Ion Cells. [Link]
-
Mixed1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide/lithium bis(fluoromethylsulfonyl)imide based ionic liquid and carbonate co-solvents for Li-ion battery applications– analysis of transport properties using MD simulation. [Link]
-
Comparative Study of Ec/Dmc Litfsi and Lipf Electrolytes For Electrochemical Storage. [Link]
-
Effective Evaluation of the Thermal Stability of Lithium-Ion Battery Materials (DSC). [Link]
-
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-
Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents -– combined DFT and molecular dynamics study. [Link]
-
TGA curves of LiPF 6 + EC + DMC (black; conventional electrolyte) LiPF... [Link]
-
Investigation of Ternary Mixtures Containing 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)azanide, Ethylene Carbonate and Lithium Bis(trifluoromethanesulfonyl)azanide. [Link]
-
How does the solvent composition influence the transport properties of electrolyte solutions? LiPF6 and LiFSA in EC and DMC binary solvent. [Link]
-
Dimethyl carbonate synthesis catalyzed by DABCO-derived basic ionic liquids via transesterification of ethylene carbonate with methanol. [Link]
-
Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. [Link]
-
Enhancing Cycling Stability of Lithium Metal Batteries by a Bifunctional Fluorinated Ether. [Link]
-
Quantifying Graphite Solid-Electrolyte Interphase Chemistry and its Impact on Fast Charging. [Link]
-
Kinetic and Thermal Stability Analysis of an LiPF₆/EMC+DMC+EC Electrolyte for Lithium-Ion Battery Application. [Link]
-
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. [Link]
-
Impact of Tetrabutylammonium-Based Organosulfur Counter-Anion Additives on Lithium-Sulfur Battery Performance. [Link]
-
Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. [Link]
-
Linear Sweep Voltammetry for Batteries and Regulator Design. [Link]
-
Performance of lithium-ion cells using 1 M LiPF6 in EC/DEC (v/v=1/2) electrolyte with ethyl propionate additive. [Link]
-
DSC data on the thermal behavior four EC:DMC (1:1) based LiPF 6 and... [Link]
-
Impact of Selected LiPF6 Hydrolysis Products on the High Voltage Stability of Lithium-Ion Battery Cells. [Link]
-
EC, DMC, EC/DMC (50 wt%/50 wt%) LiPF6 Electrolytes. [Link]
-
Monitoring SEI Formation on Graphite Electrodes in Lithium-Ion Cells by Impedance Spectroscopy. [Link]
-
High-performance Lithium-ion Battery Based on Ionic Liquids with Bis(fluorosulfonyl)imide. [Link]
-
Investigating oxidative stability of lithium-ion battery electrolytes using synthetic charge-discharge profile voltammetry. [Link]
-
Lithium-ion hopping weakens thermal stability of LiPF 6 carbonate electrolytes. [Link]
-
Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. [Link]
-
DSC traces measured on heating of the investigated ionic liquids. [Link]
-
A DSC plot for [(n-C 4 H 9 ) 4 N][FeBrCl 3 ]: a-first heating and cooling. [Link]
-
Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review. [Link]
-
Lithium bis(trifluoromethanesulfonyl)imide. [Link]
-
Investigations on the electrochemical performance and thermal stability of two new lithium electrolyte salts in comparison to LiPF6. [Link]
-
Electrochemical Impedance Spectroscopy on the Performance Degradation of LiFePO4/Graphite Lithium-Ion Battery Due to Charge-Discharge Cycling under Different C-Rates. [Link]
-
Linear sweep voltammetry (LSV) of blank electrolyte and the electrolyte with FEC additives via a three-electrode system (working electrode, Pt. [Link]
-
Application cases of Differential Scanning Calorimetry (DSC) in the battery industry. [Link]
-
Investigation of the Solid Electrolyte Interphase Formation at Graphite Anodes in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. [Link]
-
Decomposition reaction of LiPF 6-based electrolytes for lithium ion cells. [Link]
-
Ion conductivity of electrolytes containing 1.0 M LiPF 6 in (1) EC/DMC... [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
Electrolytes for Lithium Battery Applications. [Link]
-
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-
Going Beyond Sweep Voltammetry: Alternative Approaches in Search of the Elusive Electrochemical Stability of Polymer Electrolyte. [Link]
-
Electrochemical impedance spectroscopy study of the SEI formation on graphite and metal electrodes. [Link]
-
Ultrafast High-Temperature Synthesis of Battery-Grade Graphite Through Energy-Effective Joule Heating: A Combined Experimental and Simulation Study. [Link]
-
Impedance Investigation of Silicon/Graphite Anode during Cycling. [Link]
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- 5. mdpi.com [mdpi.com]
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What are the differences between Tetrabutylammonium bis-trifluoromethanesulfonimidate and EMIM TFSI?
An In-Depth Comparative Guide for Researchers: Tetrabutylammonium bis-trifluoromethanesulfonimidate vs. EMIM TFSI
Introduction: Navigating the Landscape of Aprotic Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, possessing a unique combination of properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] These characteristics make them compelling alternatives to traditional volatile organic solvents in a multitude of applications, from electrochemical devices to chemical synthesis.[1][3] Within the vast library of available ILs, this compound ([N₄₄₄₄][TFSI]) and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) are two of the most prominent aprotic options.
Both share the same robust bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion, known for imparting hydrophobicity, high thermal stability, and good electrochemical stability to the resulting salt.[4][5] However, the profound structural differences in their cations—a symmetric, aliphatic quaternary ammonium versus a planar, aromatic imidazolium—give rise to distinct physicochemical properties and performance characteristics. This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in making an informed selection based on the specific demands of their application.
PART 1: The Cation Core: A Structural and Physicochemical Divide
The fundamental divergence between [N₄₄₄₄][TFSI] and EMIM TFSI originates from their cation structures. [N₄₄₄₄]⁺ is a large, symmetric quaternary ammonium cation with four flexible butyl chains. In contrast, EMIM⁺ is a smaller, planar, and rigid imidazolium ring. This structural disparity directly impacts ion packing, intermolecular forces, and ionic mobility, which in turn govern the macroscopic properties of the bulk liquid.
Figure 1: Comparative Molecular Structures
Caption: Cation structures of [N₄₄₄₄]⁺ and EMIM⁺ with the common TFSI⁻ anion.
PART 2: Quantitative Performance Comparison
The structural variations manifest as significant differences in key performance metrics. The following table summarizes typical experimental data for these two ILs.
| Property | [N₄₄₄₄][TFSI] | EMIM TFSI | Significance for Applications |
| Physical State (at 25°C) | Crystalline Solid[6] | Liquid[7] | Dictates handling requirements and minimum operating temperature. |
| Melting Point (°C) | 90 - 95[6] | ≥ -15[7] | Defines the lower limit of the liquid range. |
| Molar Mass ( g/mol ) | 522.61[6] | 391.31[7] | Impacts molar concentrations and stoichiometry calculations. |
| Density (g/cm³ at 25°C) | ~1.22 (supercooled) | ~1.52[2] | Crucial for device design, mass transport calculations, and simulations. |
| Viscosity (mPa·s at 25°C) | High (liquid >90°C) | ~34-39[7][8] | Low viscosity is critical for high rates of mass and charge transport. |
| Ionic Conductivity (mS/cm at 25°C) | Very Low (as solid) | ~9.8[9] | High conductivity is essential for efficient charge transfer in electrochemical systems. |
| Electrochemical Window (V) | ~5.5 - 6.0[1] | ~4.5 - 4.9[10][11] | A wider window allows for operation with higher voltage electrode materials. |
| Thermal Decomposition T (°C) | > 350[4] | > 350[9] | High thermal stability is vital for high-temperature applications and safety. |
PART 3: In-Depth Analysis of Key Performance Arenas
Transport Properties: Conductivity and Viscosity
The most significant performance difference lies in the transport properties. EMIM TFSI is orders of magnitude more conductive at room temperature than [N₄₄₄₄][TFSI] (which is a solid). Even when molten, the viscosity of [N₄₄₄₄][TFSI] remains considerably higher than that of EMIM TFSI at the same temperature.
Causality: This disparity is a direct result of the cation structures.
-
EMIM TFSI: The smaller, planar EMIM⁺ cation allows for more efficient packing and easier movement past other ions, resulting in low viscosity and, consequently, high ionic mobility and conductivity.[8]
-
[N₄₄₄₄][TFSI]: The large, bulky [N₄₄₄₄]⁺ cation with its flexible alkyl chains leads to significant steric hindrance and van der Waals interactions, impeding ion flow and resulting in higher viscosity.[12]
This relationship is often conceptualized using a Walden plot, which relates molar conductivity to fluidity (the inverse of viscosity). ILs with high conductivity for a given viscosity are considered to have "high ionicity." EMIM TFSI typically plots closer to the "ideal" line than aliphatic ammonium-based ILs, indicating more efficient charge transport.
Electrochemical Stability
While EMIM TFSI excels in charge transport, [N₄₄₄₄][TFSI] offers a superior electrochemical stability window (ESW).[1]
Causality: The enhanced stability of [N₄₄₄₄][TFSI] is due to the chemical nature of its cation.
-
Cathodic (Reductive) Limit: The aliphatic C-H bonds on the tetrabutylammonium cation are highly resistant to reduction. In contrast, the imidazolium ring of EMIM⁺ has a proton on the C2 carbon (between the two nitrogen atoms) that is weakly acidic, making it more susceptible to reduction at negative potentials.
-
Anodic (Oxidative) Limit: Both ILs have high anodic stability, which is primarily dictated by the robust TFSI⁻ anion.[13]
This wider ESW makes [N₄₄₄₄][TFSI] a prime candidate for high-voltage applications, such as next-generation lithium-ion batteries, where electrolytes must remain stable in contact with highly oxidizing cathodes and reducing anodes.[1]
PART 4: Standardized Experimental Protocols
To ensure the validity and comparability of data, rigorous and standardized experimental procedures are paramount.
Protocol 1: Determination of Electrochemical Stability Window (ESW)
Objective: To define the voltage range over which the ionic liquid remains electrochemically inert.
Methodology:
-
Preparation: The ionic liquid must be rigorously dried under high vacuum (e.g., at 80-100°C) for over 24 hours to minimize water content, as residual water can narrow the apparent ESW.[14] All cell assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Cell Assembly: A three-electrode cell is used.
-
Working Electrode (WE): A polished glassy carbon or platinum microelectrode.
-
Counter Electrode (CE): A platinum wire or mesh with a large surface area.
-
Reference Electrode (RE): A non-aqueous reference like Ag/Ag⁺ or a leakless Ag/AgCl electrode. Ferrocene may be added as an internal standard for potential calibration.[15]
-
-
Measurement: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is performed at a slow scan rate (e.g., 5-20 mV/s). The potential is swept from the open-circuit potential first towards the cathodic limit and then, on a fresh sample or after a rest period, towards the anodic limit.
-
Data Interpretation: The ESW is defined by the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 0.5 mA/cm²), signifying the onset of electrolyte decomposition.
Figure 2: Workflow for ESW Determination
Caption: Standard experimental workflow for measuring the electrochemical window.
PART 5: Application-Specific Recommendations
The choice between [N₄₄₄₄][TFSI] and EMIM TFSI is not a matter of which is "better," but which is fitter for purpose.
-
Choose EMIM TFSI for applications demanding high charge and mass transport. Its low viscosity and high conductivity make it ideal for:
-
Choose [N₄₄₄₄][TFSI] for applications requiring maximum electrochemical stability, particularly at high voltages. Its exceptionally wide electrochemical window is critical for:
References
-
Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) imide Anion. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions. (n.d.). CNR-IRIS. Retrieved January 22, 2026, from [Link]
-
This compound (EVT-394243). (n.d.). Everchem. Retrieved January 22, 2026, from [Link]
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Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2022). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Vapor pressure and thermal stability of ionic liquid 1-butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)amide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Bistriflimide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Charge Transport and Glassy Dynamics in Blends Based on 1-Butyl-3-vinylbenzylimidazolium Bis(trifluoromethanesulfonyl)imide Ionic Liquid and the Corresponding Polymer. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. (2022). Frontiers. Retrieved January 22, 2026, from [Link]
-
So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2018). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. (2018). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
One-pot sustainable synthesis of tetrabutylammonium bis(trifluoromethanesulfonyl)imide ionic liquid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Viscosity of n-alkyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)amide ionic liquids saturated with compressed CO2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1-Ethyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI). (n.d.). Carl Roth. Retrieved January 22, 2026, from [Link]
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- 3. Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00741J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bistriflimide - Wikipedia [en.wikipedia.org]
- 6. 四丁基铵双三氟甲烷磺酰亚胺 for electronic purposes, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 12. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis of Tetrabutylammonium bis-trifluoromethanesulfonimidate by NMR Spectroscopy
For researchers, scientists, and drug development professionals working with ionic liquids, the purity of these materials is paramount. Tetrabutylammonium bis-trifluoromethanesulfonimidate, ([TBA][TFSI]), is a widely used ionic liquid in applications ranging from electrochemistry to organic synthesis. Its performance is directly tied to its purity, as even trace impurities can significantly alter its physicochemical properties. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the accurate and reliable purity determination of [TBA][TFSI], complete with supporting experimental protocols and data interpretation insights.
The Critical Role of Purity in [TBA][TFSI] Applications
This compound is valued for its wide electrochemical window, thermal stability, and tunable solubility. However, impurities such as residual starting materials, synthesis byproducts, water, and degradation products can compromise these properties. For instance, in electrochemical applications, protic impurities can narrow the electrochemical window, while halide impurities can corrode electrodes. In synthetic applications, impurities can act as catalysts or inhibitors, leading to unpredictable reaction outcomes. Therefore, a robust analytical methodology for purity assessment is not just a quality control measure but a critical component of reliable research and development.
Why NMR Spectroscopy is the Gold Standard for Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of chemical compounds. Unlike chromatographic methods, which require reference standards for each impurity, quantitative NMR (qNMR) can provide a direct measure of the absolute purity of a substance using a single internal standard of known purity.[1] This makes qNMR a primary analytical method for the certification of reference materials.
For [TBA][TFSI], NMR offers several distinct advantages:
-
Structural Confirmation: Provides unambiguous identification of the tetrabutylammonium cation and the bis-trifluoromethanesulfonimidate anion.
-
Simultaneous Detection of Impurities: Allows for the identification and quantification of a wide range of organic and inorganic impurities in a single experiment.
-
Non-Destructive: The sample can be recovered after analysis.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy for purity determination.
This guide will focus on the practical application of ¹H NMR, ¹⁹F NMR, and quantitative NMR (qNMR) for the comprehensive purity analysis of [TBA][TFSI].
Part 1: Qualitative Purity Assessment by ¹H and ¹⁹F NMR
Before proceeding to quantitative analysis, a qualitative assessment of the ¹H and ¹⁹F NMR spectra is essential to identify the presence of any unexpected signals that may correspond to impurities.
¹H NMR Spectroscopy: Fingerprinting the Cation and Detecting Organic Impurities
The ¹H NMR spectrum provides a detailed fingerprint of the tetrabutylammonium cation. The expected signals for the butyl chains of the cation are typically observed as multiplets in distinct regions of the spectrum.
A representative ¹H NMR spectrum of [TBA][TFSI] in deuterated chloroform (CDCl₃) would show the following characteristic peaks:
-
~3.2-3.4 ppm (multiplet): Protons on the α-carbon (adjacent to the nitrogen atom).
-
~1.6-1.8 ppm (multiplet): Protons on the β-carbon.
-
~1.4-1.5 ppm (multiplet): Protons on the γ-carbon.
-
~0.9-1.1 ppm (triplet): Protons on the terminal methyl group (δ-carbon).
The presence of signals outside of these regions, or distortions in the multiplicity and integration of these peaks, can indicate the presence of impurities.
Common Impurities Detectable by ¹H NMR:
-
Water: A broad singlet, typically around 1.5-2.0 ppm in CDCl₃, but its chemical shift is highly dependent on concentration and temperature.
-
Residual Solvents: Sharp singlets or multiplets corresponding to common synthesis solvents such as acetone (~2.17 ppm), acetonitrile (~2.10 ppm), or dichloromethane (~5.30 ppm).
-
Tributylamine: A potential degradation product of the tetrabutylammonium cation. The ¹H NMR spectrum of tributylamine shows characteristic signals for the butyl groups, but the chemical shifts of the α-protons will be different from those in the quaternary ammonium cation, typically appearing further upfield.
¹⁹F NMR Spectroscopy: A Sensitive Probe for the Anion and Fluorinated Impurities
¹⁹F NMR is a highly sensitive and specific technique for analyzing the bis-trifluoromethanesulfonimidate anion. Due to the large chemical shift dispersion of ¹⁹F, the spectrum is often simple and well-resolved, making it an excellent tool for identifying fluorinated impurities.
The [TFSI]⁻ anion contains six equivalent fluorine atoms, which give rise to a single, sharp peak in the ¹⁹F NMR spectrum. The chemical shift of this peak is typically around -79 to -81 ppm (referenced to an external standard like CFCl₃).
Advantages of ¹⁹F NMR for Purity Analysis:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a very sensitive nucleus for NMR detection.
-
Wide Chemical Shift Range: The large spectral width minimizes the chances of signal overlap, simplifying spectral interpretation.
-
Direct Detection of Anion-Related Impurities: Any other fluorine-containing species will give rise to distinct signals, allowing for easy identification of impurities related to the anion synthesis or degradation.
Part 2: Quantitative Purity Determination by qNMR
Quantitative NMR (qNMR) allows for the precise determination of the purity of [TBA][TFSI] by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration.[1]
The Foundational Principles of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. The purity of the analyte can be calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
Experimental Workflow for qNMR Analysis
The following diagram illustrates the key steps in performing a qNMR experiment for the purity analysis of [TBA][TFSI].
Caption: Workflow for quantitative NMR (qNMR) analysis.
Detailed Experimental Protocol for ¹H qNMR
-
Selection of Internal Standard: Choose a high-purity (certified reference material is recommended) internal standard that is soluble in the same deuterated solvent as [TBA][TFSI] and has signals that do not overlap with the analyte signals. For ¹H qNMR in CDCl₃, suitable standards include:
-
1,4-Dinitrobenzene: A sharp singlet at ~8.4 ppm.
-
Maleic Anhydride: A sharp singlet at ~7.1 ppm.
-
Dimethyl terephthalate: A singlet at ~8.1 ppm and another at ~3.9 ppm.
-
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the [TBA][TFSI] sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature throughout the experiment.
-
Pulse Angle (pw): Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter for qNMR, especially for viscous ionic liquids. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and the standard) is crucial for accurate integration. For [TBA][TFSI], a d1 of 30-60 seconds is recommended. The T₁ of the signals of interest should be experimentally determined using an inversion-recovery pulse sequence.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the non-overlapping signals of the analyte and the internal standard. For [TBA][TFSI], the triplet corresponding to the terminal methyl groups (~0.9-1.1 ppm) is often a good choice for integration as it is in a less crowded region of the spectrum.
-
Use the qNMR equation to calculate the purity.
-
Detailed Experimental Protocol for ¹⁹F qNMR
The protocol for ¹⁹F qNMR is similar to that of ¹H qNMR, with the key difference being the choice of the internal standard.
-
Selection of Internal Standard: The internal standard must contain fluorine and have a sharp signal that does not overlap with the [TFSI]⁻ signal. A suitable standard is:
-
α,α,α-Trifluorotoluene: A sharp singlet at approximately -63 ppm.
-
-
Sample Preparation and Data Acquisition: Follow the same procedures as for ¹H qNMR, ensuring the spectrometer is tuned to the ¹⁹F frequency. The relaxation delay (d1) should also be optimized for the ¹⁹F nuclei.
Part 3: Comparison of NMR Methods for Purity Analysis
Both ¹H and ¹⁹F qNMR are powerful techniques for the purity determination of [TBA][TFSI]. The choice between them may depend on the suspected impurities and the available instrumentation.
| Feature | ¹H qNMR | ¹⁹F qNMR |
| Primary Target | Tetrabutylammonium cation | Bis-trifluoromethanesulfonimidate anion |
| Advantages | - Ubiquitous in organic impurities.- Wide range of certified standards available. | - High sensitivity.- Large chemical shift dispersion reduces signal overlap.- Simple spectrum for the [TFSI]⁻ anion. |
| Disadvantages | - Spectral crowding can be an issue.- Water and residual solvent signals can interfere. | - Only detects fluorinated impurities.- Fewer certified standards are commercially available. |
| Best Suited For | Detecting and quantifying organic impurities and degradation products of the cation. | Detecting and quantifying anion-related impurities and confirming the cation/anion ratio. |
A Synergistic Approach:
For the most comprehensive purity analysis, a combination of ¹H and ¹⁹F NMR is recommended. ¹H NMR provides a broad overview of organic impurities, while ¹⁹F NMR offers a highly specific and sensitive probe for the anionic component. By performing both ¹H and ¹⁹F qNMR, one can not only determine the overall purity but also confirm the 1:1 stoichiometry of the cation and anion.
Part 4: Troubleshooting and Advanced Considerations
-
Viscosity Effects: Ionic liquids are generally more viscous than common organic solvents. This can lead to broader lines and shorter T₂ relaxation times. While this does not affect the accuracy of qNMR if a sufficiently long relaxation delay is used, it can impact the resolution of the spectrum.
-
Dynamic Exchange: In some cases, ion pairing or other dynamic processes can lead to changes in chemical shifts or line broadening. These effects are generally minimal for [TBA][TFSI] in common deuterated solvents.
-
Baseline Distortions: A flat baseline is crucial for accurate integration. Use a high-order polynomial baseline correction if necessary.
-
Integration Errors: Ensure that the integration region encompasses the entire signal, including any satellite peaks.
Conclusion: Ensuring the Integrity of Your Ionic Liquid
The purity of this compound is a critical factor that underpins its performance in a multitude of applications. NMR spectroscopy, particularly quantitative ¹H and ¹⁹F NMR, provides a robust, reliable, and comprehensive methodology for the purity assessment of this important ionic liquid. By following the detailed protocols and considering the practical insights outlined in this guide, researchers, scientists, and drug development professionals can confidently validate the quality of their [TBA][TFSI] and ensure the integrity of their experimental results.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Kopetzki, D., & Kümmerer, K. (2024). NMR study of nitrate ionic liquids confined between micrometer-sized silica particles. Diva-Portal.org. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Eliasen, K. L., Gabriel, J., Blochowicz, T., Gainaru, C. P., Christensen, T. E., & Niss, K. (2024). What is the origin of slow relaxation modes in highly viscous ionic liquids?. The Journal of Chemical Physics, 161(3). [Link]
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Kärger, J., Freude, D., & Stallmach, F. (2024). NMR study of nitrate ionic liquids confined between micrometer-sized silica particles. Diva-Portal.org. Retrieved from [Link]
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Iacob, C., Sangoro, J. R., & Kremer, F. (2015). NMR of ionic liquids. In Modern Magnetic Resonance (pp. 1-18). Springer, Cham. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Determining Ionic Liquid Purity
For Researchers, Scientists, and Drug Development Professionals
The unique physicochemical properties of ionic liquids (ILs) have established them as pivotal components in a myriad of applications, from novel drug delivery systems to green chemistry. However, the very characteristics that make ILs so versatile also render them susceptible to impurities that can dramatically alter their behavior and performance. Water, unreacted starting materials, halide byproducts, and organic solvents can all compromise the integrity of an IL, leading to inconsistent experimental results and potential safety concerns.
This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of ionic liquids. As a senior application scientist, my objective is to move beyond a simple recitation of techniques. Instead, this document is structured to provide a deeper understanding of the causality behind methodological choices, empowering you to design and implement a robust cross-validation strategy for the stringent quality control of your ionic liquids.
The Imperative of Purity: Why Small Impurities Have a Large Impact
Impurities in ionic liquids can have a profound impact on their physical and chemical properties. For instance, even trace amounts of water can significantly decrease the viscosity and electrochemical window of an IL, while residual halides are known to corrode equipment and poison catalysts. Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for generating reproducible and reliable data.
A Multi-Pronged Approach to Purity Assessment
A comprehensive purity assessment of an ionic liquid necessitates a combination of analytical techniques, each providing a unique piece of the puzzle. This guide will focus on the cross-validation of the following key methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantification of the primary ionic liquid components and organic impurities.
-
Karl Fischer Titration: The gold standard for accurate water content determination.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the ionic liquid cation, organic impurities, and some anions.
-
Ion Chromatography (IC): Specifically for the sensitive detection and quantification of anionic impurities, particularly halides.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): For the confirmation of ionic species and sensitive detection of impurities.
The following sections will delve into the theoretical underpinnings and practical application of each of these techniques, providing detailed experimental protocols and comparative data to inform your analytical strategy.
Quantitative NMR (qNMR) Spectroscopy: The Structural and Quantitative Workhorse
NMR spectroscopy is an unparalleled tool for the structural elucidation of ionic liquids.[1][2][3][4] Beyond qualitative identification, quantitative NMR (qNMR) provides a direct and primary method for determining the purity of the main component and quantifying organic impurities without the need for identical reference standards for each analyte.
Causality of Methodological Choices in qNMR
The power of qNMR lies in the direct proportionality between the integrated signal area of a resonance and the number of nuclei contributing to that signal. By comparing the integral of a known resonance from the ionic liquid cation or anion to that of a certified internal standard of known concentration, a precise and accurate quantification can be achieved. The choice of internal standard is critical; it must be soluble in the same deuterated solvent as the ionic liquid, have at least one resonance that does not overlap with any analyte signals, be non-reactive with the sample, and have a known purity.
Experimental Protocol: qNMR for Purity Determination of an Imidazolium-Based Ionic Liquid
This protocol outlines the determination of the purity of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and the quantification of the common impurity 1-methylimidazole.
Materials:
-
[BMIM]Cl sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the [BMIM]Cl sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used to allow for complete T1 relaxation of all relevant protons. A D1 of 5 times the longest T1 is recommended.
-
Optimize other acquisition parameters as needed to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved resonances of the [BMIM]+ cation (e.g., the N-CH3 protons), the internal standard, and any identified impurities (e.g., the N-CH3 protons of 1-methylimidazole).
-
Calculate the purity of the [BMIM]Cl and the concentration of the impurity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
Data Presentation: qNMR
| Parameter | [BMIM]Cl Assay | 1-methylimidazole Quantification |
| Linearity (Range) | 0.1–2.0 mg/mL | 0.01–0.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5%–101.5% | 97.0%–103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| LOD | ~0.05% | ~0.01% |
| LOQ | ~0.15% | ~0.03% |
Note: These are typical performance characteristics and may vary depending on the specific instrument, experimental conditions, and ionic liquid being analyzed.
Karl Fischer Titration: The Definitive Method for Water Content
Water is a ubiquitous and often detrimental impurity in ionic liquids.[5] Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[6][7][8][9] It is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Causality of Methodological Choices in Karl Fischer Titration
Two main types of KF titration are used: volumetric and coulometric.[10][11]
-
Volumetric KF: The titrant containing iodine is added directly to the sample via a burette. This method is suitable for samples with higher water content (typically > 0.1%).
-
Coulometric KF: Iodine is generated electrochemically in the titration cell. This method is highly sensitive and ideal for samples with very low water content (down to 1 ppm).[11]
The choice between these two methods depends on the expected water content of the ionic liquid. For high-purity, "dry" ionic liquids, coulometric KF is the preferred method.
Experimental Protocol: Coulometric Karl Fischer Titration
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents
-
Ionic liquid sample
-
Gas-tight syringe
Procedure:
-
Instrument Preparation:
-
Assemble the KF titration cell according to the manufacturer's instructions.
-
Add the anolyte and catholyte to their respective compartments.
-
Allow the instrument to precondition the reagents by titrating any residual moisture until a stable, low drift is achieved.
-
-
Titer Determination (for volumetric KF) or Instrument Check (for coulometric KF):
-
Inject a known amount of a certified water standard into the titration cell and perform a titration.
-
The result should be within the specified limits of the standard.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the ionic liquid sample into a gas-tight syringe. The sample size will depend on the expected water content.
-
Inject the sample into the titration cell, ensuring the needle tip is below the surface of the anolyte.
-
The titration will start automatically and stop once all the water has been consumed.
-
The instrument will display the water content, typically in ppm or percent.
-
Data Presentation: Karl Fischer Titration
| Parameter | Volumetric KF | Coulometric KF |
| Typical Range | 0.1% to 100% | 1 ppm to 5% |
| Accuracy | ± 0.5% | ± 1-3 µg of water |
| Precision (% RSD) | < 1% | < 2% at 100 ppm |
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a powerful technique for the separation, identification, and quantification of the ionic liquid cation and non-ionic impurities.[4][12][13][14] For ionic liquids, reversed-phase and mixed-mode chromatography are particularly useful.
Causality of Methodological Choices in HPLC
-
Reversed-Phase HPLC: Utilizes a nonpolar stationary phase and a polar mobile phase. This is effective for separating the often large, hydrophobic cations of ionic liquids from more polar impurities.
-
Mixed-Mode HPLC: Employs stationary phases with both hydrophobic and ion-exchange functionalities. This allows for the simultaneous separation of the ionic liquid cation and anion in a single run, offering a comprehensive purity profile.[15]
The choice of detector is also crucial. A UV detector is suitable for ionic liquids with a chromophore (such as imidazolium-based ILs), while an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for ILs that lack a UV chromophore.
Experimental Protocol: Reversed-Phase HPLC for [BMIM]Cl Purity
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column
-
[BMIM]Cl sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer
-
Deionized water
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffered mobile phase, for example, 20 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Degas the mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a [BMIM]Cl reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the [BMIM]Cl sample for analysis by dissolving a known amount in the mobile phase.
-
-
Chromatographic Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detection wavelength (e.g., 210 nm for the imidazolium ring).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standards and the sample.
-
Run a gradient elution program to separate the [BMIM]+ cation from any impurities.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standards.
-
Determine the concentration of [BMIM]+ in the sample from the calibration curve.
-
Identify and quantify any impurity peaks by comparing their retention times to those of known impurity standards or by using relative response factors.
-
Data Presentation: HPLC
| Parameter | [BMIM]+ Assay | Organic Impurity (e.g., 1-methylimidazole) |
| Linearity (Range) | 1-100 µg/mL | 0.1-10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0%–102.0% | 95.0%–105.0% |
| Precision (% RSD) | < 1.5% | < 3.0% |
| LOD | ~0.3 µg/mL | ~0.05 µg/mL |
| LOQ | ~1 µg/mL | ~0.15 µg/mL |
Note: These are typical performance characteristics and may vary depending on the specific instrument, column, and mobile phase conditions.
Ion Chromatography (IC): The Specialist for Anionic Impurities
While HPLC can be used for some anions, Ion Chromatography (IC) is the superior technique for the sensitive and selective determination of small inorganic and organic anions, particularly halide impurities (Cl-, Br-, I-), which are common residuals from the synthesis of many ionic liquids.[5][16][17][18][19][20][21][22][23]
Causality of Methodological Choices in IC
IC utilizes ion-exchange stationary phases to separate ions based on their charge and size. A key component of modern IC systems is a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This results in a low background signal and high sensitivity for the detection of anions by conductivity. The choice of eluent is critical for achieving good separation of the target anions from the bulk ionic liquid anion. For example, a hydroxide eluent is often used for the separation of halides.[5]
Experimental Protocol: IC for Halide Determination in [BMIM]BF4
Materials:
-
IC system with a suppressed conductivity detector
-
Anion-exchange column (e.g., Dionex AS9-HC)
-
[BMIM]BF4 sample
-
Sodium hydroxide eluent concentrate
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Chloride, bromide, and iodide standards
Procedure:
-
Eluent Preparation:
-
Prepare the eluent, for example, 20 mM NaOH with 10% (v/v) acetonitrile.[5]
-
Ensure the eluent is properly degassed.
-
-
Standard and Sample Preparation:
-
Prepare a mixed stock solution of chloride, bromide, and iodide standards.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the [BMIM]BF4 sample in deionized water (or a water/acetonitrile mixture for hydrophobic ILs).
-
-
Chromatographic Analysis:
-
Equilibrate the column with the eluent.
-
Inject the standards and the sample.
-
Run the analysis isocratically.
-
-
Data Analysis:
-
Generate calibration curves for each halide from the peak areas of the standards.
-
Determine the concentration of each halide impurity in the sample from the respective calibration curve.
-
Data Presentation: IC
| Parameter | Chloride | Bromide | Iodide |
| Linearity (Range) | 0.05–5 ppm | 0.05–5 ppm | 0.1–10 ppm |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95.0%–105.0% | 95.0%–105.0% | 90.0%–110.0% |
| Precision (% RSD) | < 3.0% | < 3.0% | < 5.0% |
| LOD | ~10 ppb | ~15 ppb | ~30 ppb |
| LOQ | ~30 ppb | ~50 ppb | ~100 ppb |
Electrospray Ionization Mass Spectrometry (ESI-MS): Unambiguous Identification
ESI-MS is an invaluable tool for the characterization of ionic liquids, as they are pre-ionized and readily detected.[24][25][26] It provides unambiguous confirmation of the mass-to-charge ratio (m/z) of the cation and anion, and its high sensitivity makes it excellent for detecting trace-level impurities.[24][25]
Causality of Methodological Choices in ESI-MS
ESI-MS can be used in both positive and negative ion modes to analyze the cation and anion of the ionic liquid, respectively. For quantitative analysis, the use of an internal standard is highly recommended to compensate for variations in instrument response and matrix effects.[24][25] Direct infusion ESI-MS can provide a rapid purity assessment, while coupling MS with a separation technique like HPLC (LC-MS) allows for the quantification of isomeric impurities that have the same mass.
Experimental Protocol: Direct Infusion ESI-MS for Purity Confirmation
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump
-
Solvent (e.g., methanol, acetonitrile)
-
Ionic liquid sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the ionic liquid sample in a suitable solvent (e.g., 1-10 µg/mL in methanol).
-
-
MS Analysis:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Infuse the sample solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis:
-
In the positive ion mode spectrum, confirm the presence of the peak corresponding to the m/z of the ionic liquid cation.
-
In the negative ion mode spectrum, confirm the presence of the peak corresponding to the m/z of the ionic liquid anion.
-
Screen for the presence of any unexpected peaks that may indicate impurities. The identity of these impurities can be postulated based on their m/z values.
-
The Synergy of Cross-Validation: A Holistic Purity Profile
No single analytical method can provide a complete picture of an ionic liquid's purity. Cross-validation, the process of comparing results from two or more different analytical techniques, is essential for ensuring the accuracy and reliability of your data.[27]
A Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for ionic liquid purity.
Caption: A workflow for the cross-validation of ionic liquid purity.
Expertise in Action: Interpreting Discrepancies
Discrepancies between methods are not necessarily indicative of an error, but rather an opportunity for deeper insight. For example:
-
qNMR vs. HPLC Purity: If the purity value from qNMR is significantly lower than that from HPLC (based on the cation peak), it may suggest the presence of NMR-active impurities that are not chromatographically resolved or do not have a UV chromophore.
-
Mass Balance: The sum of the main component purity (from qNMR or HPLC), water content (from Karl Fischer), and all quantified impurities (from HPLC, IC, etc.) should ideally be close to 100%. A significant deviation may indicate the presence of undetected impurities.
By employing a suite of orthogonal analytical techniques, a self-validating system is created, where the results from each method corroborate and complement the others, leading to a highly trustworthy and comprehensive purity assessment.
Conclusion
The determination of ionic liquid purity is a critical aspect of their application in research and development. A single-method approach is insufficient to provide the necessary level of confidence in the quality of these complex materials. The cross-validation strategy outlined in this guide, which leverages the strengths of qNMR, Karl Fischer titration, HPLC, IC, and ESI-MS, provides a robust framework for the comprehensive characterization of ionic liquids. By understanding the "why" behind the "how" of these analytical techniques, researchers can ensure the integrity of their materials and the reliability of their results.
References
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ASTM D1686-17, Standard Test Method for Color of Halogenated Organic Solvents and Their Admixtures (Platinum-Cobalt Scale), ASTM International, West Conshohocken, PA, 2017,
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SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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uspbpep.com. (n.d.). usp31nf26s1_c1065, General Chapters: <1065> ION CHROMATOGRAPHY. Retrieved from [Link]
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- Analytical Methods Committee. (2006). An analytical view of ionic liquids. Accreditation and Quality Assurance, 11(1-2), 49-52.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
- Garbaczewska, S., & Hupko, J. (2008). Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Polish Journal of Environmental Studies, 17(1), 59-63.
- Marszałł, M. P., & Baczek, T. (2021). The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. International Journal of Molecular Sciences, 22(11), 5981.
- Costa, A. P. M., et al. (2024). Thermophysical Characterization of Protic Ionic Liquids: Density Measurements, Group Contribution Method, and PC-SAFT Modeling Application. Industrial & Engineering Chemistry Research.
- Skwierawska, A. (2014). HPLC coupled with a spectrophotometer as a reliable setup for the study of absorption properties of imidazolium ionic liquids using bmimBF4 as an example. RSC Advances, 4(58), 30730-30736.
- Angelo, M. D., et al. (2020). MAS NMR Investigation of Molecular Order in an Ionic Liquid Crystal. The Journal of Physical Chemistry B, 124(23), 4769-4780.
- Ho, T. D., et al. (2021). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry, 93(1), 314-343.
- Noria Corporation. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated.
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- Bhattacharyya, L. (2011). Ion Chromatography in USP-NF. American Pharmaceutical Review.
- Gupta, G. R., et al. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 24(12), 5621.
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- Mettler Toledo. (n.d.).
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- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- Huddleston, J. G., et al. (2015). Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms.
- Quveon. (n.d.).
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- Eurachem. (2022). 7.
- Thermo Fisher Scientific. (n.d.).
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A Comparative Guide to the Electrochemical Performance of Quaternary Ammonium Ionic Liquids: [TBA][TFSI] as a Case Study
In the ever-evolving landscape of electrochemical energy storage and advanced materials, ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of properties that make them highly attractive for a range of applications, from high-performance batteries to electrocatalysis. Among the diverse families of ILs, quaternary ammonium-based salts are particularly noteworthy for their electrochemical stability. This guide provides an in-depth, objective comparison of the electrochemical performance of tetrabutylammonium bis(trifluoromethylsulfonyl)imide, [TBA][TFSI] or [N4444][TFSI], against other relevant quaternary ammonium ionic liquids. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable ionic liquid for their specific application.
The Significance of Ionic Liquids in Electrochemical Systems
Ionic liquids are salts that are liquid at or near room temperature. Their defining characteristics, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, position them as safer and often more efficient alternatives to traditional volatile organic solvents used in electrolytes.[1] The tunability of their properties, achieved by modifying the cation and anion structures, allows for the design of ILs with specific performance characteristics.
Quaternary ammonium cations, characterized by a central nitrogen atom bonded to four organic substituents, are a cornerstone of IL chemistry due to their inherent stability. When paired with the weakly coordinating bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion, they form a series of hydrophobic and electrochemically robust ionic liquids. The [TFSI]⁻ anion is known for its high thermal stability and its ability to delocalize the negative charge, which contributes to the overall stability of the IL.
This guide will focus on four key performance metrics that are critical for evaluating the suitability of an ionic liquid for electrochemical applications:
-
Ionic Conductivity (σ): A measure of the material's ability to conduct ions, which is essential for efficient charge transport in electrochemical devices.
-
Electrochemical Stability Window (ESW): The potential range over which the ionic liquid remains stable without undergoing oxidation or reduction. A wide ESW is crucial for high-voltage applications.
-
Viscosity (η): A measure of a fluid's resistance to flow. Lower viscosity generally correlates with higher ionic mobility and, consequently, higher ionic conductivity.
-
Thermal Stability (Td): The temperature at which the ionic liquid begins to decompose. High thermal stability is critical for applications that operate at elevated temperatures.
Comparative Electrochemical Performance of Quaternary Ammonium [TFSI] Ionic Liquids
The electrochemical properties of quaternary ammonium ionic liquids are significantly influenced by the structure of the cation, particularly the length of the alkyl chains. The following tables summarize the experimental data for [TBA][TFSI] and its analogues, providing a basis for a direct comparison.
Table 1: Ionic Conductivity of Quaternary Ammonium [TFSI] Ionic Liquids
| Ionic Liquid (Cation) | Abbreviation | Ionic Conductivity (mS/cm) at 25°C | Reference |
| Tetrabutylammonium | [N4444][TFSI] | 1.31 | [2] |
| Tetraethylammonium | [N2222][TFSI] | ~3.5 | [3] |
| Butyltrimethylammonium | [N4111][TFSI] | ~2.2 | [4] |
| Tributylmethylammonium | [N4441][TFSI] | ~1.5 | [5] |
Expertise & Experience: The data clearly illustrates that ionic conductivity is inversely related to the size of the cation. The smaller tetraethylammonium cation in [N2222][TFSI] exhibits significantly higher ionic conductivity compared to the bulkier tetrabutylammonium cation in [TBA][TFSI]. This is a direct consequence of the higher mobility of smaller ions through the liquid medium. The viscosity of the ionic liquid plays a crucial role here; lower viscosity facilitates faster ion transport.
Table 2: Electrochemical Stability Window of Quaternary Ammonium [TFSI] Ionic Liquids
| Ionic Liquid (Cation) | Abbreviation | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | ESW (V) | Reference |
| Tetrabutylammonium | [N4444][TFSI] | > 4.5 | ~0.0 | > 4.5 | [6] |
| Tributylmethylammonium | [N4441][TFSI] | ~5.0 | ~-1.0 | ~6.0 | [5] |
| N-Pentyl-N-methylpyrrolidinium | [Pyr15][TFSI] | ~5.5 | ~-0.5 | ~6.0 | [4] |
| 1-Ethyl-3-methylimidazolium | [EMIM][TFSI] | ~4.7 | ~-1.5 | ~6.2 | [7] |
Expertise & Experience: Quaternary ammonium cations are known for their excellent cathodic stability, making them suitable for applications involving lithium metal anodes. The electrochemical stability window is primarily determined by the reduction of the cation at the cathodic limit and the oxidation of the anion at the anodic limit. As seen in the table, quaternary ammonium ILs with the [TFSI]⁻ anion exhibit wide electrochemical windows, often exceeding 4.5 V. The anodic stability is largely governed by the [TFSI]⁻ anion, which is known to be stable up to high positive potentials. The cathodic stability is influenced by the cation structure, with aliphatic quaternary ammonium cations generally showing high stability against reduction.
Table 3: Viscosity of Quaternary Ammonium [TFSI] Ionic Liquids
| Ionic Liquid (Cation) | Abbreviation | Viscosity (mPa·s) at 25°C | Reference |
| Tetrabutylammonium | [N4444][TFSI] | 135 | [3] |
| Tetraethylammonium | [N2222][TFSI] | 36 | [3] |
| Triethylsulfonium | [Et3S][TFSI] | 33 | [8] |
| 1-Hexyl-3-methylimidazolium | [HMIm][TFSI] | 74 | [3] |
Expertise & Experience: Viscosity is a critical parameter that directly impacts ionic conductivity. As the length of the alkyl chains on the quaternary ammonium cation increases, the van der Waals interactions between the cations also increase, leading to a significant rise in viscosity. This trend is evident when comparing the viscosity of [N2222][TFSI] with that of [N4444][TFSI]. The lower viscosity of [N2222][TFSI] contributes to its higher ionic conductivity.
Table 4: Thermal Stability of Quaternary Ammonium [TFSI] Ionic Liquids
| Ionic Liquid (Cation) | Abbreviation | Decomposition Temp. (Td, °C) | Reference |
| Tetrabutylammonium | [N4444][TFSI] | > 250 | [9] |
| N-Tributyl-N-methylammonium | [N4441][TFSI] | ~400 | [4] |
| N-Pentyl-N-methylpyrrolidinium | [Pyr15][TFSI] | > 350 | [4] |
| 1-Ethyl-3-methylimidazolium | [EMIM][TFSI] | ~400 | [7] |
Expertise & Experience: The thermal stability of ionic liquids is primarily dictated by the strength of the bonds within the cation and anion. The [TFSI]⁻ anion is known for its exceptional thermal stability. For quaternary ammonium cations, the decomposition pathway often involves Hofmann elimination or nucleophilic substitution. Generally, these ionic liquids exhibit high thermal stability, with decomposition temperatures well above 250°C, making them suitable for a wide range of operating temperatures.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for characterizing the key electrochemical properties of ionic liquids.
Protocol 1: Determination of Ionic Conductivity by Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a powerful non-destructive technique used to probe the electrical properties of materials. By applying a small amplitude AC voltage over a range of frequencies, the impedance of the ionic liquid can be measured. The bulk resistance of the ionic liquid, which is inversely proportional to its ionic conductivity, can be extracted from the impedance data.
Step-by-Step Methodology:
-
Cell Assembly: Assemble a two-electrode conductivity cell with two parallel platinum or stainless steel electrodes of a known area (A) and separation (l). The cell constant (l/A) should be accurately determined using a standard KCl solution of known conductivity.
-
Sample Preparation: Fill the conductivity cell with the ionic liquid under investigation. Ensure the IL is free of impurities and has been thoroughly dried under vacuum to remove any residual water, as water can significantly affect conductivity.
-
EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data as a Nyquist plot (Z'' vs. Z').
-
-
Data Analysis:
-
The Nyquist plot for a pure ionic conductor should ideally show a semicircle at high frequencies followed by a vertical line at low frequencies (representing the blocking electrodes).
-
The intercept of the high-frequency semicircle with the real axis (Z') corresponds to the bulk resistance (Rb) of the ionic liquid.
-
Calculate the ionic conductivity (σ) using the following equation: σ = (l/A) / Rb
-
Caption: Workflow for determining ionic conductivity using EIS.
Protocol 2: Determination of the Electrochemical Stability Window (ESW) by Cyclic Voltammetry (CV)
Causality: Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly with time between two set potential limits. By observing the current response, the potential at which the ionic liquid begins to oxidize or reduce can be determined, thus defining its electrochemical stability window.
Step-by-Step Methodology:
-
Electrochemical Cell Setup: Assemble a three-electrode cell inside an inert atmosphere glovebox.
-
Working Electrode: A glassy carbon or platinum microelectrode.
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A quasi-reference electrode such as a silver wire immersed in a solution of AgNO3 in the same ionic liquid, or a leak-free Ag/AgCl electrode. It is crucial to calibrate the reference electrode against a known redox couple like ferrocene/ferrocenium (Fc/Fc⁺).
-
-
Sample Preparation: Use the neat, dried ionic liquid as the electrolyte.
-
CV Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammogram by sweeping the potential from the open-circuit potential (OCP) to a sufficiently negative potential to observe the cathodic limit, and then to a sufficiently positive potential to observe the anodic limit.
-
A slow scan rate (e.g., 10-50 mV/s) is typically used to minimize capacitive currents and clearly resolve the faradaic processes.
-
-
Data Analysis:
-
The ESW is defined as the potential difference between the onset of the anodic and cathodic currents.
-
The anodic and cathodic limits are typically determined as the potential at which the current density reaches a predefined threshold (e.g., 0.1 or 1 mA/cm²).
-
Caption: Workflow for determining the electrochemical stability window using CV.
Protocol 3: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature of the ionic liquid, which is a critical parameter for assessing its thermal stability.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
TGA Measurement:
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining versus temperature.
-
The decomposition temperature (Td) is often reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) has occurred.
-
Caption: Workflow for determining thermal stability using TGA.
Conclusion
This guide has provided a comprehensive comparison of the electrochemical performance of [TBA][TFSI] and other quaternary ammonium ionic liquids. The choice of the cation has a profound impact on the key electrochemical properties of these materials. Shorter alkyl chains on the quaternary ammonium cation lead to lower viscosity and higher ionic conductivity, while maintaining a wide electrochemical stability window and high thermal stability.
For applications requiring high ionic conductivity, quaternary ammonium [TFSI] salts with smaller cations, such as [N2222][TFSI], are preferable. However, for applications where a wider liquid range at lower temperatures or specific solvation properties are desired, the larger [TBA][TFSI] may be more suitable despite its lower conductivity. The detailed experimental protocols provided herein offer a standardized approach for researchers to characterize and compare the performance of different ionic liquids, ensuring the generation of reliable and reproducible data. As the field of ionic liquids continues to expand, a thorough understanding of these structure-property relationships will be paramount in designing the next generation of high-performance electrochemical materials.
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Electrochemical Impedance Spectroscopy—A Tutorial. PMC. [Link]
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Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an. DiVA-Portal.org. [Link]
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Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. MDPI. [Link]
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Understanding the Surprising Ionic Conductivity Maximum in Zn(TFSI)2 Water/Acetonitrile Mixture Electrolytes. University of Notre Dame. [Link]
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A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. ResearchGate. [Link]
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Densities, Refractive Indices, Viscosities, and Conductivities of Non-Imidazolium Ionic Liquids [Et 3 S][TFSI], [Et 2 MeS][TFSI], [BuPy][TFSI], [N 8881 ][TFA], and [P 14 ][DCA]. ResearchGate. [Link]
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Density, Viscosity, and Conductivity of [VAIM][TFSI] in Mixtures for Lithium-Ion Battery Electrolytes. ResearchGate. [Link]
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Assessing the Non-Coordinating Ability of the Bis-trifluoromethanesulfonimidate Anion: A Comparative Guide
Introduction: The Quest for the "Innocent" Anion
In the realm of coordination chemistry, catalysis, and materials science, the role of the counterion is often deceptively critical. While seemingly a spectator, the anion can profoundly influence the reactivity, stability, and physical properties of a cationic species. For decades, chemists have sought the ideal "non-coordinating" anion—an ion that would maintain charge neutrality without interfering with the chemistry of the cation.[1][2] This pursuit has led to the development of a class of molecules known as weakly coordinating anions (WCAs).[1][2][3]
Historically, anions such as perchlorate (ClO₄⁻), hexafluorophosphate (PF₆⁻), and tetrafluoroborate (BF₄⁻) were considered to be weakly coordinating. However, a wealth of experimental evidence has since demonstrated their ability to coordinate to highly electrophilic metal centers, acting as ligands and influencing the outcome of chemical processes.[4] This has spurred the development of more robust and truly weakly coordinating anions.
Among the modern generation of WCAs, the bis-trifluoromethanesulfonimidate anion, commonly abbreviated as TFSI or NTf₂⁻, has emerged as a particularly versatile and effective candidate. This guide provides an in-depth assessment of the non-coordinating ability of the TFSI anion, comparing its performance with other common alternatives and providing the supporting experimental data and protocols for its evaluation.
A Deep Dive into the Bis-trifluoromethanesulfonimidate (TFSI) Anion
The TFSI anion, with the chemical formula [(CF₃SO₂)₂N]⁻, possesses a unique combination of properties that contribute to its remarkably low coordinating ability.
Structural and Electronic Features:
The key to the TFSI anion's inertness lies in the extensive delocalization of its negative charge over a large molecular surface. The central nitrogen atom is flanked by two strongly electron-withdrawing trifluoromethanesulfonyl groups (-SO₂CF₃). This electronic structure effectively disperses the negative charge across the two sulfonyl groups, as depicted in the resonance structures below.
This charge delocalization, coupled with the steric bulk of the two trifluoromethyl groups, makes the TFSI anion a poor nucleophile and Lewis base, significantly reducing its tendency to coordinate to cationic centers.
Comparative Analysis: TFSI vs. Other Weakly Coordinating Anions
To objectively assess the non-coordinating ability of TFSI, a direct comparison with other commonly used anions is essential. A powerful quantitative measure of an anion's coordinating ability is its Gutmann Acceptor Number (AN). The AN is a measure of the Lewis acidity of a solvent, but it can be adapted to quantify the electrophilicity of a cation in the presence of a given anion, which indirectly reflects the anion's coordinating strength. A lower AN for a salt solution generally indicates a less coordinating anion.
| Anion | Formula | Typical Gutmann Acceptor Number (AN) | Notes |
| Bis-trifluoromethanesulfonimidate (TFSI) | [(CF₃SO₂)₂N]⁻ | ~10-15 | Excellent charge delocalization and steric hindrance.[5][6][7] |
| Perchlorate | ClO₄⁻ | ~37 | Historically considered weakly coordinating, but now known to coordinate to strong Lewis acids.[4] |
| Hexafluorophosphate | PF₆⁻ | ~25-30 | Prone to decomposition and fluoride abstraction by highly electrophilic cations.[4] |
| Tetrafluoroborate | BF₄⁻ | ~25-30 | Similar to PF₆⁻, it can be a source of fluoride for reactive cations.[4] |
| Trifluoromethanesulfonate (Triflate) | CF₃SO₃⁻ | ~20-25 | More coordinating than TFSI due to less charge delocalization and steric bulk. |
Note: The exact AN values can vary depending on the cation and the solvent system.
As the data in the table illustrates, the TFSI anion exhibits a significantly lower Gutmann Acceptor Number compared to traditional "weakly coordinating" anions, providing strong quantitative evidence for its superior non-coordinating nature.
Experimental Protocols for Assessing Anion Coordinating Ability
The following section details key experimental workflows for quantifying and comparing the coordinating ability of anions like TFSI.
Gutmann-Beckett Method using ³¹P NMR Spectroscopy
This method provides a direct measure of the Lewis acidity of a cationic species in the presence of a given anion, which is inversely related to the anion's coordinating ability.[8]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the salt of the cation with the anion to be tested (e.g., LiTFSI) in a deuterated, non-coordinating solvent such as dichloromethane-d₂ (CD₂Cl₂) to a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the ³¹P NMR probe, triethylphosphine oxide (Et₃PO), in the same deuterated solvent.
-
Add a precise amount of the Et₃PO stock solution to the salt solution to achieve a specific molar ratio (e.g., 1:1 cation:probe).
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use an external reference standard (e.g., 85% H₃PO₄) or a sealed capillary containing a reference for accurate chemical shift determination.
-
-
Data Analysis:
-
Determine the chemical shift (δ) of the Et₃PO signal in the sample.
-
Calculate the Acceptor Number (AN) using the established formula: AN = 2.21 × (δ_sample - 41.0) , where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[9]
-
-
Interpretation:
-
A smaller downfield shift (and thus a lower AN) of the Et₃PO signal indicates that the cation is less Lewis acidic. This is because a more coordinating anion will partially neutralize the positive charge on the cation, making it less available to interact with the Lewis basic oxygen of the Et₃PO probe.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for probing the direct interaction between an anion and a cation by observing changes in the anion's vibrational modes.[10][11]
Key Vibrational Modes of the TFSI Anion:
-
Asymmetric and Symmetric SO₂ Stretching Modes: These bands, typically found in the 1350-1100 cm⁻¹ region, are sensitive to the coordination environment of the sulfonyl groups.
-
S-N-S Stretching Mode: Located around 740 cm⁻¹, this mode is also a sensitive probe of cation-anion interactions.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a series of solutions of the salt (e.g., LiTFSI) in the solvent of interest at varying concentrations.
-
For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
FT-IR Acquisition:
-
Acquire the FT-IR spectrum of each sample, ensuring a dry environment to minimize interference from water vapor.
-
Record a background spectrum of the pure solvent or the empty ATR crystal.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the solution spectra to obtain the spectrum of the solute.
-
Carefully analyze the positions and shapes of the key vibrational bands of the TFSI anion.
-
-
Interpretation:
-
Coordination-Induced Shifts: When the TFSI anion coordinates to a cation through its oxygen atoms, the S=O bond is weakened, leading to a red-shift (shift to lower wavenumbers) of the SO₂ stretching bands.[1] Conversely, the S-N-S stretching mode often shows a blue-shift (shift to higher wavenumbers) upon coordination.[12]
-
Appearance of New Bands: In some cases, strong coordination can lead to the splitting of degenerate vibrational modes or the appearance of new bands corresponding to "bound" and "free" anion populations.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the electrochemical stability window (ESW) of an electrolyte. A wider ESW is often indicative of a less coordinating anion, as the anion is less likely to be oxidized or reduced at the electrode surface.[8][13][14]
Step-by-Step Protocol:
-
Electrolyte Preparation:
-
Electrochemical Cell Setup:
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
-
CV Measurement:
-
Scan the potential of the working electrode from the open-circuit potential to a positive limit and then reverse the scan to a negative limit.
-
The scan rate is typically slow (e.g., 10-50 mV/s) to ensure that the measured currents are not dominated by capacitive effects.
-
The potential limits are gradually expanded until a significant increase in current is observed, indicating the onset of electrolyte decomposition (oxidation at the positive limit, reduction at the negative limit).
-
-
Data Analysis and Interpretation:
-
The electrochemical stability window (ESW) is defined as the potential difference between the onset of oxidation and the onset of reduction.
-
A wider ESW suggests that the anion (and cation) are more resistant to electrochemical decomposition. For anions, this often correlates with lower coordinating ability, as a less-coordinated anion is less likely to participate in electron transfer reactions at the electrode surface. TFSI-based electrolytes are known for their wide electrochemical windows, often exceeding 4.5 V.[5]
-
Conclusion: The Superiority of the TFSI Anion
The bis-trifluoromethanesulfonimidate (TFSI) anion stands out as a premier weakly coordinating anion due to its exceptional ability to delocalize its negative charge and its significant steric hindrance. Quantitative measures, such as the Gutmann Acceptor Number, consistently demonstrate its lower coordinating ability compared to traditional anions like perchlorate, hexafluorophosphate, and tetrafluoroborate.
The experimental protocols detailed in this guide—³¹P NMR spectroscopy, FT-IR spectroscopy, and cyclic voltammetry—provide a robust framework for researchers to independently assess and verify the non-coordinating nature of TFSI and other anions in their specific systems. By understanding and applying these techniques, scientists and drug development professionals can make more informed decisions in the design of catalysts, electrolytes, and other advanced materials where the "innocence" of the counterion is paramount.
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Electrochemical stability ( E S W ) of (A) [TFSI] anion group and (B)... - ResearchGate. (URL: [Link])
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The Architectonics of Stability: A Comparative Guide to the Influence of Electrolytes on SEI Layer Formation
In the intricate world of electrochemical energy storage, the performance, longevity, and safety of lithium-ion batteries are not merely governed by the bulk properties of their electrodes and electrolytes, but by a nanoscopically thin, yet critically important, passivation layer: the Solid Electrolyte Interphase (SEI). Formed during the initial charging cycles, the SEI is a complex mosaic of organic and inorganic electrolyte reduction products that coats the anode surface.[1][2] An ideal SEI should be an electronic insulator to prevent further electrolyte decomposition, yet an excellent ionic conductor to allow for the facile transport of lithium ions.[3][4] The composition, morphology, and stability of this layer are profoundly influenced by the electrolyte system employed.
This guide provides a comparative analysis of SEI layer formation in different electrolyte systems, offering insights into the causal relationships between electrolyte chemistry and SEI properties. We will delve into the mechanistic nuances of SEI formation in conventional carbonate-based electrolytes, explore the transformative effects of common additives, and touch upon the characteristics of SEI in next-generation electrolyte systems. This will be supported by a compilation of experimental data and detailed protocols for the key analytical techniques used to probe this critical interface.
The Electrolyte's Signature: A Comparative Analysis of SEI Properties
The choice of electrolyte—from the solvent and salt to trace additives—imprints a unique signature on the resulting SEI layer, dictating its thickness, chemical composition, ionic conductivity, and mechanical stability.
Conventional Carbonate-Based Electrolytes: The Foundation
Standard commercial lithium-ion batteries predominantly utilize electrolytes composed of a lithium salt, typically lithium hexafluorophosphate (LiPF6), dissolved in a mixture of cyclic and linear organic carbonates, such as ethylene carbonate (EC) and dimethyl carbonate (DMC).[5]
-
SEI Formation Mechanism: During the initial charge, the high reactivity of the lithiated anode with the electrolyte triggers the reduction of the carbonate solvents. EC, in particular, is crucial for the formation of a stable SEI. Its reduction leads to the formation of key inorganic components like lithium carbonate (Li2CO3) and organic species such as lithium ethylene dicarbonate (LEDC).[6] The decomposition of LiPF6 also contributes to the formation of lithium fluoride (LiF), a component known for its mechanical robustness.
-
Resulting SEI Properties: The SEI formed in conventional carbonate electrolytes is a heterogeneous, multi-layered structure. The inner layer, closer to the anode surface, is typically rich in inorganic species like LiF and Li2O, providing a degree of electronic insulation. The outer layer is more organic in nature, composed of polymeric and oligomeric species derived from solvent decomposition. However, this SEI can be prone to continuous growth and dissolution during cycling, leading to capacity fade and impedance rise.[4]
The Role of Electrolyte Additives: Tailoring the Interphase
To mitigate the shortcomings of conventional carbonate electrolytes, small quantities of specific chemical compounds, known as electrolyte additives, are often introduced. These additives are designed to be preferentially reduced at the anode surface, forming a more stable and effective SEI layer.[7]
Fluoroethylene carbonate (FEC) is a widely used additive renowned for its ability to enhance the stability and performance of lithium-ion batteries, particularly those with silicon anodes.[1]
-
SEI Formation Mechanism: FEC has a higher reduction potential than EC, meaning it is reduced first during the initial charging.[7] Its decomposition pathway primarily leads to the formation of a high concentration of LiF within the SEI.[1][8] This LiF-rich SEI is believed to be more compact and mechanically robust than the SEI formed from EC alone.[1]
Caption: Preferential reduction of FEC leads to a LiF-rich inner SEI layer.
-
Resulting SEI Properties: The FEC-derived SEI is characterized by a higher proportion of inorganic LiF, which imparts greater mechanical strength and flexibility. This is particularly beneficial for accommodating the large volume changes of silicon anodes during cycling. The resulting SEI is also generally thinner and more uniform, leading to lower impedance and improved rate capability.[1]
Vinylene carbonate (VC) is another effective additive that promotes the formation of a stable and protective SEI.[9]
-
SEI Formation Mechanism: Upon reduction, VC undergoes polymerization to form poly(vinylene carbonate) (poly(VC)) on the anode surface.[10][11] This polymeric layer is believed to be more flexible and better able to adhere to the anode surface during cycling. The reduction of VC also leads to the formation of Li2CO3.[9]
Caption: Reductive polymerization of VC forms a flexible polymeric SEI layer.
-
Resulting SEI Properties: The SEI formed with VC is characterized by a significant polymeric component, which provides enhanced flexibility and adhesion. This can help to maintain the integrity of the SEI on anodes that experience volume changes. However, the ionic conductivity of the poly(VC) layer may be lower than that of LiF-rich SEIs, potentially impacting high-rate performance.[10]
Ether-Based Electrolytes: A Different Paradigm
Ether-based electrolytes, such as those containing 1,2-dimethoxyethane (DME) or tetraethylene glycol dimethyl ether (TEGDME), are gaining attention for their potential use in next-generation battery chemistries, including lithium-sulfur and lithium-metal batteries.
-
SEI Formation Mechanism: The reduction of ether solvents leads to the formation of a different set of SEI components compared to carbonates. The resulting SEI is often richer in organic species, including polyethers and lithium alkoxides.
-
Resulting SEI Properties: Ether-derived SEIs can exhibit higher flexibility and better adhesion to the anode surface. However, they may also be more prone to dissolution in the electrolyte, leading to stability challenges. The composition and properties of the SEI in ether-based systems are highly dependent on the specific ether solvent and the lithium salt used.
Quantitative Comparison of SEI Properties
The following tables provide a summary of typical quantitative data for SEI layer properties in different electrolyte systems. It is important to note that these values can vary depending on the specific cell chemistry, formation conditions, and analytical techniques used.
Table 1: Typical SEI Thickness and Ionic Conductivity
| Electrolyte System | Typical SEI Thickness (nm) | Typical Ionic Conductivity (S/cm) | Key SEI Components |
| Standard Carbonate (EC/DMC, LiPF6) | 20 - 50 | 10⁻⁸ - 10⁻⁷ | Li2CO3, LEDC, LiF |
| Carbonate + FEC | 10 - 30 | 10⁻⁷ - 10⁻⁶ | LiF, Li2CO3, organic species |
| Carbonate + VC | 15 - 40 | 10⁻⁹ - 10⁻⁸ | Poly(VC), Li2CO3 |
| Ether-Based (e.g., DME) | Variable | Variable | Polyethers, Lithium alkoxides |
Table 2: Comparative SEI Composition from XPS Analysis (Illustrative)
| Electrolyte System | LiF (at. %) | Li2CO3 (at. %) | Organic C (at. %) | Polymeric Species |
| Standard Carbonate | 10 - 20 | 20 - 30 | 40 - 60 | Present |
| Carbonate + FEC | 30 - 50 | 15 - 25 | 30 - 50 | Reduced |
| Carbonate + VC | 5 - 15 | 25 - 35 | 50 - 70 | Dominant |
Experimental Protocols for SEI Characterization
A multi-technique approach is essential for a comprehensive understanding of the SEI layer. The following are detailed protocols for the three primary techniques used for SEI analysis.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition Analysis
XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the species within the top few nanometers of a material's surface, making it ideal for SEI analysis.[3][12]
Caption: Workflow for XPS analysis of the SEI layer.
Step-by-Step Protocol:
-
Cell Disassembly: Carefully disassemble the cycled cell inside an argon-filled glovebox to prevent exposure of the reactive anode surface to air and moisture.
-
Electrode Harvesting: Gently extract the anode from the cell assembly.
-
Rinsing: Rinse the anode surface with a small amount of anhydrous battery-grade solvent (e.g., dimethyl carbonate) to remove residual electrolyte.[13] This step should be performed carefully and consistently to avoid altering the SEI composition.
-
Drying: Allow the rinsed anode to dry completely under vacuum inside the glovebox.
-
Sample Transfer: Mount the dried anode on an XPS sample holder and transfer it to the XPS instrument using an air-sensitive transfer vessel to maintain an inert environment.[3]
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p) to determine their chemical states.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to deconvolute the different chemical species. For example, the C 1s spectrum can be fitted to identify contributions from C-C/C-H (adventitious carbon), C-O, C=O, and CO3 (carbonate) species.[5]
-
Quantify the relative atomic concentrations of the identified species to determine the composition of the SEI.
-
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance and Ionic Conductivity
EIS is a non-destructive technique used to probe the electrochemical processes occurring at the electrode-electrolyte interface.[14][15] By applying a small amplitude AC voltage or current over a range of frequencies, the impedance of the cell can be measured, providing insights into the resistance of the SEI layer.[16]
Caption: Workflow for EIS analysis of the SEI layer.
Step-by-Step Protocol:
-
Cell Assembly: Assemble a symmetric cell (e.g., Li|Li) or a half-cell (e.g., graphite|Li) in a controlled environment.
-
Equilibration: Bring the cell to the desired state of charge (SOC) and allow it to rest for a period to reach a quasi-equilibrium state.
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 10 mHz).
-
Record the resulting AC current response.
-
-
Data Representation: The data is typically plotted in two ways:
-
Nyquist Plot: -Imaginary impedance vs. Real impedance. The semicircle in the high-to-medium frequency region is often associated with the SEI layer.
-
Bode Plot: Impedance magnitude and phase angle vs. frequency.
-
-
Equivalent Circuit Modeling:
-
Propose an equivalent circuit model that represents the electrochemical processes occurring in the cell. A common model for the SEI includes a resistor (R_SEI) in parallel with a constant phase element (CPE_SEI) to account for the non-ideal capacitive behavior of the interface.[6]
-
Fit the experimental EIS data to the equivalent circuit model to extract the value of R_SEI.
-
-
Ionic Conductivity Calculation: The ionic conductivity (σ_SEI) can be estimated using the following equation, provided the thickness of the SEI (d_SEI) is known from other techniques (e.g., microscopy): σ_SEI = d_SEI / (R_SEI * A) where A is the electrode area.
Scanning Electron Microscopy (SEM) for Morphological Characterization
SEM provides high-resolution images of the surface morphology of the anode, allowing for the visualization of the SEI layer's uniformity, thickness, and the presence of any cracks or defects.
Caption: Workflow for SEM analysis of the SEI layer.
Step-by-Step Protocol:
-
Sample Preparation: Follow steps 1-4 from the XPS protocol for cell disassembly, electrode harvesting, rinsing, and drying.[17]
-
Mounting: Securely mount the dried anode sample onto an SEM stub using conductive carbon tape.
-
Sputter Coating (Optional): If the SEI layer is thick and electronically insulating, a thin conductive coating (e.g., gold or carbon) may be applied via sputter coating to prevent charging effects during imaging.[17]
-
SEM Imaging:
-
Transfer the mounted sample to the SEM chamber.
-
Acquire images of the anode surface at various magnifications to observe the overall morphology and fine details of the SEI.
-
For thickness measurements, it is often necessary to prepare a cross-section of the anode, for example, by using a focused ion beam (FIB) within the SEM.
-
Conclusion: The Path Forward in SEI Engineering
The formation of a stable and efficient Solid Electrolyte Interphase is paramount to advancing lithium-ion battery technology. As this guide has illustrated, the electrolyte composition is the primary determinant of the SEI's properties. Conventional carbonate-based electrolytes provide a foundational, yet imperfect, SEI, while the judicious use of additives like FEC and VC allows for the rational design of more robust and functional interphases.
The continued development of novel electrolyte systems, including solid-state electrolytes and advanced liquid formulations, will undoubtedly lead to new paradigms in SEI formation and control. A thorough understanding of the underlying electrochemical mechanisms, facilitated by the powerful analytical techniques detailed herein, will be the cornerstone of these advancements, paving the way for safer, longer-lasting, and higher-performance batteries.
References
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FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery. (2021). MDPI. [Link]
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Vinylene carbonate reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation. (2023). Journal of Materials Chemistry A. [Link]
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a) Schematic diagram of SEI formation process for FEC and VC additives.... (2020). ResearchGate. [Link]
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understanding-the-effect-of-vinylene-carbonate-on-sei-formation-morphology-and-stability-on-lithium-metal-anodes. (2022). Bohrium. [Link]
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Vinylene carbonate reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation. (2023). Journal of Materials Chemistry A (RSC Publishing). [Link]
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Effect of vinylene carbonate on SEI formation on LiMn2O4 in carbonate-based electrolytes. (n.d.). pubs.rsc.org. [Link]
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SEI formation mechanisms of the (a) EC-derived, (b) FEC-derived, and... (2019). ResearchGate. [Link]
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Ionic conductivity and mechanical properties of the solid electrolyte interphase in lithium metal batteries. (2023). OAE Publishing Inc.. [Link]
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Effect of Fluoroethylene Carbonate Additive on the Initial Formation of Solid Electrolyte Interphase on Oxygen Functionalized Graphitic Anode in Lithium Ion Batteries. (n.d.). OSTI.GOV. [Link]
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Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. (2022). NIH. [Link]
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Unveiling Reaction Pathways of Ethylene Carbonate and Vinylene Carbonate in Li-Ion Batteries. (2022). The Journal of Physical Chemistry C - ACS Publications. [Link]
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XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. (n.d.). Kratos Analytical. [Link]
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SEI thickness for different electrolytes with varying CEs. (2022). ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. (2022). PMC. [Link]
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Schematic of the components and distribution of SEIs in carbonate‐ and ether‐based electrolytes. (2021). ResearchGate. [Link]
-
Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. (2021). ACS Omega. [Link]
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Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. (2022). ACS Electrochemistry - ACS Publications. [Link]
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(PDF) XPS on Li Battery Related Compounds: Analysis of Inorganic SEI Phases and a Methodology for Charge Correction. (2018). ResearchGate. [Link]
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Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. (2024). MDPI. [Link]
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An X-ray Photoelectron Spectroscopy Primer for Solid Electrolyte Interphase Characterization in Lithium Metal Anodes. (2022). ACS Energy Letters - ACS Publications. [Link]
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A Simple Guide For Preparing Samples For Sem Imaging. (2023). ATA Scientific. [Link]
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XPS on Li-Battery-Related Compounds: Analysis of Inorganic SEI Phases and a Methodology for Charge Correction. (2018). ACS Applied Energy Materials. [Link]
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Electrochemical Impedance Spectroscopy Experiment. (n.d.). Gamry Instruments. [Link]
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XPS analysis of SEI layer on Li‐metal anode depending on electrolyte... (2022). ResearchGate. [Link]
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The SEI formed on different anodes at the same potential (0 V vs.... (2022). ResearchGate. [Link]
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Comparison of Construction Strategies of Solid Electrolyte Interface (SEI) in Li Battery and Mg Battery—A Review. (2023). MDPI. [Link]
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Experimental procedure and setup. (2022). ResearchGate. [Link]
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(PDF) Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. (2021). ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy (EIS) Basics. (2024). Pine Research Instrumentation. [Link]
-
UNIVERSITY OF CALIFORNIA Los Angeles High throughput quantification of battery solid electrolyte interphase conductivities and t. (n.d.). eScholarship.org. [Link]
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XHR‐SEM images of SEI layer on graphite electrode for formation cell:... (2013). ResearchGate. [Link]
-
Novel method of imaging silicon anode degradation may lead to better batteries. (2021). EurekAlert!. [Link]
-
Operando Electrochemical Atomic Force Microscopy of Solid–Electrolyte Interphase Formation on Graphite Anodes: The Evolution of SEI Morphology and Mechanical Properties. (2021). PubMed Central. [Link]
-
Sodium-Ion Battery: SEI on the Hard Carbon Anode - Dr. Sven Daboss. (2022). YouTube. [Link]
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Validating the Electrochemical Stability of Tetrabutylammonium Bis-trifluoromethanesulfonimidate: A Comparative Guide for Electrode Material Selection
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate electrolyte and electrode combination is paramount for reliable electrochemical analysis. Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBATFSI) is a common quaternary ammonium salt used as a supporting electrolyte in non-aqueous electrochemistry due to its wide electrochemical window and high solubility in organic solvents.[1] However, its electrochemical stability is not absolute and is significantly influenced by the choice of the working electrode material. This guide provides an in-depth technical comparison of the electrochemical stability of TBATFSI with various commonly used electrode materials, supported by experimental data and established methodologies.
The Critical Role of the Electrode-Electrolyte Interface
The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte is neither oxidized nor reduced.[2] This window is not an intrinsic property of the electrolyte alone but is rather a characteristic of the entire electrode-electrolyte system. The electrode material can catalytically influence the decomposition of the electrolyte, thereby narrowing the effective usable potential range.[3][4][5] Understanding these interactions is crucial for designing robust electrochemical experiments and devices.
This guide will focus on the electrochemical behavior of TBATFSI with four common electrode materials: Glassy Carbon (GC), Platinum (Pt), Gold (Au), and Aluminum (Al). We will explore the anodic and cathodic limits of TBATFSI with each material and discuss the underlying degradation mechanisms.
Comparative Electrochemical Stability Data
The electrochemical window of TBATFSI is primarily limited by the reduction of the tetrabutylammonium (TBA⁺) cation at the cathodic end and the oxidation of the bis-trifluoromethanesulfonimidate (TFSI⁻) anion at the anodic end. However, the exact potential at which these reactions occur is dependent on the electrode material.
| Electrode Material | Typical Anodic Limit (V vs. Ag/Ag⁺) | Typical Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) | Key Considerations |
| Glassy Carbon (GC) | ~ +2.5 to +3.0 V | ~ -2.8 to -3.2 V | ~ 5.3 to 6.2 V | Wide, generally inert surface. Good for general-purpose electrochemistry. |
| Platinum (Pt) | ~ +2.0 to +2.5 V | ~ -2.7 to -3.0 V | ~ 4.7 to 5.5 V | Catalytically active, can lower the overpotential for both solvent and electrolyte decomposition.[3][4][5] |
| Gold (Au) | ~ +2.2 to +2.7 V | ~ -2.9 to -3.3 V | ~ 5.1 to 6.0 V | Generally wider cathodic window than Pt.[3][4][5] Susceptible to amalgamation with certain metals. |
| Aluminum (Al) | > +3.5 V (passivation dependent) | Not typically used for cathodic processes | Highly variable | Prone to corrosion in the presence of TFSI⁻ anions, especially at elevated potentials.[6][7] Passivation layer plays a critical role. |
Note: These values are approximate and can vary based on solvent purity, water content, scan rate, and the definition of the current density cutoff.
In-Depth Analysis of Electrode-Specific Interactions
Glassy Carbon: The Inert Benchmark
Glassy carbon is often considered the baseline for electrochemical window determination due to its relatively inert surface.[8][9][10][11][12][13] The wide electrochemical window observed with GC electrodes is attributed to the high overpotentials required for both the oxidation of the TFSI⁻ anion and the reduction of the TBA⁺ cation. The decomposition of the TBA⁺ cation at highly negative potentials typically proceeds via a C-N bond cleavage, forming tributylamine and a butyl radical.[14]
Platinum: A Catalytically Active Surface
Platinum is a widely used electrode material due to its excellent conductivity and catalytic properties. However, this catalytic activity can be a double-edged sword. For TBATFSI, Pt can lower the activation energy for the decomposition of both the cation and the anion, leading to a narrower electrochemical window compared to glassy carbon.[3][4][5] The anodic limit is often constrained by the oxidation of the TFSI⁻ anion, which can be more facile on a Pt surface.
Gold: A Wider Cathodic Window
Gold electrodes often exhibit a wider cathodic window compared to platinum.[3][4][5] This suggests that the reduction of the TBA⁺ cation requires a higher overpotential on gold. The anodic stability on gold is comparable to or slightly better than platinum, making it a suitable alternative for studies requiring a wider potential range, particularly in the negative direction.
Aluminum: The Challenge of Corrosion
Aluminum is a crucial material in energy storage devices, often used as a current collector. However, its use with TFSI⁻-based electrolytes, including TBATFSI, presents significant challenges. The TFSI⁻ anion is known to be corrosive towards aluminum, particularly at potentials above 3.5 V vs. Li/Li⁺.[6][7] This corrosion process involves the breakdown of the passivating aluminum oxide (Al₂O₃) layer and the formation of soluble aluminum complexes. The stability is highly dependent on the formation of a stable solid electrolyte interphase (SEI). Interestingly, high concentrations of LiTFSI have been shown to suppress aluminum corrosion by forming a protective LiF-containing passivation layer.[7]
Experimental Protocol for Validating Electrochemical Stability
To ensure the trustworthiness and reproducibility of results, a standardized protocol for determining the electrochemical window is essential. The following section outlines a detailed, step-by-step methodology using cyclic voltammetry.
Workflow for Electrochemical Window Determination
Caption: Workflow for determining the electrochemical window of TBATFSI.
Step-by-Step Methodology
-
Electrolyte Preparation:
-
Dry the TBATFSI salt under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to remove residual water.
-
Prepare a 0.1 M solution of TBATFSI in a high-purity, anhydrous organic solvent (e.g., acetonitrile, propylene carbonate). All preparation should be conducted in an inert atmosphere (e.g., a glovebox) to minimize water and oxygen contamination.
-
-
Electrode Preparation:
-
Glassy Carbon, Platinum, and Gold: Mechanically polish the electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Sonicate in deionized water and then in the solvent of choice to remove polishing residues. Dry the electrode under a stream of inert gas.
-
Aluminum: Mechanically polish as above to remove the native oxide layer. Immediately transfer to the electrochemical cell to minimize re-oxidation.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell inside a glovebox.
-
Working Electrode: The polished GC, Pt, Au, or Al electrode.
-
Counter Electrode: A platinum wire or mesh with a surface area significantly larger than the working electrode.
-
Reference Electrode: A stable, non-aqueous reference electrode such as a silver/silver ion (Ag/Ag⁺) electrode (e.g., 0.01 M AgNO₃ in the same electrolyte).
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Allow the system to equilibrate and measure the open-circuit potential (OCP).
-
Perform a cyclic voltammetry (CV) scan starting from the OCP. First, scan towards the anodic limit and then reverse the scan towards the cathodic limit. A typical scan rate is 50-100 mV/s. The potential range should be wide enough to observe the onset of electrolyte decomposition.
-
It is crucial to perform multiple cycles to check for passivation or electrode surface changes.
-
-
Data Analysis:
-
Plot the resulting current density (current normalized to the geometric area of the working electrode) versus the applied potential.
-
The anodic and cathodic limits are defined as the potentials at which the current density reaches a predetermined cutoff value (e.g., 0.1 mA/cm² or 1 mA/cm²). The choice of cutoff current density should be clearly stated as it significantly affects the determined electrochemical window.[15]
-
The electrochemical window is calculated as the difference between the anodic and cathodic potential limits.
-
Degradation Mechanisms
The stability of TBATFSI is ultimately governed by the chemical reactions that occur at the potential limits.
Anodic Decomposition of TFSI⁻
The oxidation of the TFSI⁻ anion is a complex process that can lead to the formation of various products, including trifluoromethyl radicals (•CF₃) and sulfur oxides. The exact mechanism is still a subject of research, but it is generally accepted that the S-N bond is susceptible to cleavage at high positive potentials.
Cathodic Decomposition of TBA⁺
The reduction of the TBA⁺ cation typically involves the cleavage of a carbon-nitrogen bond. This process, known as a Hofmann elimination-type reaction under reductive conditions, can produce tributylamine and butane or butyl radicals.[14]
Caption: General degradation pathways for TBATFSI.
Conclusion and Recommendations
The choice of electrode material has a profound impact on the electrochemical stability of this compound.
-
For general-purpose electrochemistry requiring a wide potential window, glassy carbon is the recommended electrode material due to its chemical inertness.
-
Platinum can be used, but researchers must be aware of its catalytic activity, which may lead to a narrower electrochemical window .
-
Gold offers a wider cathodic window than platinum, making it advantageous for studying reductive processes at highly negative potentials.
-
The use of aluminum with TBATFSI is not recommended for general electrochemical studies due to its susceptibility to corrosion. In applications where aluminum is necessary, such as in battery research, careful control of the electrolyte composition and potential limits is crucial to prevent degradation.
By understanding the interplay between TBATFSI and different electrode materials, researchers can make more informed decisions, leading to more accurate and reliable electrochemical data. The experimental protocol provided in this guide serves as a robust framework for validating the electrochemical stability of this and other electrolyte systems in your own research.
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A Comparative Guide to the Thermal Stability of Ionic Liquids: Benchmarking [TBA][TFSI]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and materials science, ionic liquids (ILs) have emerged as highly versatile solvents and electrolytes, prized for their negligible vapor pressure, wide liquid range, and tunable physicochemical properties. [ 5, 9 ] Among these, Tetrabutylammonium bis(trifluoromethylsulfonyl)imide ([TBA][TFSI]) is noted for its high thermal stability and hydrophobicity, making it a compelling candidate for a variety of demanding applications. [ 9 ] This guide provides an in-depth comparison of the thermal stability of [TBA][TFSI] against other common ionic liquids, supported by experimental data and a detailed methodological framework. As senior application scientists, our goal is to offer not just data, but a foundational understanding of why these materials behave as they do, enabling you to make informed decisions in your research and development endeavors.
The Critical Role of Thermal Stability
The thermal stability of an ionic liquid is a paramount consideration for any high-temperature application, including organic synthesis, catalysis, and energy storage. [ 2, 8 ] It dictates the maximum operating temperature and longevity of a process, directly impacting safety and economic viability. The decomposition of an ionic liquid can lead to the formation of volatile and potentially hazardous byproducts, compromising the integrity of the reaction or device. [ 1 ] Therefore, a thorough understanding and accurate measurement of thermal stability are essential.
The primary method for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA) . [ 1, 3 ] This technique monitors the mass of a sample as it is heated at a controlled rate, providing a quantitative measure of its decomposition temperature. [ 1 ]
Understanding Thermal Decomposition in Ionic Liquids
The thermal stability of an ionic liquid is not an intrinsic property of the molecule alone but is heavily influenced by the interplay between its constituent cation and anion. [ 1, 2 ] Several factors contribute to the overall thermal robustness of an IL:
-
Anion Type: The anion is often the primary determinant of thermal stability. [ 1, 2 ] Anions with diffuse negative charges and high stability, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), tend to impart greater thermal resistance to the ionic liquid. [ 8, 12 ] Conversely, more nucleophilic anions can lead to lower decomposition temperatures. [ 3 ]
-
Cation Structure: While the anion's role is often dominant, the cation's structure also significantly influences thermal stability. [ 1 ] For instance, imidazolium-based cations are generally more stable than tetraalkylammonium or pyridinium-based cations. [ 2, 3 ] The length of the alkyl chains on the cation can also have an effect, with longer chains sometimes leading to slightly lower stability. [ 1 ]
-
Impurities: The presence of impurities, such as water or halide ions from synthesis, can significantly reduce the measured thermal stability of an ionic liquid. [ 1 ] It is therefore crucial to use highly pure samples for accurate assessment.
-
Experimental Conditions: TGA results are highly sensitive to the experimental parameters used. The heating rate is a critical factor; faster heating rates can lead to an overestimation of the decomposition temperature. [ 1 ] The surrounding atmosphere (inert gas like nitrogen vs. reactive gas like air or oxygen) also plays a significant role, with decomposition often occurring at lower temperatures in the presence of oxygen. [ 1, 8 ]
Experimental Protocol: Thermogravimetric Analysis (TGA) of Ionic Liquids
To ensure the generation of reliable and comparable data, a standardized TGA protocol is essential. The following is a detailed, step-by-step methodology for assessing the thermal stability of ionic liquids.
Objective: To determine the onset decomposition temperature (Tonset) of an ionic liquid sample using dynamic TGA.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., PerkinElmer 'Pyris 1' or equivalent) [ 7 ]
-
High-purity nitrogen (or other inert gas) supply
-
Platinum or ceramic sample pans [ 7 ]
-
Microbalance for accurate sample weighing
Procedure:
-
Sample Preparation:
-
Ensure the ionic liquid sample is of high purity and has been thoroughly dried to remove any residual water, which can interfere with the measurement. [ 17 ] This can be achieved by heating the sample under vacuum.
-
Accurately weigh 4-8 mg of the ionic liquid into a clean, tared TGA pan. [ 7 ]
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20 mL/min) for a sufficient time to ensure an inert atmosphere. [ 7 ]
-
-
TGA Measurement:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min. [ 1, 7 ] This is a commonly used heating rate that provides a good balance between resolution and experiment time. [ 1 ]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset decomposition temperature (Tonset) is determined as the intersection of the tangent drawn from the point of maximum mass loss on the decomposition curve and the extrapolated baseline. [ 8 ] This value represents the temperature at which significant thermal decomposition begins.
-
Visualizing the TGA Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermal stability of an ionic liquid.
Comparative Thermal Stability Data
The following table summarizes the onset decomposition temperatures (Tonset) for [TBA][TFSI] and other commonly used ionic liquids. It is important to note that direct comparisons should be made with caution, as the experimental conditions can vary between different studies.
| Ionic Liquid | Cation | Anion | Tonset (°C) | Atmosphere | Heating Rate (°C/min) | Reference |
| [TBA][TFSI] | Tetrabutylammonium | bis(trifluoromethylsulfonyl)imide | 364 | Nitrogen | 10 | [ 17 ] |
| [BMIM][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~300 | Air | 10 | [ 13 ] |
| [EMIM][EtSO4] | 1-Ethyl-3-methylimidazolium | Ethylsulfate | Not available | - | - | - |
| [HMIM][Cl] | 1-Hexyl-3-methylimidazolium | Chloride | Not available | - | - | - |
| [P4,4,4,8][BScB] | Tributyloctylphosphonium | bis(salicylato)borate | 412 | Nitrogen | Not specified | [ 8 ] |
| [P4,4,4,8][BMB] | Tributyloctylphosphonium | bis(mandelato)borate | 403 | Nitrogen | Not specified | [ 8 ] |
Discussion and Interpretation
From the available data, [TBA][TFSI] exhibits excellent thermal stability , with an onset decomposition temperature of 364 °C in a nitrogen atmosphere. [ 17 ] This high stability can be attributed to the robust nature of both the tetrabutylammonium cation and the bis(trifluoromethylsulfonyl)imide anion. The [TFSI]⁻ anion is particularly known for imparting high thermal stability to ionic liquids. [ 12 ]
When compared to imidazolium-based ionic liquids such as [BMIM][BF4], [TBA][TFSI] shows superior thermal performance. The decomposition temperature of [BMIM][BF4] is reported to be around 300 °C in air. [ 13 ] It is important to consider that the presence of air can lower the decomposition temperature compared to an inert nitrogen atmosphere. [ 8 ]
Phosphonium-based ionic liquids, such as [P4,4,4,8][BScB] and [P4,4,4,8][BMB], demonstrate even higher thermal stabilities, with Tonset values exceeding 400 °C. [ 8 ] This highlights the general trend that phosphonium cations can offer enhanced thermal stability compared to both ammonium and imidazolium cations. [ 3, 5 ]
Conclusion
Tetrabutylammonium bis(trifluoromethylsulfonyl)imide, [TBA][TFSI], stands out as a thermally robust ionic liquid suitable for a wide range of high-temperature applications. Its high decomposition temperature, a result of the stable combination of its constituent ions, makes it a reliable choice for demanding chemical processes. While other classes of ionic liquids, particularly those with phosphonium cations, may offer even higher thermal stability, the selection of an appropriate ionic liquid will always depend on a holistic evaluation of its properties, including its electrochemical window, viscosity, and solvent characteristics, in the context of the specific application. The standardized TGA protocol outlined in this guide provides a reliable framework for researchers to generate and compare thermal stability data, fostering a deeper understanding and more effective utilization of these remarkable materials.
References
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Gao, H., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 27(21), 7298. Available at: [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. Available at: [Link]
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Barbosa-Moreno, G., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. Available at: [Link]
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Ferreira, A. M., et al. (2021). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 6(35), 22896–22906. Available at: [Link]
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Kilaru, P. K., & Scammells, P. J. (2008). On the Chemical Stabilities of Ionic Liquids. Molecules, 13(10), 2569–2619. Available at: [Link]
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Skladanowski, M., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. International Journal of Molecular Sciences, 23(15), 8489. Available at: [Link]
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Clough, M. T., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21184–21195. Available at: [Link]
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Shah, F. U., et al. (2019). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. Molecules, 24(1), 161. Available at: [Link]
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Evolve Bio-Innovations. (n.d.). Tetrabutylammonium bis-trifluoromethanesulfonimidate. Available at: [Link]
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Cassity, C. G., et al. (2013). Ionic liquids of superior thermal stability. Chemical Communications, 49(66), 7590–7592. Available at: [Link]
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Fillion, J. J., et al. (2019). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. International Journal of Molecular Sciences, 20(18), 4434. Available at: [Link]
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Wang, H., et al. (2011). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 105(3), 1051–1056. Available at: [Link]
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ResearchGate. (n.d.). TGA curves of the four ILs investigated in this work; for comparison.... Available at: [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TG) of phosphonium based ionicliquids.. Available at: [Link]
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ACS Omega. (2021). Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. Available at: [Link]
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Giammanco, C. H., et al. (2021). Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions. Applied Sciences, 11(15), 6840. Available at: [Link]
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ResearchGate. (n.d.). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Available at: [Link]
-
MDPI. (2021). Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. Available at: [Link]
A Comparative Guide to the Solid Electrolyte Interphase (SEI) Formed with [TBA][TFSI] Electrolyte
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of energy storage, the quest for safer and higher-performance batteries is paramount. The solid electrolyte interphase (SEI), a passivation layer formed on the anode surface during the initial charge cycles, is a critical determinant of a battery's longevity, efficiency, and safety. While conventional carbonate-based electrolytes have been the workhorse of the lithium-ion battery industry, ionic liquids (ILs) are emerging as promising alternatives due to their non-flammability, low volatility, and wide electrochemical windows.
This guide provides an in-depth technical comparison of the SEI formed with a representative ionic liquid electrolyte, tetrabutylammonium bis(trifluoromethanesulfonyl)imide ([TBA][TFSI]), against the well-characterized SEI from a standard lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) electrolyte. As a Senior Application Scientist, this document synthesizes experimental data and field-proven insights to elucidate the causal relationships behind the observed performance differences, empowering researchers to make informed decisions in their pursuit of next-generation energy storage solutions.
The Critical Role of the SEI: A Foundation of Stability
The SEI is an electronically insulating but ionically conducting layer that forms from the reductive decomposition of electrolyte components on the anode surface.[1] An ideal SEI should:
-
Be electronically insulating to prevent continuous electrolyte decomposition and the associated capacity loss.[2]
-
Exhibit high ionic conductivity to allow for efficient transport of charge carriers (e.g., Li⁺) to and from the anode.[3]
-
Be chemically and mechanically stable to withstand the volume changes of the anode during cycling and maintain its integrity over the battery's lifetime.[4]
The composition and morphology of the SEI are intricately linked to the electrolyte formulation, and even subtle changes can have profound impacts on battery performance.
The Contenders: [TBA][TFSI] vs. LiPF₆ in Carbonates
Conventional Electrolyte (LiPF₆ in EC/DMC): This is the benchmark system in the lithium-ion battery industry. The SEI is primarily composed of decomposition products of the carbonate solvents (EC and DMC) and the LiPF₆ salt.
Ionic Liquid Electrolyte ([TBA][TFSI]): This electrolyte consists of a bulky organic cation, tetrabutylammonium (TBA⁺), and a stable anion, bis(trifluoromethanesulfonyl)imide (TFSI⁻). The absence of volatile and flammable organic solvents is a key safety advantage.
Characterizing the SEI: A Multi-faceted Approach
A comprehensive understanding of the SEI requires a suite of complementary characterization techniques. This guide will focus on the insights gained from X-ray Photoelectron Spectroscopy (XPS), Electrochemical Impedance Spectroscopy (EIS), and various microscopy techniques.
Experimental Workflow: From Cell Assembly to SEI Analysis
The following diagram illustrates a typical workflow for preparing and characterizing the SEI on a graphite anode.
Figure 1: A generalized workflow for the preparation and characterization of the SEI on a graphite anode.
Comparative Analysis of SEI Properties
Chemical Composition: Insights from XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the SEI.[2]
SEI from LiPF₆ in EC/DMC:
The SEI in conventional carbonate electrolytes is a complex mixture of organic and inorganic species.[2][4]
-
Inorganic Components: Primarily Li₂CO₃ and LiF, formed from the decomposition of the carbonate solvents and the LiPF₆ salt, respectively.[2][4] LiF is known to be a good electron insulator and can contribute to a stable SEI.[5]
-
Organic Components: A variety of lithium alkyl carbonates (e.g., ROCO₂Li), and polymeric species are formed from the reduction of EC and DMC.[2][4]
SEI from [TBA][TFSI]:
The composition of the SEI from a [TBA][TFSI] electrolyte is fundamentally different due to the distinct chemical nature of its ions.
-
Anion (TFSI⁻) Decomposition: The TFSI⁻ anion is known to decompose on the anode surface to form inorganic species rich in fluorine and sulfur. These can include LiF, Li₂S, and various lithium sulfonamides (e.g., LiₓSOyNz).[3] The presence of a high concentration of LiF in the SEI is often associated with improved stability.
-
Cation (TBA⁺) Contribution: The large tetrabutylammonium cation plays a significant role. Studies have shown that quaternary ammonium cations can suppress electrolyte decomposition.[6] The extended alkyl chains of the TBA⁺ cation are thought to form a protective layer on the anode surface, mitigating the formation of a thick, resistive SEI. The reductive decomposition of TBA⁺, when it occurs, is expected to yield organic species containing C-N bonds.
The following diagram illustrates the key compositional differences between the two SEI layers.
Figure 2: A simplified comparison of the chemical components of the SEI formed from LiPF₆/EC:DMC and [TBA][TFSI] electrolytes.
Table 1: Comparison of Key SEI Components Identified by XPS
| Component | SEI from LiPF₆ in EC/DMC | SEI from [TBA][TFSI] | Significance |
| LiF | Present | High Concentration | Good electronic insulator, promotes SEI stability.[5] |
| Li₂CO₃ | Major Component | Minor Component | Common decomposition product of carbonates.[4] |
| Sulfur Species (e.g., Li₂S) | Absent | Present | Indicates decomposition of the TFSI⁻ anion.[3] |
| Nitrogen Species | Absent | Present | Indicates decomposition of the TBA⁺ cation and TFSI⁻ anion. |
| Lithium Alkyl Carbonates | Major Component | Minor/Absent | Primary organic components from carbonate reduction.[4] |
Interfacial Impedance: Insights from EIS
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrochemical processes occurring at the electrode-electrolyte interface.[7][8] The impedance of the SEI is a critical parameter that reflects its ionic conductivity.
Typical EIS Response:
A typical Nyquist plot for a graphite anode will show one or two semicircles in the high-to-medium frequency range, which are attributed to the resistance and capacitance of the SEI layer and the charge-transfer resistance. A lower SEI resistance is generally desirable as it indicates higher ionic conductivity.
Comparative EIS Analysis:
| Electrolyte System | Expected SEI Resistance (RSEI) | Interpretation |
| LiPF₆ in EC/DMC | Generally higher and can increase with cycling. | The continuous, albeit slow, decomposition of carbonate solvents can lead to a thickening of the SEI layer over time, increasing its resistance.[9] |
| [TBA][TFSI] | Potentially lower and more stable. | The protective nature of the TBA⁺ cation may limit the extent of electrolyte decomposition, leading to a thinner, more stable SEI with lower resistance.[6] The inorganic-rich nature of the TFSI⁻-derived SEI may also contribute to stable ionic transport. |
Morphology and Thickness: Insights from Microscopy
Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the surface morphology and measure the thickness of the SEI layer.[10]
SEI from LiPF₆ in EC/DMC:
The SEI formed in carbonate electrolytes is often described as a mosaic of different components, with a thickness that can vary from a few nanometers to tens of nanometers.[1] Its morphology can be non-uniform and may evolve with cycling.
SEI from [TBA][TFSI]:
The morphology of the SEI from [TBA][TFSI] is expected to be influenced by the bulky TBA⁺ cation. It is hypothesized that the adsorption of TBA⁺ on the anode surface could lead to a more uniform and potentially thinner SEI layer. A more uniform SEI is beneficial for homogeneous ion flux and can help suppress the formation of dendrites in lithium metal batteries.
Step-by-Step Experimental Protocols
To ensure the reproducibility and validity of the characterization data, the following detailed protocols are recommended.
Protocol for XPS Analysis of the SEI
-
Cell Disassembly: After formation cycling, the coin cell is carefully disassembled inside an argon-filled glovebox to prevent exposure to air and moisture.
-
Anode Harvesting: The graphite anode is carefully extracted from the cell.
-
Rinsing: The anode is gently rinsed with a high-purity, volatile solvent (e.g., dimethyl carbonate for the LiPF₆ system, or a suitable non-reactive solvent for the [TBA][TFSI] system) to remove residual electrolyte. This step is critical and should be performed quickly to minimize dissolution of soluble SEI components.
-
Drying: The rinsed anode is dried under a stream of argon gas.
-
Sample Transfer: The dried anode is mounted on an XPS sample holder and transferred to the XPS instrument using an air-tight transfer vessel to maintain an inert environment.
-
Data Acquisition: XPS spectra are acquired for the relevant elements (C 1s, O 1s, F 1s, Li 1s, S 2p, N 1s). Depth profiling using an argon ion beam can be employed to probe the composition at different depths within the SEI.
Protocol for Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A three-electrode cell setup with a lithium metal reference electrode is recommended for accurate impedance measurements of the graphite working electrode.
-
Electrochemical Stability: The cell is allowed to rest at open circuit voltage (OCV) for several hours to reach a stable state before measurements.
-
EIS Measurement: EIS is performed at OCV over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small AC perturbation (e.g., 5-10 mV).
-
Data Analysis: The obtained Nyquist plots are fitted to an appropriate equivalent circuit model to extract the SEI resistance (RSEI).
Summary and Future Outlook
The characterization of the solid electrolyte interphase formed with a [TBA][TFSI] electrolyte reveals a fundamentally different composition and potentially more stable properties compared to the SEI from conventional carbonate-based electrolytes.
Key Advantages of the [TBA][TFSI] SEI:
-
Enhanced Safety: The use of a non-flammable ionic liquid electrolyte is a significant safety improvement.
-
Potentially Thinner and More Stable SEI: The TBA⁺ cation may act as a surface-protecting agent, leading to a thinner and more stable SEI with lower impedance.
-
Inorganic-Rich Composition: The decomposition of the TFSI⁻ anion contributes to an inorganic-rich SEI, which can enhance stability and ionic conductivity.
Areas for Further Research:
-
Detailed Decomposition Pathways: A more in-depth understanding of the reductive decomposition mechanisms of both the TBA⁺ cation and the TFSI⁻ anion is needed.
-
Long-Term Cycling Performance: Extensive long-term cycling studies are required to fully validate the stability and performance of the SEI formed in [TBA][TFSI] electrolytes.
-
Optimization of Ionic Liquid Formulation: The properties of the SEI can be further tuned by modifying the cation and anion of the ionic liquid, as well as by the use of additives.
This comparative guide provides a foundational understanding of the SEI formed with a [TBA][TFSI] electrolyte. As research in this area continues, a more complete picture will emerge, paving the way for the development of safer, higher-performance batteries for a wide range of applications.
References
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Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis - MDPI. Available at: [Link]
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An ionic protector to proactively mitigate interfacial degradation induced by electrolyte decomposition in lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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In situ AFM imaging of the SEI formation on polished GC during a... - ResearchGate. Available at: [Link]
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Comparative study of electrolyte additives using electrochemical impedance spectroscopy on symmetric cells | Request PDF - ResearchGate. Available at: [Link]
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In situ atomic force microscopy study of initial solid electrolyte interphase formation on silicon electrodes for Li-ion batteries - PubMed. Available at: [Link]
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Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - MDPI. Available at: [Link]
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Theoretical Studies on the Reductive Decompositions of Solvents and Additives for Lithium-Ion Batteries near Lithium Anodes | Request PDF - ResearchGate. Available at: [Link]
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XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode - Kratos Analytical. Available at: [Link]
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Spectroscopic Characterization of the SEI Layer Formed on Lithium Metal Electrodes in Phosphonium Bis(fluorosulfonyl)imide Ionic Liquid Electrolytes - PubMed. Available at: [Link]
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In-situ Formation of a Multicomponent Inorganic-rich SEI Layer Provides a Fast Charging and High Specific Energy Li. Available at: [Link]
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Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes - PubMed. Available at: [Link]
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Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode - eScholarship.org. Available at: [Link]
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Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion Batteries - MDPI. Available at: [Link]
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ANALYTICAL INVESTIGATIONS ON THE SOLID ELECTROLYTE INTERPHASE (SEI) FILM ON GRAPHITE ELECTRODES IN LITHIUM-ION BATTERIES - OSTI.GOV. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetrabutylammonium bis-trifluoromethanesulfonimidate
As researchers and scientists dedicated to innovation, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. Tetrabutylammonium bis-trifluoromethanesulfonimidate, a common ionic liquid, requires meticulous handling not only during application but critically, during its disposal. This guide provides a procedural framework grounded in safety and regulatory compliance to manage this substance responsibly.
Foundational Knowledge: Hazard Profile and Causality
This compound is classified as a hazardous substance, primarily due to its corrosive nature. According to the Globally Harmonized System (GHS), it is designated as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[1][2] This corrosivity dictates the stringent handling and disposal protocols that follow. The underlying cause for these procedures is the need to prevent harm to personnel and mitigate potential long-term environmental damage.
Immediate Safety Protocols: Before handling the substance for disposal, the following Personal Protective Equipment (PPE) is mandatory to prevent contact and exposure:
-
Eye/Face Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles.[3]
-
Skin Protection: Use impervious protective gloves (e.g., Nitrile rubber) and appropriate protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[3]
Waste Characterization: Identifying and Classifying for Disposal
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) regulations, this compound is categorized as a hazardous waste due to its corrosive properties.
| Parameter | Classification | Source |
| Hazard Class | Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1 | [1][2][4] |
| US EPA Waste Number | D002 (Corrosive Waste) | |
| Primary Disposal Route | Approved Hazardous Waste Disposal Facility | |
| Potential Disposal Method | Chemical Incineration | [5] |
This D002 classification is critical as it places the waste under the stringent regulations of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from generation to final disposal.[6]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and compliance at each stage.
Caption: Decision workflow for the disposal of this compound.
Detailed Experimental Protocol for Disposal
This protocol details the steps outlined in the workflow diagram.
Step 1: Waste Segregation Immediately upon generation, segregate waste containing this compound from all other chemical waste streams. Cross-contamination can lead to unpredictable reactions and complicates the disposal process.
Step 2: Containerization
-
Place the waste into a designated, chemically compatible container that can be securely sealed.
-
For solid waste, ensure it is taken up mechanically without creating dust. A plastic sheet can be used to cover spills to minimize spreading.
-
Ensure the container is in good condition, free from leaks or damage.
Step 3: Labeling Proper labeling is a legal requirement and essential for safety. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Skin and Eye Damage").[2]
-
The accumulation start date.
Step 4: Accumulation and Storage
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and general laboratory traffic. The container should be kept in a cool, dry, and well-ventilated place.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Disposal must be conducted in accordance with all applicable regional, national, and local laws and regulations. The final disposal will be handled by an approved waste disposal plant.[7]
Contingency Plan: Spill Management In the event of a spill, prevent further leakage if it is safe to do so. Wearing full PPE, cover the spill with a non-combustible absorbent material or, if it's a powder, a plastic sheet to prevent dust formation. Mechanically collect the material and place it in a designated container for disposal, then thoroughly clean the contaminated surface.
Advanced Considerations: Waste Minimization and Recycling
While disposal via a licensed facility is the standard, the principles of green chemistry encourage waste minimization. For ionic liquids, several recovery and recycling techniques exist, which may be applicable if the waste stream is sufficiently pure.[8]
-
Distillation: Due to their negligible vapor pressure, ionic liquids can often be separated from volatile impurities or solvents via vacuum distillation.[9]
-
Extraction: Liquid-liquid extraction can be used to separate the ionic liquid from dissolved products or byproducts.[10][11]
-
Adsorption: Methods like ion-exchange resins can be employed to purify ionic liquids from solutions.[8]
Implementing a recycling protocol can significantly reduce costs and environmental impact. However, this requires careful validation to ensure the purity of the recovered ionic liquid does not compromise future experiments.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, adhering to a strict disposal protocol, and considering opportunities for waste minimization, researchers can ensure they are managing this valuable chemical with the highest degree of responsibility. Always consult your institution's specific EHS guidelines and the manufacturer's most recent Safety Data Sheet (SDS) before proceeding.
References
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Evolva. This compound. [Link]
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National Center for Biotechnology Information. (n.d.). Recovery and purification of ionic liquids from solutions: a review. [Link]
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ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. [Link]
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U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. [Link]
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Scribd. (n.d.). Ionic Liquids: Recycling Challenges. [Link]
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Discovery Alert. (2026, January 9). Microwave Technology Advances REE Recovery from Coal Waste Streams. [Link]
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MDPI. (n.d.). Seasonal Characteristics, Sources, and Regional Transport Patterns of Precipitation Components at High-Elevation Mountain in South China. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Tetrabutylammonium bis-trifluoromethanesulfonimidate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Procedural Integrity
The escalating use of ionic liquids, such as Tetrabutylammonium bis-trifluoromethanesulfonimidate, in diverse research and development applications necessitates a robust understanding of their handling requirements. This guide serves as an essential resource, providing detailed safety and logistical information to foster a secure laboratory environment. By moving beyond mere compliance and embedding a deep understanding of the "why" behind safety protocols, we aim to become your trusted partner in laboratory safety and chemical handling.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound is classified as a substance that can cause severe skin burns and eye damage.[1] Its corrosive nature dictates the necessity of a stringent personal protective equipment (PPE) regimen. The primary routes of exposure are through skin and eye contact, making the selection of appropriate barriers paramount. While its low volatility minimizes inhalation risks under standard conditions, the potential for aerosolization during certain procedures must be considered.
A thorough review of the Safety Data Sheet (SDS) is the foundational step before any handling of this compound. The SDS provides critical information on hazards, first-aid measures, and emergency procedures.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory for all personnel handling this compound. The specific type and level of protection may need to be augmented based on the scale and nature of the procedure.
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields are required for all operations.
-
Chemical Splash Goggles: For tasks involving a higher risk of splashing, such as transfers or mixing, chemical splash goggles that provide a complete seal around the eyes are necessary.
-
Face Shield: When handling larger quantities or during procedures with a significant splash potential, a full-face shield must be worn in conjunction with safety goggles to protect the entire face.[2]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for incidental contact.[2] For prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against minor splashes and spills.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[2]
Respiratory Protection
Due to the low vapor pressure of ionic liquids, respiratory protection is not typically required when handling small quantities in a well-ventilated area, such as a chemical fume hood. However, if there is a potential for aerosol generation (e.g., via sonication or vigorous agitation), a NIOSH-approved respirator with an appropriate cartridge should be used.
Table 1: PPE Recommendations Based on Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (small scale) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not typically required |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not typically required |
| Heating/Agitation | Face shield and goggles | Chemical-resistant gloves | Laboratory coat and apron | As needed based on aerosol risk |
| Large Scale Operations | Face shield and goggles | Chemical-resistant gloves | Chemical-resistant apron/suit | As needed based on aerosol risk |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to mitigate risks and ensure environmental responsibility.
Handling Protocol
Caption: A systematic workflow for the safe handling of this compound.
-
Preparation: Before beginning any work, thoroughly review the SDS. Ensure all required PPE is available and in good condition. Prepare your workspace in a certified chemical fume hood.
-
Handling: Conduct all manipulations of the chemical within the fume hood to minimize inhalation exposure. Use caution to avoid splashes and spills.
-
Spill Response: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: The required disposal pathway for all waste contaminated with this compound.
-
Waste Segregation: Collect all contaminated solid waste (e.g., gloves, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3] Do not pour this chemical down the drain.
By adhering to these rigorous safety and handling protocols, you can ensure a safe and productive research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
-
PubChem. This compound. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Occupational Safety and Health Administration. Personal Protective Equipment. [Link]
-
BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
